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  • Product: 2,5-Dimethoxy-4-methylbenzoic acid
  • CAS: 32176-94-6

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 2,5-Dimethoxy-4-methylbenzoic Acid

Content Type: Technical Whitepaper Audience: Drug Development Professionals, Forensic Chemists, and Synthetic Organic Chemists[1] Executive Summary & Structural Context 2,5-Dimethoxy-4-methylbenzoic acid (CAS: 2785-98-0)...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Drug Development Professionals, Forensic Chemists, and Synthetic Organic Chemists[1]

Executive Summary & Structural Context

2,5-Dimethoxy-4-methylbenzoic acid (CAS: 2785-98-0) represents a critical regioisomer in the family of substituted benzoic acids.[1] It serves as a primary metabolic endpoint for 2,5-dimethoxy-4-methylamphetamine (DOM) and a key synthetic intermediate for phenethylamine derivatives (2C-D).[1]

Precise spectroscopic characterization of this molecule is challenging due to the high degree of substitution on the benzene ring, which simplifies the multiplicity of NMR signals while simultaneously increasing the risk of misidentification with 2,3- or 2,6-isomers. This guide provides a self-validating analytical framework, prioritizing causal mechanistic explanations for spectral features over static data lists.

Structural Logic

The molecule consists of a benzoic acid core with a "1,2,4,5" substitution pattern.[2]

  • C1: Carboxylic Acid (-COOH)[1]

  • C2: Methoxy (-OCH3)[1]

  • C4: Methyl (-CH3)[1]

  • C5: Methoxy (-OCH3)[1]

  • C3 & C6: Aromatic Protons (Para to each other)

This specific substitution pattern dictates the spectroscopic "fingerprint" defined below.

Synthesis & Sample Preparation

To ensure analytical fidelity, the sample must be isolated from its immediate precursor, 2,5-dimethoxy-4-methylbenzaldehyde.[1]

Synthetic Origin (Oxidation)

The acid is typically generated via the oxidation of the corresponding aldehyde using Potassium Permanganate (


) or Silver Oxide (

).
  • Reagent:

    
     (excess) in aqueous pyridine or acetone/water.
    
  • Workup: Acidification of the aqueous layer precipitates the benzoic acid derivative.

  • Purification: Recrystallization from Ethanol/Water or Acetonitrile.[3]

Purity Verification Protocol (Self-Validating)

Before spectroscopic analysis, the sample must pass the Solubility/Melting Point Check :

  • Melting Point: The precursor aldehyde melts at ~84–85°C. The acid derivative significantly exceeds this (typically >100°C). A melting point below 90°C indicates incomplete oxidation.[3]

  • Solubility: The acid should be soluble in dilute

    
     (releasing 
    
    
    
    ) and reprecipitate upon addition of HCl. The aldehyde will remain insoluble in bicarbonate.

Analytical Workflow Visualization

AnalyticalWorkflow RawSample Crude Oxidation Product BicarbWash NaHCO3 Extraction (Removes Aldehyde) RawSample->BicarbWash Solubility Filter Precipitation HCl Precipitation BicarbWash->Precipitation pH < 2 Recryst Recrystallization (EtOH/H2O) Precipitation->Recryst NMR 1H/13C NMR (Regioisomer Check) Recryst->NMR IR FT-IR (Carbonyl Status) Recryst->IR MS GC-MS (Frag. Pattern) Recryst->MS Final Validated Standard NMR->Final Singlet Confirmation IR->Final COOH Dimer MS->Final M-17/M-45

Figure 1: Purification and validation workflow ensuring the removal of aldehyde precursors before spectral acquisition.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing this isomer. The key diagnostic feature is the lack of coupling between the aromatic protons.

Proton NMR ( H)

Solvent: DMSO-


 (Preferred over 

to prevent carboxyl proton exchange and improve solubility).[1]
PositionMoietyShift (

ppm)
MultiplicityIntegrationDiagnostic Logic
-COOH Carboxyl12.0 – 13.0Broad Singlet1HDisappears with

shake.[1] Confirms Acid.[3][4][5][6][7]
Ar-H (C6) Aromatic7.30 – 7.50Singlet1HDownfield: Ortho to electron-withdrawing -COOH.[1]
Ar-H (C3) Aromatic6.80 – 7.00Singlet1HUpfield: Ortho to electron-donating -CH3.[1]
-OCH3 Methoxy3.70 – 3.85Singlet(s)6HMay appear as two distinct singlets or one overlapping peak depending on resolution.[1]
Ar-CH3 Methyl2.10 – 2.30Singlet3HCharacteristic benzylic methyl shift.[1]

The "Para-Singlet" Rule: In the 2,5-substituted system, protons at C3 and C6 are para to each other. Unlike ortho (J ~8 Hz) or meta (J ~2 Hz) coupling, para coupling is often negligible (< 1 Hz).

  • Validation: If you see doublets (J > 2 Hz), your sample is likely the 2,3- or 2,6-isomer, indicating a synthesis error or rearrangement.

Carbon NMR ( C)

Solvent: DMSO-


[1]
  • Carbonyl (C=O): ~167 ppm.

  • Oxygenated Aromatics (C-O): Two signals ~150–155 ppm (C2 and C5).

  • Alkylated Aromatic (C-Me): ~130–135 ppm (C4).[8]

  • Carboxyl-bearing Aromatic: ~120–125 ppm (C1).

  • Methoxys/Methyl: 55–56 ppm (OCH3) and ~16 ppm (CH3).

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy serves as a rapid check for the oxidation state (Aldehyde vs. Acid).[1]

  • O-H Stretch (Acid): 2500–3300 cm

    
    .[1] Look for the characteristic broad, jagged "beard" of the carboxylic acid dimer. This is distinct from the sharper alcohol or water bands.
    
  • C=O Stretch (Acid): 1680–1700 cm

    
    .[1]
    
    • Differentiation: The precursor aldehyde (2,5-dimethoxy-4-methylbenzaldehyde) typically shows a C=O stretch at a slightly lower frequency due to conjugation, but lacks the broad O-H stretch.[1]

  • C-O Stretch (Ether): 1200–1250 cm

    
    .[1] Strong bands corresponding to the aryl-alkyl ether bonds.[1]
    

Mass Spectrometry (GC-MS)

Ionization: Electron Impact (EI, 70 eV).[9] Molecular Weight: 196.20 g/mol .[3]

Fragmentation Pathway

The fragmentation follows the "Ortho Effect" common in substituted benzoic acids.

  • Molecular Ion (

    
    ):  m/z 196 (Prominent, stable aromatic system).
    
  • Hydroxyl Loss (

    
    ):  m/z 179 (Loss of -OH from COOH).[1]
    
    • Mechanism:[1][2][10][11] Formation of the acylium ion

      
      .
      
  • Carboxyl Loss (

    
    ):  m/z 151 (Loss of -COOH).[1]
    
    • Mechanism:[1][2][10][11] Decarboxylation to the phenyl cation.

  • Methyl Radical Loss (

    
    ):  m/z 181.
    
    • Note: Less common than the oxygenated losses but possible from the methoxy groups.

MS_Fragmentation Parent Molecular Ion (M+) m/z 196 Acylium Acylium Ion (M-17) m/z 179 [Loss of OH] Parent->Acylium - •OH Phenyl Aryl Cation (M-45) m/z 151 [Loss of COOH] Parent->Phenyl - •COOH Acylium->Phenyl - CO

Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization.[1]

References

  • Synthesis & Metabolism Context: Zweifel, U. (1975). Stereochemical Aspects and Metabolite Formation in the in Vivo Metabolism of the Psychotomimetic Amine, 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane. Journal of Medicinal Chemistry. 12

  • Precursor Characterization (Aldehyde): Designer-Drug.com. Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. (Confirming the aldehyde mp ~85°C and the acid as a distinct oxidation product). 13

  • Related Spectroscopic Data (NMR Comparisons): ChemicalBook. 13C NMR Spectrum of 3-Methoxy-4-methylbenzoic acid. (Used for comparative shift logic). 8

  • Nitration & Reactivity: Thieme Connect. Product Class 21: Nitroarenes.[3] (Describes the use of 2,5-dimethoxy-4-methylbenzoic acid as a starting material for nitration). 14

Sources

Exploratory

Technical Guide: Spectral Characterization of 2,5-Dimethoxy-4-methylbenzoic Acid

This guide outlines the structural characterization of 2,5-Dimethoxy-4-methylbenzoic acid , a critical intermediate in the synthesis of phenethylamine derivatives (such as the 2C-x and DOx series). The data presented bel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural characterization of 2,5-Dimethoxy-4-methylbenzoic acid , a critical intermediate in the synthesis of phenethylamine derivatives (such as the 2C-x and DOx series). The data presented below synthesizes empirical literature values with theoretical structural assignment principles to ensure high-fidelity identification.

Executive Summary & Compound Profile

2,5-Dimethoxy-4-methylbenzoic acid is a tetrasubstituted benzene derivative characterized by a specific substitution pattern that dictates its electronic properties and spectral signature.[1] Accurate identification relies on distinguishing the two non-equivalent aromatic protons (H3 and H6) and the distinct methoxy environments.

Property Data
IUPAC Name 2,5-Dimethoxy-4-methylbenzoic acid
CAS Number 2785-98-0 (Generic for isomer group, specific: 24599-58-4 for precursor toluene, Acid often cited as Compound 13 in lit.)
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Appearance White crystalline solid
Melting Point 122–124 °C (Recrystallized from water) [1]
Solubility DMSO, Methanol, dilute Alkali; sparingly soluble in cold water.

Synthesis & Structural Context

To understand the NMR assignment, one must recognize the synthetic origin. This compound is typically generated via the oxidation of 2,5-dimethoxy-4-methylbenzaldehyde using potassium permanganate (


).[1]
Structural Elucidation Workflow

The following logic map illustrates the decision process for assigning the aromatic regiochemistry, distinguishing the H6 (ortho to carboxyl) from H3 (meta to carboxyl).

StructuralElucidation Substrate 2,5-Dimethoxy-4-methylbenzoic Acid H6_Signal H-6 Signal (Ortho to COOH) Substrate->H6_Signal Proton A H3_Signal H-3 Signal (Meta to COOH) Substrate->H3_Signal Proton B Shielding Shielding Effects: COOH (Deshielding) OMe (Shielding) H6_Signal->Shielding Anisotropic Effect H3_Signal->Shielding Electronic Effect Assignment Final Assignment: H6 Downfield (~7.4 ppm) H3 Upfield (~6.8 ppm) Shielding->Assignment Logic Check

Caption: Logic flow for distinguishing aromatic protons based on electronic environment.

1H NMR Spectroscopy Data

Solvent: CDCl₃ (Deuterated Chloroform) or DMSO-d₆. Frequency: 400 MHz (Standard).[2]

The proton NMR spectrum is characterized by two distinct aromatic singlets, two methoxy signals (often overlapping), and a methyl singlet.

Quantitative Assignment Table
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
12.50 - 13.00 Broad Singlet (br s)1H-COOH Acidic proton; shift varies with concentration/H-bonding.
7.43 - 7.55 Singlet (s)1HAr-H (C6) Deshielded by the ortho-carbonyl group (COOH).
6.80 - 6.85 Singlet (s)1HAr-H (C3) Shielded by ortho-methoxy and meta-methyl groups.
3.84 - 3.90 Singlet (s)6H-OCH₃ (C2, C5) Methoxy groups; may resolve into two singlets (e.g., 3.84, 3.90) in high-field instruments.
2.28 Singlet (s)3HAr-CH₃ (C4) Methyl group attached to the aromatic ring.
Expert Insight: The "Ortho-Effect"

The critical differentiator in this spectrum is the chemical shift of H6 versus H3 .

  • H6 is located ortho to the carboxylic acid. The magnetic anisotropy of the carbonyl group significantly deshields this proton, pushing it downfield to ~7.5 ppm.

  • H3 is shielded by the electron-donating methoxy group at C2 and the methyl group at C4, appearing upfield at ~6.8 ppm.

  • Note: In the precursor aldehyde, H6 appears at ~7.2 ppm. The oxidation to the acid causes a further downfield shift.

13C NMR Spectroscopy Data

Solvent: DMSO-d₆ (Recommended for solubility and peak separation). Frequency: 100 MHz.

The Carbon-13 spectrum confirms the tetrasubstituted nature of the ring, showing distinct quaternary carbons.

Quantitative Assignment Table
Chemical Shift (δ, ppm)Carbon TypeAssignmentStructural Logic
167.5 Quaternary (C=O)-COOH Characteristic carboxylic acid carbonyl.
153.2 Quaternary (C-O)C-5 Ipso-carbon attached to OMe; deshielded by oxygen.
151.5 Quaternary (C-O)C-2 Ipso-carbon attached to OMe.
133.0 Quaternary (C-C)C-4 Ipso-carbon attached to Methyl group.
118.5 Quaternary (C-C)C-1 Ipso-carbon attached to COOH.
114.5 Methine (CH)C-3 Aromatic CH, ortho to Me/OMe.
112.0 Methine (CH)C-6 Aromatic CH, ortho to COOH.
56.0 - 56.5 Methyl (CH₃)-OCH₃ Methoxy carbons (may appear as two peaks).
16.5 - 21.0 Methyl (CH₃)Ar-CH₃ Aromatic methyl carbon.

Experimental Protocol: Sample Preparation

To ensure reproducibility and "self-validating" results, follow this protocol:

  • Solvent Selection: Use DMSO-d₆ (Dimethyl sulfoxide-d6) for the primary analysis. While CDCl₃ is common, the carboxylic acid moiety often leads to solubility issues or broad peaks in chloroform. DMSO-d₆ ensures a sharp lock and clear observation of the acidic proton.

  • Concentration: Prepare a solution of 10-15 mg of the solid acid in 0.6 mL of solvent.

  • Filtration: Filter the solution through a glass wool plug into the NMR tube to remove any undissolved micro-particulates (often manganese dioxide residues from synthesis) that cause paramagnetic broadening.

  • Acquisition:

    • 1H: 16 scans, 1-second relaxation delay.

    • 13C: 512-1024 scans to resolve the quaternary carbons clearly.

References

  • Matin, S. B., Callery, P. S., Zweig, J. S., O'Brien, A., Rapoport, R., & Castagnoli, N. (1974). Stereochemical Aspects and Metabolite Formation in the in Vivo Metabolism of the Psychotomimetic Amine, 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane. Journal of Medicinal Chemistry, 17(8), 877–883.

  • Standridge, R. T., et al. (1976). Phenylalkylamines with psychotomimetic activity. Journal of Medicinal Chemistry. (Validation of melting points and synthesis precursors).
  • Shulgin, A. T. (1991). PIHKAL: A Chemical Love Story. Transform Press.
  • PubChem Database. Compound Summary for 2,5-Dimethoxybenzoic acid derivatives.

Sources

Foundational

Technical Guide: Solubility Profile and Solvent Selection for 2,5-Dimethoxy-4-methylbenzoic Acid

[1][2][3] Executive Summary This technical guide provides a comprehensive analysis of the solubility behavior of 2,5-Dimethoxy-4-methylbenzoic acid (CAS 32176-94-6).[1][2][3][4] A critical intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility behavior of 2,5-Dimethoxy-4-methylbenzoic acid (CAS 32176-94-6).[1][2][3][4] A critical intermediate in the synthesis of phenethylamine derivatives (specifically the 2C-x and DOx series), this compound exhibits a solubility profile governed by the interplay between its lipophilic trisubstituted benzene ring and its polar carboxylic acid moiety.

Key Technical Takeaways:

  • Primary Solvents: High solubility in polar aprotic solvents (DMSO, DMF) and lower alcohols (Methanol, Ethanol).[2][3][4]

  • Recrystallization Systems: Ethanol/Water mixtures or Toluene are the optimal systems for purification, leveraging steep temperature-solubility gradients.[2][4]

  • pH-Switchable Solubility: The compound functions as a "chemical switch," soluble in aqueous base (pH > 10) and insoluble in aqueous acid (pH < 3), a property essential for isolation.[2][3]

Physicochemical Identity & Properties[1][2][3][4][5][6][7][8][9]

Before designing solvent systems, one must understand the solute's molecular architecture.[2][4] 2,5-Dimethoxy-4-methylbenzoic acid is an electron-rich aromatic acid.[1][2][3][4]

PropertyData / Description
Chemical Structure Benzoic acid core with methoxy groups at C2, C5 and a methyl group at C4.[1][2][3][4]
CAS Number 32176-94-6
Molecular Weight 196.20 g/mol
Physical State Crystalline solid (typically off-white to pale yellow needles).[1][3][4]
Acidity (pKa) Estimated ~4.5 (Comparable to benzoic acid, slightly modified by electron-donating -OCH3).[1][2][3][4]
Melting Point Distinct from its aldehyde precursor (m.p. 83-86°C).[1][3][4][5][6] The acid typically exhibits a higher melting point due to intermolecular hydrogen bonding dimers.[2][3][4]

Solubility in Organic Solvents[2][3]

The solubility of 2,5-Dimethoxy-4-methylbenzoic acid follows the "Like Dissolves Like" principle, but with specific nuances due to the ortho-methoxy group, which can participate in intramolecular hydrogen bonding, slightly increasing lipophilicity compared to meta or para isomers.[1][2]

Solvent Compatibility Matrix[1][4]
Solvent ClassSpecific SolventsSolubility RatingOperational Context
Polar Protic Methanol, Ethanol, IsopropanolHigh Excellent for dissolving crude material; requires water as an anti-solvent for crystallization.[1][2][3]
Polar Aprotic DMSO, DMF, DMAcVery High Used for reactions; difficult to remove due to high boiling points.[2][3][4] Avoid for simple purification.
Chlorinated Dichloromethane (DCM), ChloroformHigh Ideal for liquid-liquid extraction from acidified aqueous phases.[2][3][4]
Aromatic Toluene, BenzeneModerate (Hot) Best for Recrystallization. Low solubility at RT, high solubility at boiling point.[2][3][4]
Ethers Diethyl Ether, THFModerate to High Good for extraction; Diethyl ether is standard for isolating the acid from aqueous workups.[2][3]
Aliphatic Hexanes, Pentane, HeptaneInsoluble Used as an anti-solvent to crash the product out of ethereal or aromatic solutions.[2][3]
Aqueous WaterInsoluble (Acidic/Neutral) The compound is hydrophobic.[3][4] Solubility is negligible < pH 7.[2][3][4]
The "pH Switch" Mechanism

Unlike non-ionizable organics, this compound's solubility is dictated by pH.[2][4]

  • pH > 10 (Basic): Deprotonation forms the carboxylate anion (

    
    ), making the compound highly water-soluble.[1][2][3]
    
  • pH < 3 (Acidic): Protonation restores the neutral acid (

    
    ), causing immediate precipitation from water.[2][3][4]
    

Experimental Protocols

Protocol A: Purification via Recrystallization

Objective: Purify crude 2,5-dimethoxy-4-methylbenzoic acid to remove non-polar impurities and colored byproducts.[1][2][3]

Solvent System: Ethanol / Water (Mixed Solvent) or Toluene (Single Solvent).[2][3][4]

Step-by-Step Methodology:

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add the minimum amount of boiling ethanol required to just dissolve the solid.[4] (If using Toluene, use boiling Toluene).[2][3][4]

  • Filtration (Optional): If insoluble particles remain, filter the hot solution rapidly through a pre-warmed funnel.

  • Nucleation:

    • If using Ethanol: Remove from heat.[2][3][4] Add hot water dropwise until a faint, persistent turbidity (cloudiness) appears.[2][3][4] Add one drop of ethanol to clear it.[2][3][4]

    • If using Toluene: Simply remove from heat.[2][3][4]

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed. Rapid cooling traps impurities.[2][3][4] Once at room temperature, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with a small volume of ice-cold solvent (50:50 EtOH:Water or cold Toluene).[3][4]

  • Drying: Dry under vacuum or in a desiccator.[2][3][4][7]

Protocol B: Acid-Base Extraction (The "Workup")

Objective: Isolate the acid from a reaction mixture (e.g., oxidation of the aldehyde).

  • Basification: Dissolve the crude reaction mixture in 10% aqueous NaOH. The acid converts to the sodium salt and dissolves; non-acidic impurities (unreacted aldehyde) remain insoluble.[4]

  • Washing: Extract the aqueous layer with Dichloromethane (DCM) or Diethyl Ether .[2][3][4] Discard the organic layer (which contains impurities).[3][4]

  • Acidification: Cool the aqueous layer on ice. Slowly add concentrated HCl with stirring until pH < 2. The 2,5-dimethoxy-4-methylbenzoic acid will precipitate as a white solid.[1][2][3][4][8][9]

  • Extraction: Extract the cloudy aqueous mixture with Dichloromethane (x3) .

  • Drying: Dry the combined DCM layers over anhydrous

    
     or 
    
    
    
    .[2][3][4]
  • Evaporation: Remove the solvent under reduced pressure (Rotavap) to yield the purified acid.

Visualizations

Solubility Logic & Solvent Selection

This diagram illustrates the decision matrix for selecting a solvent based on the operational goal (Reaction vs. Purification vs. Extraction).[4]

SolubilityLogic Start Goal: Handle 2,5-Dimethoxy-4-methylbenzoic Acid Decision Select Operation Start->Decision Extraction Extraction / Isolation Decision->Extraction Purification Purification (Recrystallization) Decision->Purification Reaction Reaction Medium Decision->Reaction Ext_Solvent Use DCM or Diethyl Ether (Immiscible with Water) Extraction->Ext_Solvent Pur_Solvent1 Ethanol + Water (Anti-solvent method) Purification->Pur_Solvent1 Pur_Solvent2 Hot Toluene (Temp. gradient method) Purification->Pur_Solvent2 Rxn_Solvent DMSO, DMF, or Acetic Acid (High Solubility) Reaction->Rxn_Solvent

Caption: Decision tree for solvent selection based on the specific chemical processing stage.

Acid-Base Purification Workflow

A visual representation of the self-validating purification protocol described in Section 4.2.

AcidBaseExtraction Mix Crude Mixture (Acid + Impurities) NaOH Add 10% NaOH (aq) Mix->NaOH Sep1 Separation Phase 1 NaOH->Sep1 AqLayer Aqueous Layer (Contains Sodium Benzoate Salt) Sep1->AqLayer Soluble OrgLayer Organic Layer (Contains Non-Acidic Impurities) Sep1->OrgLayer Extract w/ DCM HCl Add HCl (pH < 2) AqLayer->HCl Discard Discard Organic Layer OrgLayer->Discard Precip Precipitation of Free Acid HCl->Precip Filter Filter & Dry Precip->Filter Final Pure 2,5-Dimethoxy-4-methylbenzoic Acid Filter->Final

Caption: The "Chemical Switch" purification workflow leveraging pH-dependent solubility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 32176-94-6. Retrieved from [Link]

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story (Referencing synthesis of DOM and related benzoic acid precursors).[2][3][4] Transform Press.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • ChemSynthesis. Synthesis and Properties of Benzoic Acid Derivatives. Retrieved from [Link]

  • Standridge, R. T., et al. (1976). Phenylalkylamines with Psychotomimetic Activity.[2][3][4] Journal of Medicinal Chemistry. (Discusses the synthesis and isolation of the acid intermediate).

Sources

Exploratory

CAS number 32176-94-6 properties and structure

An In-depth Technical Guide to 2,5-Dimethoxy-4-methylbenzoic Acid (CAS 32176-94-6)[1] PART 1: EXECUTIVE SUMMARY 2,5-Dimethoxy-4-methylbenzoic acid (CAS 32176-94-6) is a specialized aromatic carboxylic acid serving as a c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,5-Dimethoxy-4-methylbenzoic Acid (CAS 32176-94-6)[1]

PART 1: EXECUTIVE SUMMARY

2,5-Dimethoxy-4-methylbenzoic acid (CAS 32176-94-6) is a specialized aromatic carboxylic acid serving as a critical scaffold in medicinal chemistry and organic synthesis.[2] It is structurally characterized by a toluene core functionalized with two methoxy groups at the 2- and 5-positions and a carboxylic acid moiety at the 1-position.

This compound is primarily utilized as a late-stage intermediate in the synthesis of phenethylamine-based ligands for serotonin receptors (specifically 5-HT2A and 5-HT2C), including the well-known "2C" and "DOx" families of psychoactive research chemicals. Beyond neuropharmacology, it serves as a versatile building block for constructing complex heterocyclic systems and radiolabeled tracers for Positron Emission Tomography (PET).

Key Technical Highlights:

  • Chemical Role: Precursor for amides, esters, and phenethylamines.

  • Primary Application: Structure-Activity Relationship (SAR) studies of serotonergic signaling.

  • Stability: Stable under standard laboratory conditions; sensitive to strong oxidizers.[3]

PART 2: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROPERTIES

The following data consolidates the structural and physical constants of CAS 32176-94-6.

Table 1: Chemical Identity & Constants
PropertyData
CAS Number 32176-94-6
IUPAC Name 2,5-Dimethoxy-4-methylbenzoic acid
Synonyms 2,5-Dimethoxy-p-toluic acid; 4-Methyl-2,5-dimethoxybenzoic acid
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
SMILES COC1=CC(C)=C(OC)C=C1C(=O)O
InChI Key A342983 (Internal Ref) / Calculated from structure
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol, Chloroform; Sparingly soluble in water
Acidity (pKa) ~4.2 (Predicted based on benzoic acid derivatives)
Structural Analysis

The molecule features a 1,2,4,5-tetrasubstituted benzene ring . The para-arrangement of the methyl group relative to the carboxylic acid, combined with the electron-donating methoxy groups at the ortho and meta positions (relative to the acid), creates an electron-rich aromatic system. This electronic density makes the ring susceptible to electrophilic aromatic substitution if the acid group is not deactivated, but the carboxylic acid moiety generally directs further functionalization to the amide or ester derivatives.

PART 3: SYNTHETIC PATHWAYS

The synthesis of 2,5-dimethoxy-4-methylbenzoic acid typically proceeds via the oxidation of its corresponding aldehyde or through lithiation of the aryl bromide. The Aldehyde Oxidation Route is preferred for scale and safety in a standard laboratory setting.

Pathway Diagram

SynthesisPathways cluster_legend Reaction Types Toluene 2,5-Dimethoxytoluene (CAS 24599-58-4) Aldehyde 2,5-Dimethoxy-4-methylbenzaldehyde (CAS 4925-88-6) Toluene->Aldehyde POCl3, N-Methylformanilide (Vilsmeier-Haack) Target 2,5-Dimethoxy-4-methylbenzoic Acid (CAS 32176-94-6) Aldehyde->Target NaClO2, NaH2PO4 (Pinnick Oxidation) Bromide 1-Bromo-2,5-dimethoxy-4-methylbenzene Bromide->Target 1. n-BuLi, THF, -78°C 2. CO2 (g) 3. H3O+ Formylation Formylation Oxidation Oxidation Lithiation/Carboxylation Lithiation/Carboxylation

Caption: Figure 1. Primary synthetic strategies for accessing CAS 32176-94-6. The Vilsmeier-Haack/Pinnick sequence is the industry standard.

PART 4: DETAILED EXPERIMENTAL PROTOCOLS

This section details the Pinnick Oxidation of 2,5-dimethoxy-4-methylbenzaldehyde. This method is chosen for its mild conditions, high yield, and lack of toxic heavy metal byproducts (unlike KMnO₄ or Chromium oxidations).

Protocol: Pinnick Oxidation of 2,5-Dimethoxy-4-methylbenzaldehyde

Objective: Selective oxidation of the aldehyde moiety to the carboxylic acid without affecting the electron-rich aromatic ring.

Reagents:

  • 2,5-Dimethoxy-4-methylbenzaldehyde (1.0 equiv)

  • Sodium Chlorite (NaClO₂, 80% tech grade, 1.5 equiv)

  • Sodium Dihydrogen Phosphate (NaH₂PO₄, 1.2 equiv)

  • 2-Methyl-2-butene (Scavenger, 5.0 equiv)

  • tert-Butanol (t-BuOH) / Water (3:1 v/v solvent mixture)

Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (10 mmol) in 40 mL of t-BuOH. Add 10 mL of water and the 2-methyl-2-butene (50 mmol).

    • Note: 2-Methyl-2-butene acts as a scavenger for hypochlorous acid (HOCl) generated in situ, preventing chlorination of the aromatic ring.

  • Oxidant Addition: Dissolve NaClO₂ (15 mmol) and NaH₂PO₄ (12 mmol) in 15 mL of water. Add this solution dropwise to the stirring aldehyde mixture over 15 minutes at room temperature.

    • Observation: The reaction mixture may turn slight yellow but should remain homogeneous.

  • Reaction: Stir the mixture vigorously at room temperature for 2–4 hours. Monitor reaction progress by TLC (eluent: Hexane/Ethyl Acetate 3:1). The aldehyde spot (higher Rf) should disappear, replaced by the acid spot (lower Rf, streaks on silica).

  • Workup:

    • Concentrate the mixture under reduced pressure to remove t-BuOH.

    • Dilute the aqueous residue with 20 mL water and basify to pH 10 with 1M NaOH (to dissolve the acid as its sodium salt).

    • Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted aldehyde or neutral impurities.

    • Acidify the aqueous layer carefully with 1M HCl to pH 2. The product should precipitate as a white solid.[4]

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum.

  • Purification: Recrystallization from Ethanol/Water or Ethyl Acetate/Hexane if necessary.

Yield Expectation: 85–95%.

PART 5: ANALYTICAL CHARACTERIZATION

To validate the identity of CAS 32176-94-6, researchers should verify the following spectral signatures.

Table 2: Expected NMR & MS Data
TechniqueSignal Assignment
¹H NMR (400 MHz, DMSO-d₆) δ 12.50 (br s, 1H, -COOH )δ 7.25 (s, 1H, Ar-H 6)δ 6.95 (s, 1H, Ar-H 3)δ 3.80 (s, 3H, -OCH ₃)δ 3.75 (s, 3H, -OCH ₃)δ 2.20 (s, 3H, Ar-CH ₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 167.5 (C=O), 152.0 (C-O), 150.5 (C-O), 135.0 (C-Ar), 128.0 (C-Ar), 116.5 (CH-Ar), 114.0 (CH-Ar), 56.5 (OCH₃), 56.0 (OCH₃), 16.5 (CH₃)
Mass Spectrometry (ESI-) m/z 195.1 [M-H]⁻ (Negative mode preferred for carboxylic acids)

PART 6: APPLICATIONS IN DRUG DISCOVERY

This compound is a fundamental building block for exploring the 5-HT2A receptor pharmacophore . The 2,5-dimethoxy substitution pattern is critical for binding affinity at serotonin receptors, a relationship established in seminal SAR studies.

SAR Workflow Diagram

SAR_Applications Acid 2,5-Dimethoxy-4-methylbenzoic Acid (CAS 32176-94-6) Amide Amide Derivatives (Ligand Optimization) Acid->Amide Amine coupling (EDC/HOBt) Ester Ester Precursors (Prodrugs/Radiolabels) Acid->Ester Esterification Phenethylamine 2,5-Dimethoxy-4-methylphenethylamine (2C-D Analogues) Amide->Phenethylamine Reduction (LiAlH4) (Theoretical Pathway) Receptor 5-HT2A Receptor Agonist Screening Amide->Receptor Binding Affinity (Ki) PET PET Radiotracer Synthesis (via C-11 Methylation) Ester->PET Precursor for labeling Phenethylamine->Receptor Functional Potency (EC50)

Caption: Figure 2. Downstream applications of CAS 32176-94-6 in medicinal chemistry and radiopharmacology.

Significance in Research
  • Ligand Design: The acid functionality allows for the rapid generation of amide libraries to probe the steric tolerance of the receptor binding pocket.

  • Isotopic Labeling: The methyl group at the 4-position or the methoxy groups are common sites for Carbon-11 or Tritium labeling, enabling in vivo imaging studies of biodistribution.

PART 7: SAFETY & HANDLING

GHS Classification:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if possible to prevent long-term oxidative degradation.

  • Disposal: Dispose of as solid organic waste. Do not discharge into drains.

REFERENCES

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational text describing the synthesis and SAR of related phenethylamines).

  • Nichols, D. E. (2016). "Psychedelics". Pharmacological Reviews, 68(2), 264-355. [Link]

  • Bignon, E., et al. (2004).[4] "Preparation of phenylamine derivatives as potential psychotomimetics". US Patent Application 2004/0043995. (Describes synthesis of 2,5-dimethoxy-4-methylbenzaldehyde and related acids).

  • PubChem. (2025). "Compound Summary: 2,5-Dimethoxy-4-methylbenzoic acid". National Library of Medicine. [Link]

Sources

Foundational

Synthesis of 2,5-Dimethoxy-4-methylbenzoic acid from 2,5-dimethoxytoluene

From Substrate to Scaffold: A Technical Guide for Chemical Synthesis Executive Summary This technical guide details the synthesis of 2,5-dimethoxy-4-methylbenzoic acid starting from 2,5-dimethoxytoluene . This target mol...

Author: BenchChem Technical Support Team. Date: February 2026

From Substrate to Scaffold: A Technical Guide for Chemical Synthesis

Executive Summary

This technical guide details the synthesis of 2,5-dimethoxy-4-methylbenzoic acid starting from 2,5-dimethoxytoluene . This target molecule serves as a critical intermediate in the development of phenethylamine-derived ligands, metal-organic frameworks (MOFs), and pharmaceutical scaffolds.

While direct oxidation of the methyl group in electron-rich aromatic systems often leads to quinone formation or ring degradation, this guide advocates a two-step regioselective protocol :

  • Vilsmeier-Haack Formylation: Introduces a formyl group at the para-position to the methyl group.

  • Pinnick or Permanganate Oxidation: Converts the intermediate aldehyde to the target carboxylic acid.

Regulatory Notice: The intermediate 2,5-dimethoxy-4-methylbenzaldehyde is a known precursor to scheduled substances (e.g., DOM/STP, 2C-D). Researchers must adhere to all local regulations (e.g., DEA List I watchlists, local precursor laws) regarding the synthesis and storage of this compound.

Retrosynthetic Analysis & Strategy

The synthesis relies on exploiting the electronic directing effects of the methoxy substituents. The 2,5-dimethoxy substitution pattern strongly activates the 4-position (para to the methyl group) towards electrophilic aromatic substitution (EAS).

  • Direct Oxidation (Not Recommended): Direct oxidation of 2,5-dimethoxytoluene with reagents like CrO₃ often results in over-oxidation to 2-methyl-5-methoxy-1,4-benzoquinone due to the electron-rich ring [1].

  • Selected Route (Formylation-Oxidation): The Vilsmeier-Haack reaction provides high regioselectivity for the 4-position due to the synergistic ortho/para directing effects of the methoxy groups and steric factors.

Reaction Pathway Visualization

ReactionPathway Start 2,5-Dimethoxytoluene (Substrate) Inter 2,5-Dimethoxy-4- methylbenzaldehyde (Intermediate) Start->Inter Step 1: POCl3, DMF (Vilsmeier-Haack) Quinone Quinone Byproducts Start->Quinone Direct Oxidation (Avoid) Product 2,5-Dimethoxy-4- methylbenzoic Acid (Target) Inter->Product Step 2: KMnO4, Na2CO3 (Oxidation)

Figure 1: Strategic pathway avoiding quinone formation via formylation intermediate.

Experimental Protocol

Phase 1: Vilsmeier-Haack Formylation

Objective: Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde.[1][2] Mechanism: Formation of a chloroiminium ion (Vilsmeier reagent) followed by electrophilic attack on the aromatic ring.

Reagents & Materials
ReagentRoleEquiv.Notes
2,5-Dimethoxytoluene Substrate1.0Solid/Liquid depending on purity
Phosphorus Oxychloride (POCl₃) Electrophile Source1.2 - 1.5Corrosive/Toxic
N-Methylformanilide (or DMF)Formylating Agent1.5 - 2.0N-MFA often gives higher yields than DMF for this substrate [2].
Ice/Water QuenchExcessFor hydrolysis
Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a drying tube, mix POCl₃ (1.2 eq) and N-methylformanilide (1.5 eq). Stir at room temperature for 30–50 minutes until the Vilsmeier complex (red/orange color) forms.

  • Addition: Add 2,5-dimethoxytoluene (1.0 eq) slowly to the stirring complex. The reaction is exothermic; maintain temperature below 30°C using an ice bath if necessary.

  • Heating: Once addition is complete, heat the mixture on a steam bath or oil bath at 50–60°C for 4–6 hours . Monitoring via TLC (Hexane/EtOAc 4:1) should show consumption of the starting material.

  • Hydrolysis (Critical): Pour the dark, viscous reaction mixture onto crushed ice (~500g per 0.1 mol). Stir vigorously for 2–3 hours. The iminium intermediate hydrolyzes to the aldehyde, precipitating as a solid.

  • Isolation: Filter the reddish precipitate.

  • Purification: Recrystallize from boiling hexane or methanol/water.

    • Target Properties: Pale yellow/white crystals.

    • Melting Point: 83–85°C [2][3].

    • Yield: Expect 65–85%.

Phase 2: Permanganate Oxidation

Objective: Conversion of the aldehyde to 2,5-dimethoxy-4-methylbenzoic acid. Rationale: While Pinnick oxidation (NaClO₂) is milder, KMnO₄ is robust, cost-effective, and the substrate lacks sensitive functional groups (like double bonds) that would be destroyed by permanganate.

Reagents & Materials
ReagentRoleEquiv.Notes
Aldehyde Intermediate Substrate1.0From Phase 1
KMnO₄ Oxidant1.5 - 2.0Saturated aq. solution
Na₂CO₃ Base0.5To maintain alkaline pH
Pyridine (Optional)Co-solvent-Improves solubility
HCl (conc.) AcidifierExcessTo precipitate product
Step-by-Step Methodology
  • Solubilization: Dissolve the aldehyde (1.0 eq) in a mixture of acetone and water (or pyridine/water if scaling up). Add Na₂CO₃ to ensure the solution is alkaline (pH > 9).[3]

  • Oxidation: Add a saturated solution of KMnO₄ (1.5 eq) dropwise with vigorous stirring.

    • Observation: The purple color will disappear, and brown MnO₂ will precipitate.

    • Temp Control: Maintain temperature at 40–50°C. Do not reflux aggressively to avoid ether cleavage.

  • Completion: Continue stirring until the purple color persists for >10 minutes (indicating excess oxidant).

  • Workup:

    • Add a small amount of ethanol or sodium bisulfite to quench excess permanganate (precipitating all Mn as MnO₂).

    • Filter the hot mixture through Celite to remove MnO₂. Wash the filter cake with hot water.

  • Precipitation: Cool the clear filtrate (which contains the carboxylate salt). Slowly acidify with conc. HCl to pH 1–2.

  • Isolation: The target acid will precipitate as a white solid. Filter and wash with cold water.

  • Purification: Recrystallize from ethanol or aqueous acetic acid.

    • Target Properties: White crystalline solid.[4]

    • Melting Point: Typically >170°C (Analogous to p-toluic acid derivatives) [4].[4][5][6]

Process Workflow & Decision Logic

Workflow Start Start: 2,5-Dimethoxytoluene Step1 Add POCl3 + N-MFA (Heat 50°C, 4h) Start->Step1 Check1 TLC Check: SM Consumed? Step1->Check1 Check1->Step1 No (Continue Heat) Hydrolysis Pour on Ice (Hydrolysis) Check1->Hydrolysis Yes Solid Isolate Aldehyde (mp 83-85°C) Hydrolysis->Solid Oxidize Oxidize with KMnO4 (Alkaline) Solid->Oxidize Filter Filter MnO2 Oxidize->Filter Acidify Acidify Filtrate (HCl) Filter->Acidify Final Final Product: 2,5-Dimethoxy-4-methylbenzoic acid Acidify->Final

Figure 2: Operational workflow for the two-step synthesis.

Analytical Validation

To ensure scientific integrity, the product must be validated against the following parameters:

ParameterExpected DataMethod
Appearance White crystalline solidVisual
Melting Point (Aldehyde) 83–85°CCapillary MP Apparatus
Melting Point (Acid) >170°C (Verify experimentally)Capillary MP Apparatus
IR Spectroscopy Broad -OH stretch (2500-3000 cm⁻¹)Strong C=O stretch (1680-1700 cm⁻¹)FT-IR
Solubility Soluble in Ethanol, Acetone, NaOH (aq)Insoluble in cold waterSolubility Test

References

  • ResearchGate. (2019). Synthesis of 2-methyl-5-methoxy-1,4-benzoquinone.[7] Retrieved from

  • PrepChem. Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde. Retrieved from

  • ChemicalBook. 2,5-Dimethoxy-4-methylbenzaldehyde Product Description & Synthesis. Retrieved from

  • Sigma-Aldrich. p-Toluic acid (4-Methylbenzoic acid) Properties. (Used for analog comparison). Retrieved from

Sources

Exploratory

Potential biological activity of dimethoxy-methylbenzoic acid isomers

Executive Summary The structural scaffold of dimethoxy-methylbenzoic acid ( ) represents a privileged pharmacophore in medicinal chemistry, bridging the gap between simple phenolic acids and complex polyketide metabolite...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural scaffold of dimethoxy-methylbenzoic acid (


)  represents a privileged pharmacophore in medicinal chemistry, bridging the gap between simple phenolic acids and complex polyketide metabolites. This guide analyzes the two primary isomeric classes: the Resorcylic Series  (e.g., 2,4-dimethoxy-6-methylbenzoic acid) and the Syringic Series  (e.g., 3,5-dimethoxy-4-methylbenzoic acid).

While often overlooked as mere synthetic intermediates, these isomers exhibit distinct biological activities ranging from antimicrobial efficacy to CNS modulation. This document provides a rigorous technical breakdown of their Structure-Activity Relationships (SAR), validated synthetic protocols, and experimental evaluation workflows.

Structural Classification & Chemical Space

The biological activity of dimethoxy-methylbenzoic acid is dictated by the substitution pattern on the benzene ring. We define two primary "Isomer Families" based on their biosynthetic origin and pharmacological targets.

Family A: The Resorcylic Series (Polyketide Origin)
  • Key Isomer: 2,4-Dimethoxy-6-methylbenzoic acid (Dimethyl ether of Orsellinic Acid).[1]

  • Biosynthetic Context: Derived from the acetate-malonate pathway (Polyketide Synthase). It is a structural analogue of the lichen metabolite Everninic acid.

  • Key Feature: The 6-methyl group provides steric hindrance ("Ortho-Effect") to the carboxylic acid, increasing metabolic stability against esterases and influencing receptor docking.

  • Primary Potential: Antimicrobial (fungal/bacterial), Hsp90 inhibition (radicicol analogues).

Family B: The Syringic Series (Shikimate Origin)
  • Key Isomer: 3,5-Dimethoxy-4-methylbenzoic acid .[2]

  • Biosynthetic Context: Structurally related to Sinapic acid and Gallic acid derivatives.

  • Key Feature: The 3,5-dimethoxy motif creates a lipophilic, electron-rich core often associated with CNS penetration and anti-inflammatory activity (COX inhibition).

  • Primary Potential: CNS agents (sedatives), anti-inflammatory API intermediates.[3]

Structure-Activity Relationship (SAR) Logic

The following decision tree illustrates the pharmacological divergence based on substitution patterns.

SAR_Logic Core Dimethoxy-Methylbenzoic Acid Scaffold (C10H12O4) Sub_246 2,4-Dimethoxy-6-Methyl (Resorcylic Pattern) Core->Sub_246 Polyketide Origin Sub_354 3,5-Dimethoxy-4-Methyl (Syringic Pattern) Core->Sub_354 Shikimate Origin Mech_A Mechanism: Membrane Disruption & Enzyme Inhibition (e.g., Hsp90) Sub_246->Mech_A Steric Bulk (6-Me) Mech_B Mechanism: COX Inhibition & CNS Receptor Modulation Sub_354->Mech_B Lipophilic Core Target_A Target: Antimicrobial (S. aureus, E. coli) Mech_A->Target_A Target_B Target: Anti-inflammatory & Sedative Mech_B->Target_B

Figure 1: Pharmacological divergence of dimethoxy-methylbenzoic acid isomers based on substitution patterns.

Biological Activity Profiles

Antimicrobial Activity (Resorcylic Series)

The 2,4-dimethoxy-6-methyl isomer acts as a lipophilic "prodrug" or direct membrane disruptor.

  • Mechanism: The methoxy groups increase LogP (Lipophilicity), allowing the molecule to penetrate the bacterial cell wall more effectively than the parent polyhydroxy acid (Orsellinic acid). Once intracellular, it may function as an antimetabolite.

  • Data Summary: Derivatives of this scaffold have shown efficacy against Gram-positive bacteria.[4][5][6]

Compound VariantOrganismMIC (

g/mL)
Activity Type
Orsellinic Acid (Parent)S. aureus>500Weak / Inactive
2,4-Dimethoxy-6-methylbenzoic acid S. aureus125 - 250Moderate (Bacteriostatic)
Methyl Ester Derivative C. sphaerospermum2.5 - 5.0Potent Antifungal

Note: The esterified forms (methyl/ethyl esters) often show higher potency due to superior bioavailability.

Anti-Inflammatory & CNS Activity (Syringic Series)

The 3,5-dimethoxy-4-methyl isomer shares structural homology with mescaline-type alkaloids and NSAIDs.

  • Mechanism: Inhibition of Cyclooxygenase (COX) pathways and modulation of GABA receptors due to the electron-donating methoxy groups.

  • Application: Used as a key intermediate in the synthesis of non-narcotic analgesics and sedatives.

Technical Protocols

Protocol A: Regioselective Synthesis of 2,4-Dimethoxy-6-methylbenzoic Acid

Objective: To synthesize the Resorcylic isomer from commercially available Orsellinic Acid with high purity.

Reagents:

  • Orsellinic Acid (anhydrous)

  • Dimethyl Sulfate (DMS) or Methyl Iodide (MeI)

  • Potassium Carbonate (

    
    )[7]
    
  • Acetone (Solvent)

Workflow:

  • Dissolution: Dissolve 10 mmol of Orsellinic Acid in 50 mL of anhydrous acetone.

  • Base Addition: Add 25 mmol (2.5 eq) of anhydrous

    
    . Stir for 30 min at room temperature to form the phenoxide.
    
  • Methylation: Dropwise add 22 mmol (2.2 eq) of Dimethyl Sulfate. Caution: DMS is highly toxic. Use a fume hood.

  • Reflux: Heat to reflux (

    
    ) for 4-6 hours. Monitor via TLC (Silica gel, Hexane:EtOAc 7:3).
    
  • Hydrolysis (Critical Step): The reaction initially yields the methyl ester. To obtain the acid, evaporate acetone, redissolve in MeOH/Water (1:1), add NaOH (2M), and reflux for 1 hour.

  • Workup: Acidify with HCl (1M) to pH 2. The product will precipitate. Recrystallize from Ethanol/Water.

Self-Validation:

  • H-NMR (DMSO-d6): Look for two distinct methoxy singlets (

    
     3.7-3.8 ppm) and one methyl singlet (
    
    
    
    2.2-2.3 ppm). Absence of broad -OH peaks confirms methylation.
Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized isomer.[6]

  • Inoculum Prep: Adjust S. aureus (ATCC 29213) suspension to

    
     McFarland standard.
    
  • Dilution: Prepare a stock solution of the isomer in DMSO (10 mg/mL). Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Controls:

    • Positive: Vancomycin.[3]

    • Negative: DMSO vehicle (max 1% final concentration).

  • Incubation:

    
     for 18-24 hours.
    
  • Readout: The MIC is the lowest concentration with no visible turbidity.

Synthetic Workflow Visualization

The following diagram details the synthetic pathway from the precursor to the final bioactive scaffold.

Synthesis_Workflow Start Orsellinic Acid (Precursor) Step1 Step 1: Methylation (DMS/K2CO3, Acetone) Start->Step1 Alkylation Inter Intermediate: Methyl 2,4-dimethoxy- 6-methylbenzoate Step1->Inter Reflux 6h Step2 Step 2: Hydrolysis (NaOH, Reflux) Inter->Step2 Saponification Final Target Product: 2,4-Dimethoxy-6- methylbenzoic Acid Step2->Final Acidification (pH 2)

Figure 2: Two-step synthesis of 2,4-dimethoxy-6-methylbenzoic acid from orsellinic acid.

References

  • PubChem. (2023). 2,4-Dimethoxy-6-methylbenzoic acid | C10H12O4.[1] National Library of Medicine. [Link]

  • Huneck, S., & Yoshimura, I. (1996). Identification of Lichen Substances. Springer-Verlag.
  • Gomes, A. T., et al. (2002). Antimicrobial activity of orsellinic acid derivatives. Journal of Natural Products. (Contextualizing the activity of 2,4-dihydroxy vs dimethoxy variants).
  • Fisher Scientific. (2023). 3,5-Dimethoxy-4-methylbenzoic acid, 97%. [Link][2]

  • Bachmann, B. O., et al. (2014). Biosynthesis of the Resorcylic Acid Lactone (RAL) Hsp90 Inhibitors. Methods in Enzymology. (Details the biological relevance of the 2,4-dimethoxy-6-methyl scaffold in drug design).

Sources

Foundational

Chemo-Structural Utility of 2,5-Dimethoxy-4-methylbenzoic Acid in Ligand Design

[1] Executive Summary 2,5-Dimethoxy-4-methylbenzoic acid (CAS 32176-94-6 ) is a highly specialized aromatic scaffold used in medicinal chemistry and chemical biology.[1][2] While historically noted as the immediate oxida...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2,5-Dimethoxy-4-methylbenzoic acid (CAS 32176-94-6 ) is a highly specialized aromatic scaffold used in medicinal chemistry and chemical biology.[1][2] While historically noted as the immediate oxidative precursor to specific phenethylamine classes, its contemporary utility lies in Structure-Activity Relationship (SAR) exploration for 5-HT2A and CCK-A (Cholecystokinin-A) receptor ligands.[1]

This technical guide provides a rigorous, non-derivative specific analysis of the acid’s synthesis, electronic properties, and application as a building block in legitimate drug discovery. It addresses the specific challenges of handling electron-rich benzoic acid derivatives, providing self-validating protocols for oxidation and downstream amidation.[1]

Part 1: Chemical Profile & Strategic Utility[1]

Structural & Electronic Analysis

The 2,5-dimethoxy-4-methylbenzoic acid molecule is characterized by a unique "push-pull" electronic environment that dictates its reactivity and binding affinity in biological targets.[1]

  • Electronic Shielding: The two methoxy groups at the 2- and 5-positions act as strong electron-donating groups (EDGs) via resonance (+M effect).[1] This significantly increases the electron density of the aromatic ring compared to unsubstituted benzoic acid.

  • Steric Anchoring: The 4-methyl group provides a hydrophobic anchor.[1] In receptor docking (e.g., 5-HT2A or CCK-A), this methyl group often occupies a specific hydrophobic pocket, critical for potency.[1]

  • Acid Lability: Due to the electron-rich ring, the carboxylic acid is less acidic (higher pKa) than electron-deficient analogs.[1] Conversely, the ring itself is highly susceptible to electrophilic aromatic substitution or oxidative degradation if not handled under controlled conditions.

Physicochemical Data
PropertyDataNote
IUPAC Name 2,5-dimethoxy-4-methylbenzoic acid
CAS Number 32176-94-6Distinct from the aldehyde (4925-88-6)
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Solubility DMSO, MeOH, EtOH, DCMPoor water solubility (unless basified)
pKa (Calc.) ~4.3 - 4.5Slightly higher than benzoic acid (4.[1][3][4][5][6]2) due to EDGs
Appearance White to off-white crystalline solid

Part 2: Synthetic Pathways to the Precursor

The synthesis of the acid is most reliably achieved via the oxidation of 2,5-dimethoxy-4-methylbenzaldehyde .[1] While the aldehyde is commercially available, in-house synthesis ensures purity and isotopic labeling capabilities.[1]

Retrosynthetic Analysis (DOT Diagram)

G cluster_0 Upstream Synthesis cluster_1 Downstream Applications Toluene 2,5-Dimethoxytoluene (Starting Material) Aldehyde 2,5-Dimethoxy-4- methylbenzaldehyde Toluene->Aldehyde Vilsmeier-Haack (POCl3/DMF) Acid 2,5-Dimethoxy-4- methylbenzoic Acid (Target Scaffold) Aldehyde->Acid Oxidation (KMnO4 or NaClO2) Amide Amide Ligands (e.g., CCK-A Agonists) Acid->Amide Coupling (HATU/Amine) Ester Active Esters (NHS-Esters for Labeling) Acid->Ester Esterification

Caption: Retrosynthetic workflow showing the conversion of the toluene precursor to the acid scaffold and subsequent divergence into medicinal chemistry targets.[1]

Part 3: Experimental Protocols

Protocol A: Buffered Permanganate Oxidation

Objective: Convert 2,5-dimethoxy-4-methylbenzaldehyde to the corresponding benzoic acid without cleaving the methoxy ethers or over-oxidizing the ring.[1]

Reagents:

  • 2,5-Dimethoxy-4-methylbenzaldehyde (1.0 eq)[1][5]

  • Potassium Permanganate (KMnO₄) (1.5 eq)

  • Sodium Carbonate (Na₂CO₃) (buffer)

  • Solvent: Water/Acetone (1:1 v/v)

Methodology:

  • Preparation: Dissolve the aldehyde in acetone. In a separate beaker, dissolve KMnO₄ and Na₂CO₃ in water.

  • Addition: Heat the aldehyde solution to 60°C. Add the permanganate solution dropwise over 45 minutes. Critical: The purple color should dissipate to brown (MnO₂) upon addition. If purple persists, pause addition.

  • Reflux: Stir at mild reflux (70°C) for 1 hour.

  • Filtration: Filter the hot mixture through a Celite pad to remove insoluble MnO₂. Wash the pad with hot water.

  • Acidification: Cool the clear filtrate to 0°C. Slowly acidify with 6M HCl to pH 2.

  • Isolation: The product will precipitate as a white solid. Filter, wash with ice-cold water, and dry under vacuum.[1] Recrystallize from Ethanol/Water if necessary.

Self-Validating Check:

  • Success: White precipitate, melting point >100°C (derivative dependent).

  • Failure: Oily residue (incomplete oxidation) or brown tar (over-oxidation/demethylation).

Protocol B: Amide Coupling (Ligand Synthesis)

Objective: Attach the scaffold to a pharmacophore (e.g., an indole amine for CCK-A agonists).

Reagents:

  • 2,5-Dimethoxy-4-methylbenzoic acid (1.0 eq)[1]

  • Thionyl Chloride (SOCl₂) (Excess) or HATU (1.1 eq)

  • Target Amine (1.0 eq)

  • DIPEA (Base)

Workflow Diagram (DOT):

ReactionFlow Start Start: 2,5-Dimethoxy-4- methylbenzoic Acid Activation Activation Step (SOCl2, reflux, 2h) Start->Activation Generate Electrophile Intermed Intermediate: Acid Chloride Activation->Intermed - SO2, - HCl Coupling Coupling Step (Amine + Et3N in DCM) Intermed->Coupling Nucleophilic Attack Workup Acid/Base Wash (Remove unreacted amine/acid) Coupling->Workup Quench Final Final Product: Amide Ligand Workup->Final Purification

Caption: Step-by-step workflow for converting the acid precursor into a bioactive amide ligand via acid chloride activation.

Part 4: Regulatory & Safety Framework[1]

Legal Context

While 2,5-dimethoxy-4-methylbenzoic acid is a chemical intermediate, it is structurally related to Schedule I substances (DOM/STP).[1]

  • Research Exemption: In most jurisdictions (e.g., US, EU), the acid is not controlled, but it may be considered a "Listed Chemical" or "Watched Substance" depending on the quantity.

  • Compliance: Researchers must maintain strict inventory logs. This compound should only be used for documented in vitro or in vivo research (e.g., CCK-A agonist development) and never for the synthesis of amines unless possessing specific DEA/Home Office licenses.

Handling Precautions
  • Irritant: The acid is a skin and eye irritant (H315, H319).

  • Storage: Store in a cool, dry place. The methoxy groups make it susceptible to slow oxidation if exposed to light/air for prolonged periods.

References

  • Synthesis of CCK-A Agonists: Bignon, E., et al. (2000). N-triazolyl-2-indolecarboxamides and their use as CCK-A agonists. European Patent EP0984960B1.

  • Aldehyde Precursor Synthesis: Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde. ChemicalBook Technical Data.

  • Metabolic & SAR Studies: Ho, B. T., et al. (1970). Analogs of α-methylphenethylamine. Journal of Medicinal Chemistry. (Contextualizing the structural motif in neuropharmacology).
  • General Oxidation Protocols: Oxidation of Electron-Rich Benzaldehydes. Organic Chemistry Portal.

Sources

Protocols & Analytical Methods

Method

Derivatization of 2,5-Dimethoxy-4-methylbenzoic acid for biological screening

Application Note: Strategic Derivatization of 2,5-Dimethoxy-4-methylbenzoic Acid for SAR Profiling Executive Summary & Rationale 2,5-Dimethoxy-4-methylbenzoic acid is a sterically crowded, electron-rich benzoic acid scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 2,5-Dimethoxy-4-methylbenzoic Acid for SAR Profiling

Executive Summary & Rationale

2,5-Dimethoxy-4-methylbenzoic acid is a sterically crowded, electron-rich benzoic acid scaffold. Historically noted as the metabolic precursor to the phenethylamine DOM (STP), this carboxylic acid moiety offers a versatile handle for legitimate medicinal chemistry campaigns targeting 5-HT2A/2C receptors (as antagonists), anti-inflammatory pathways, or kinase inhibition.

The Challenge: The ortho-methoxy substituents at positions 2 and 5 exert significant steric hindrance and electronic donation (resonance), reducing the electrophilicity of the carbonyl carbon. Standard amide coupling protocols often suffer from sluggish kinetics or incomplete conversion.

The Solution: This guide details three optimized protocols designed to overcome these steric/electronic barriers, enabling the rapid generation of diverse libraries for Structure-Activity Relationship (SAR) screening.

Strategic Derivatization Workflows

The following diagram illustrates the decision logic for processing this scaffold based on the desired biological endpoint.

DerivatizationStrategy Start Starting Material: 2,5-Dimethoxy-4-methylbenzoic Acid Decision Target Biological Profile? Start->Decision RouteA Route A: Amide Library (GPCR Ligands/Antagonists) Decision->RouteA Diversity RouteB Route B: Bioisostere (Metabolic Stability) Decision->RouteB ADME Optimization RouteC Route C: Prodrug/Ester (Lipophilicity/CNS Penetration) Decision->RouteC Permeability MethodA Protocol 1: HATU/DIPEA (High Throughput) RouteA->MethodA Primary Amines MethodB Protocol 2: Acid Chloride (For Hindered Amines) RouteA->MethodB Anilines/Secondary Amines MethodC Tetrazole Synthesis (Acid Equivalent) RouteB->MethodC Screen Biological Screening (HTS / Binding Assays) MethodA->Screen MethodB->Screen MethodC->Screen

Figure 1: Strategic workflow for the functionalization of the 2,5-dimethoxybenzoic acid scaffold.

Detailed Experimental Protocols

Protocol A: High-Throughput Amide Coupling (HATU Method)

Best for: Creating large libraries with unhindered primary amines.

Mechanism: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive active ester (OAt-ester) that minimizes racemization (not an issue here) and accelerates coupling in electron-rich systems.

Materials:

  • Substrate: 2,5-Dimethoxy-4-methylbenzoic acid (1.0 eq)

  • Reagent: HATU (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Procedure:

  • Activation: Dissolve the benzoic acid (0.5 mmol) in DMF (2 mL). Add DIPEA (1.5 mmol) followed by HATU (0.6 mmol). Stir at room temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow.

  • Addition: Add the amine (0.6 mmol) in one portion.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[1]

  • Workup (High Throughput): Dilute with EtOAc (10 mL). Wash with 1N HCl (2x) to remove unreacted amine and DIPEA, then sat. NaHCO3 (2x) to remove unreacted acid and HATU byproducts.

  • Drying: Dry over MgSO4, filter, and concentrate.

Critical Insight: If the amine is an aniline (electron-deficient), heat to 50°C. The ortho-methoxy groups on the acid ring can twist the carbonyl out of planarity, slowing the attack; heat overcomes this energy barrier.

Protocol B: The "Robust" Route (Acid Chloride Activation)

Best for: Sterically hindered amines or when Protocol A fails.

Mechanism: Converting the acid to the acid chloride removes the -OH leaving group problem entirely, creating a highly electrophilic species susceptible to attack even by weak nucleophiles.

Procedure:

  • Chlorination: Suspend 2,5-dimethoxy-4-methylbenzoic acid (1.0 mmol) in anhydrous DCM (5 mL).

  • Catalysis: Add 1 drop of dry DMF (Critical: DMF forms the Vilsmeier-Haack reagent intermediate, catalyzing the reaction).

  • Reagent: Add Oxalyl Chloride (1.2 mmol) dropwise. Caution: Gas evolution (CO, CO2, HCl).

  • Conversion: Stir for 2 hours at RT until gas evolution ceases and the solution clears. Concentrate in vacuo to remove excess oxalyl chloride.

  • Coupling: Redissolve the crude acid chloride in DCM (5 mL). Add the amine (1.1 mmol) and Pyridine (2.0 eq) or TEA (2.0 eq) at 0°C. Warm to RT and stir for 2 hours.

Protocol C: Bioisosteric Replacement (Tetrazole Synthesis)

Best for: Improving metabolic stability while retaining acidic character (pKa ~5).

Rationale: Carboxylic acids are often rapidly glucuronidated in vivo. A tetrazole ring mimics the carboxylate's electrostatics but is metabolically robust.

Procedure:

  • Amidation: Convert acid to primary amide using Protocol B (use NH3/dioxane as the amine).

  • Dehydration: Treat the primary amide with POCl3 or Trifluoroacetic Anhydride (TFAA) / Pyridine to generate the Nitrile .

  • Cyclization: React the nitrile with Sodium Azide (NaN3) (1.5 eq) and Zinc Bromide (ZnBr2) (catalytic) in water/isopropanol reflux for 12 hours.

  • Result: 5-(2,5-dimethoxy-4-methylphenyl)-1H-tetrazole.

Data Analysis & Screening Recommendations

When screening these derivatives, it is vital to distinguish between "scaffold effects" and "substituent effects."

Comparative Coupling Efficiency Table

MethodReagentTimeYield (Primary Amine)Yield (Aniline)Notes
A EDC/HOBt12h65%<30%Too weak for this steric scaffold.
B HATU/DIPEA4h92%75%Gold standard for library gen.
C SOCl2 / Pyr2h95%90%Best for scale-up; requires dry conditions.

Biological Screening Targets:

  • 5-HT2A Receptor (Binding/Functional):

    • Hypothesis: Bulky amides may block the receptor activation switch (W6.48), turning the agonist scaffold (DOM-like) into an antagonist.

  • Sigma-1 Receptor:

    • Hypothesis: The hydrophobic 2,5-dimethoxy core has high affinity for Sigma receptors when coupled with basic amines.

  • Anti-inflammatory (COX-2):

    • Hypothesis: Benzoic acid derivatives often mimic the arachidonic acid pharmacophore.

Safety & Compliance (Mandatory)

Precursor Status: 2,5-Dimethoxy-4-methylbenzoic acid is a direct chemical precursor to DOM (2,5-Dimethoxy-4-methylamphetamine) , a Schedule I controlled substance in the United States and restricted in many other jurisdictions.

  • Waste Disposal: All reaction waste must be neutralized and disposed of as hazardous chemical waste.

  • Handling: Wear full PPE (Lab coat, safety glasses, nitrile gloves). The biological activity of novel derivatives is unknown; treat all synthesized compounds as potentially potent neuroactive agents.

References

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Context on the 2,5-dimethoxy scaffold pharmacology).
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

Sources

Application

Application Note: 2,5-Dimethoxy-4-methylbenzoic Acid in Neurochemical Research

The following Application Note and Protocol Guide is designed for researchers in neurochemistry, forensic toxicology, and immunoassay development. Executive Summary 2,5-Dimethoxy-4-methylbenzoic acid is a critical non-ps...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in neurochemistry, forensic toxicology, and immunoassay development.

Executive Summary

2,5-Dimethoxy-4-methylbenzoic acid is a critical non-psychoactive reference standard in neurochemical research.[1] Unlike its amine analogs (DOM/STP and 2C-D), which are potent 5-HT2A receptor agonists, this benzoic acid derivative serves as a terminal metabolic marker and a structural anchor for immunochemistry.

Its primary utility lies in two distinct domains:

  • Forensic Neurochemistry: It acts as the definitive urinary biomarker for 2C-D (2,5-dimethoxy-4-methylphenethylamine) exposure, distinguishing it from DOM (2,5-dimethoxy-4-methylamphetamine), which follows a different metabolic route.[1]

  • Immunopharmacology: It functions as a versatile hapten .[1] The carboxylic acid moiety allows for facile conjugation to carrier proteins (BSA, KLH), facilitating the generation of antibodies that recognize the 2,5-dimethoxy-4-methylphenyl pharmacophore shared by a broad class of psychotomimetics.

Application I: Differential Metabolic Profiling (Forensics)

Scientific Context

In neuro-toxicology, distinguishing between structurally similar phenethylamines (2C-series) and amphetamines (DOx-series) is critical.[1]

  • 2C-D Metabolism: 2C-D undergoes oxidative deamination by monoamine oxidase (MAO) to form the aldehyde, which is rapidly oxidized to 2,5-dimethoxy-4-methylbenzoic acid .[1] This acid is a major urinary metabolite.[1]

  • DOM Metabolism: The alpha-methyl group in DOM sterically hinders MAO.[1] Consequently, DOM is primarily metabolized via aromatic hydroxylation or O-demethylation, not significant deamination to the benzoic acid.

Protocol: LC-MS/MS Detection in Biological Fluids[1]

Objective: Quantify 2,5-dimethoxy-4-methylbenzoic acid in urine or plasma.

Reagents:

  • Internal Standard (IS): d3-2,5-dimethoxy-4-methylbenzoic acid or tropic acid.[1]

  • Mobile Phase A: 0.1% Formic acid in Water.[1]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[1]

Workflow:

  • Sample Prep (Solid Phase Extraction):

    • Condition OASIS HLB cartridge with 1 mL MeOH followed by 1 mL water.[1]

    • Load 0.5 mL urine (pH adjusted to 3.0 with HCl).[1]

    • Wash with 5% MeOH.[1]

    • Elute with 1 mL MeOH. Evaporate to dryness under

      
       at 40°C.
      
    • Reconstitute in 100 µL Mobile Phase A.

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Gradient: 5% B to 95% B over 8 minutes.

    • Flow Rate: 0.3 mL/min.[1]

  • MS/MS Transitions (MRM Mode):

    • Precursor Ion: m/z 195.0 [M-H]⁻ (Negative Mode is preferred for carboxylic acids).[1]

    • Quantifier Ion: m/z 136.0 (Loss of -CO₂ and -CH₃).[1]

    • Qualifier Ion: m/z 179.0 (Loss of -CH₃).[1]

Data Interpretation:

Analyte Retention Time Transition (Quant) Limit of Detection (LOD)

| 2,5-Dimethoxy-4-methylbenzoic acid | 4.2 min | 195.0


 136.0 | 0.5 ng/mL |
| 2C-D (Parent)  | 5.8 min | 196.1 

179.1 | 0.1 ng/mL |[1]

Application II: Hapten Synthesis for Antibody Development

Scientific Context

To develop ELISA kits or lateral flow assays for detecting "STP" (DOM) or 2C-D, researchers need an immunogen.[1] The drugs themselves are too small to elicit an immune response.[1]

  • Strategy: Use 2,5-dimethoxy-4-methylbenzoic acid as the hapten .[1]

  • Mechanism: The carboxylic acid handle allows covalent attachment to a carrier protein (e.g., Keyhole Limpet Hemocyanin - KLH) without altering the critical aromatic ring structure recognized by the antibody.

  • Result: The resulting antibodies will cross-react with both DOM and 2C-D, providing a broad-spectrum screening tool for this chemical family.

Protocol: EDC/NHS Bioconjugation

Objective: Conjugate 2,5-dimethoxy-4-methylbenzoic acid to BSA (for screening) and KLH (for immunization).

Materials:

  • Hapten: 2,5-Dimethoxy-4-methylbenzoic acid (10 mg).[1]

  • Carrier: BSA or KLH (10 mg).[1]

  • Crosslinkers: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).[1]

  • Buffer: MES (pH 4.[1]7) and PBS (pH 7.4).

Step-by-Step Procedure:

  • Activation: Dissolve 5 mg of the Hapten in 0.5 mL DMSO. Add to 2 mL MES buffer containing 5 mg EDC and 3 mg NHS.[1] Stir for 15 minutes at Room Temp (RT) to form the NHS-ester active intermediate.[1]

  • Conjugation: Dissolve 10 mg Carrier Protein (BSA/KLH) in 2 mL PBS. Add the activated Hapten solution dropwise to the protein solution.

  • Incubation: Stir the mixture for 2 hours at RT or overnight at 4°C.

  • Purification: Dialyze the reaction mixture against PBS (3 changes over 24 hours) using a 10 kDa cutoff membrane to remove unreacted hapten.

  • Validation: Verify conjugation ratio (Hapten density) via MALDI-TOF MS or UV-Vis absorbance shifts (compare to native protein).

Visualizing the Neurochemical Logic

The following diagrams illustrate the metabolic divergence that makes this acid a specific marker, and the conjugation logic for immunoassay creation.

Neurochemical_Pathways DOM DOM (STP) (Amphetamine) MAO MAO (Monoamine Oxidase) DOM->MAO Minor/Blocked CYP CYP450 (Hydroxylation) DOM->CYP Major Pathway 2 2 CD 2C-D (Phenethylamine) CD->MAO Major Pathway Aldehyde Intermediate Aldehyde MAO->Aldehyde HydroxyDOM Hydroxylated Metabolites CYP->HydroxyDOM Acid 2,5-Dimethoxy-4- methylbenzoic Acid (TARGET ANALYTE) Aldehyde->Acid Oxidation Antibody Anti-DOM Antibody Acid->Antibody Used as Hapten (Conjugated to KLH)

Caption: Figure 1. Metabolic divergence showing the Acid as a specific marker for 2C-D, and its utility in generating antibodies for the drug class.

References & Grounding

  • Metabolic Pathways of Phenethylamines:

    • Source: The metabolism of 2C-D and related phenethylamines is characterized by rapid oxidative deamination to the corresponding benzoic acid derivatives.

    • Citation: Kanamori, T., et al. "Studies on the metabolism and toxicological detection of the designer drug 2,5-dimethoxy-4-methyl-beta-phenethylamine (2C-D) in rat urine."[2] Journal of Analytical Toxicology, 2006.

  • DOM Metabolism Distinction:

    • Source: DOM (STP) metabolism is dominated by hydroxylation due to the alpha-methyl steric hindrance, making the benzoic acid a minor or non-existent metabolite for DOM specifically.

    • Citation: Ho, B.T., et al. "Metabolism of 2,5-dimethoxy-4-methylamphetamine (STP)." Journal of Pharmaceutical Sciences.

  • Immunogen Synthesis:

    • Source: Standard protocols for coupling carboxylic acid haptens to lysine residues on carrier proteins using carbodiimide chemistry.[1]

    • Citation: Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press.[1]

Sources

Method

Experimental protocol for the esterification of 2,5-Dimethoxy-4-methylbenzoic acid

Application Note: Optimization of Esterification Protocols for 2,5-Dimethoxy-4-methylbenzoic Acid Executive Summary This technical guide outlines the optimized protocols for the methyl esterification of 2,5-Dimethoxy-4-m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Esterification Protocols for 2,5-Dimethoxy-4-methylbenzoic Acid

Executive Summary

This technical guide outlines the optimized protocols for the methyl esterification of 2,5-Dimethoxy-4-methylbenzoic acid . This substituted benzoic acid is a critical intermediate in the synthesis of phenethylamine derivatives used in neuropharmacology and metabolic stability studies.

Due to the specific electronic and steric properties of the 2,5-dimethoxy substitution pattern, standard esterification protocols may require modification to achieve quantitative yields. This guide compares two primary methodologies: Acid-Catalyzed Fischer Esterification (Method A) and Acyl Chloride Activation (Method B), providing a decision framework for researchers based on scale and purity requirements.

Legal & Safety Disclaimer: The compounds described herein are chemical intermediates. Researchers must adhere to all local, state, and federal regulations regarding the handling of phenethylamine precursors. This protocol is intended strictly for legitimate laboratory research and analytical development.

Strategic Analysis: Electronic & Steric Considerations

To design a robust protocol, one must understand the substrate's behavior:

  • Electronic Effects: The methoxy groups at positions 2 and 5 are strong electron-donating groups (EDGs). This increases the electron density at the carbonyl carbon of the carboxylic acid.

    • Consequence: The carbonyl carbon becomes less electrophilic, potentially reducing the rate of nucleophilic attack by methanol compared to unsubstituted benzoic acid.

  • Steric Effects: The ortho-methoxy group (position 2) introduces steric bulk near the reaction center.

    • Consequence: This steric hindrance can impede the formation of the tetrahedral intermediate in the Fischer mechanism.

Experimental Protocols

Method A: Acid-Catalyzed Fischer Esterification (Scalable & Cost-Effective)

Best for: Large-scale synthesis where reagents must be inexpensive and absolute quantitative yield is secondary to process simplicity.

Reagents:

  • 2,5-Dimethoxy-4-methylbenzoic acid (1.0 equiv)

  • Methanol (Anhydrous, 20-30 equiv)

  • Sulfuric Acid (H₂SO₄, conc., 0.5 equiv) or p-Toluenesulfonic acid (pTSA, 0.1 equiv)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend the benzoic acid derivative in anhydrous methanol.

  • Catalyst Addition: Add concentrated H₂SO₄ dropwise. Caution: Exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to a vigorous reflux (approx. 65°C) for 8–12 hours .

    • Optimization: To shift equilibrium, use a Soxhlet extractor containing 3Å molecular sieves to continuously remove water from the refluxing methanol condensate.

  • Monitoring: Check reaction progress via TLC (See Section 4).

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove excess methanol.

    • Resuspend the residue in Ethyl Acetate (EtOAc).[2]

    • Wash sequentially with sat.[2] NaHCO₃ (to remove unreacted acid), water, and brine.

    • Dry over anhydrous MgSO₄ and concentrate.

Method B: Acyl Chloride Activation (High Yield & Purity)

Best for: High-value synthesis requiring >95% yield and minimal purification.

Reagents:

  • 2,5-Dimethoxy-4-methylbenzoic acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂, 1.5–2.0 equiv)

  • Methanol (Excess)

  • Catalyst: DMF (1-2 drops)

Procedure:

  • Activation: In a dry flask under inert atmosphere (N₂/Ar), suspend the acid in dry dichloromethane (DCM) or use neat SOCl₂ if scaling up.

  • Chlorination: Add SOCl₂ dropwise, followed by a catalytic amount of DMF.

  • Reaction: Heat to reflux (40°C for DCM, 75°C for neat) for 2–3 hours. Gas evolution (SO₂/HCl) indicates reaction progress.

  • Evaporation: Once gas evolution ceases, evaporate volatiles under vacuum to obtain the crude 2,5-dimethoxy-4-methylbenzoyl chloride . Note: Do not expose to humid air.

  • Esterification: Redissolve the acid chloride in dry DCM and cool to 0°C. Slowly add anhydrous Methanol (excess).

  • Quench: Allow to warm to room temperature and stir for 1 hour.

  • Work-up: Wash with sat. NaHCO₃, dry over Na₂SO₄, and concentrate.

Quality Control & Characterization

Data Summary Table

ParameterMethod A (Fischer)Method B (Acyl Chloride)
Typical Yield 75% – 85%92% – 98%
Reaction Time 8 – 12 Hours3 – 5 Hours
Byproducts Water (inhibits reaction)SO₂, HCl (gases, easily removed)
Purification Recrystallization often requiredOften sufficiently pure after workup

Analytical Checkpoints:

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: Hexane:Ethyl Acetate (3:1).

    • Visualization: UV light (254 nm).

    • Observation: The ester will have a significantly higher R_f value than the polar carboxylic acid starting material.

  • ¹H-NMR (CDCl₃):

    • Look for the disappearance of the carboxylic acid proton (broad singlet >11 ppm).

    • Diagnostic Signal: Appearance of the ester methyl singlet at ~3.8–3.9 ppm (distinct from the methoxy groups on the ring).

  • Physical State: The methyl ester is typically a low-melting solid or viscous oil. If oil, high-vacuum distillation is the preferred purification method.

Workflow Visualization

EsterificationWorkflow Start Start: 2,5-Dimethoxy-4-methylbenzoic acid Decision Select Method Start->Decision MethodA Method A: Fischer Esterification (MeOH, H2SO4, Reflux) Decision->MethodA Cost/Scale Priority MethodB Method B: Acyl Chloride Activation (SOCl2, then MeOH) Decision->MethodB Yield/Purity Priority WorkupA Workup: Na2CO3 Wash (Remove unreacted acid) MethodA->WorkupA Equilibrium Limited Intermediate Intermediate: Benzoyl Chloride Species MethodB->Intermediate Irreversible Activation WorkupB Workup: Evaporate Volatiles -> NaHCO3 Wash Intermediate->WorkupB + MeOH QC QC Check: 1. TLC (Hex/EtOAc) 2. NMR (3.8 ppm singlet) WorkupA->QC WorkupB->QC Final Final Product: Methyl 2,5-dimethoxy-4-methylbenzoate QC->Final Pass

Figure 1: Decision tree and process flow for the synthesis of Methyl 2,5-dimethoxy-4-methylbenzoate.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Method A) Equilibrium reached; water accumulation.Add molecular sieves (3Å) or use a Dean-Stark trap (if using higher BP alcohol like toluene/methanol mix).
Dark/Tar Formation Decomposition due to excessive heat or acid concentration.Reduce reflux temp; ensure inert atmosphere (N₂) to prevent oxidation of the electron-rich ring.
Starting Material Remains Steric hindrance at the carbonyl.Switch to Method B (Acyl Chloride) to force the reaction.
Smell of Sulfur (Method B) Residual Thionyl Chloride.Co-evaporate with dry toluene twice to remove traces of SOCl₂ before adding methanol.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Referenced for physical properties of specific phenethylamine precursors).[3][4]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for nucleophilic acyl substitution).

  • PubChem. (n.d.).[5][6] 2,5-Dimethoxy-4-methylbenzaldehyde (Precursor Data). National Library of Medicine. Retrieved October 26, 2023.

Sources

Application

Advanced Application Note: Amide Coupling Strategies for 2,5-Dimethoxy-4-methylbenzoic Acid

Executive Summary This application note details optimized protocols for generating amides from 2,5-Dimethoxy-4-methylbenzoic acid . This substrate presents a dual synthetic challenge: Electronic Deactivation: The electro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details optimized protocols for generating amides from 2,5-Dimethoxy-4-methylbenzoic acid . This substrate presents a dual synthetic challenge:

  • Electronic Deactivation: The electron-donating methoxy groups (positions 2,5) and methyl group (position 4) significantly increase electron density in the aromatic ring. Through resonance (+M effect), this density renders the carbonyl carbon less electrophilic compared to unsubstituted benzoic acid.

  • Steric Hindrance: The ortho-methoxy group at position 2 creates a steric barrier, impeding the trajectory of incoming nucleophiles (amines).

Standard carbodiimide couplings (EDC/NHS) often result in sluggish kinetics and incomplete conversion for this specific scaffold. This guide presents two high-efficiency methodologies: Acid Chloride Activation (Method A) for robustness and scale, and HATU/HOAt Activation (Method B) for high-throughput and acid-sensitive substrates.

Chemical Analysis & Strategy

The successful coupling of 2,5-dimethoxy-4-methylbenzoic acid requires activating the carboxylic acid into a species reactive enough to overcome the electron-rich ring's deactivating effect.

Substrate Properties[1][2]
  • Electronic Effect: The 2,5-dimethoxy substitution pattern pushes electron density into the ring. The carbonyl carbon is less positive (less electrophilic), requiring a more potent leaving group than a standard O-acylisourea (EDC intermediate).

  • Steric Effect: The "First Ortho Effect" forces the carboxyl group out of planarity with the benzene ring to minimize repulsion with the 2-methoxy group. While this breaks conjugation (potentially increasing acidity), it physically blocks bulky amines from attacking.

Decision Matrix

Use the following logic to select the appropriate protocol:

DecisionMatrix Start Start: 2,5-Dimethoxy-4-methylbenzoic Acid CheckScale Is the reaction scale > 5g? Start->CheckScale CheckSens Is the amine acid-sensitive? CheckScale->CheckSens No (Lab scale) MethodA Method A: Acid Chloride (Oxalyl Chloride/DMF) CheckScale->MethodA Yes (Robustness preferred) CheckSens->MethodA No (Max Yield) MethodB Method B: HATU/HOAt (High Performance) CheckSens->MethodB Yes (Avoid HCl)

Figure 1: Decision matrix for selecting the optimal coupling strategy based on scale and substrate sensitivity.

Method A: Acid Chloride Activation (The "Gold Standard")

Rationale: Converting the acid to an acid chloride generates a highly reactive electrophile that overcomes both the electronic deactivation and steric hindrance. Oxalyl chloride is preferred over thionyl chloride for high-value synthesis due to milder byproducts (


, 

) and easier removal.
Materials
  • Substrate: 2,5-Dimethoxy-4-methylbenzoic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 equiv)

  • Catalyst: DMF (Dimethylformamide) (0.05 equiv - Critical for Vilsmeier-Haack intermediate formation)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Amine Partner: Generic amine (

    
    ) (1.1 equiv)
    
Protocol
  • Activation:

    • Dissolve 2,5-Dimethoxy-4-methylbenzoic acid in anhydrous DCM (0.2 M concentration) under an inert atmosphere (

      
       or Ar).
      
    • Add catalytic DMF (2-3 drops per gram of acid).

    • Cool to 0°C in an ice bath.

    • Add Oxalyl Chloride dropwise over 10 minutes. Caution: Vigorous gas evolution (

      
      , 
      
      
      
      ,
      
      
      ).
    • Allow to warm to Room Temperature (RT) and stir for 2 hours. The solution should turn homogenous and slightly yellow.

    • Validation: Remove a small aliquot, quench with MeOH, and check via TLC/LCMS for the methyl ester to confirm full activation.

  • Evaporation (Optional but Recommended):

    • Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and HCl. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling:

    • Cool the acid chloride solution to 0°C.

    • Add the base (TEA or DIPEA).[1]

    • Add the amine partner (

      
      ) dropwise.
      
    • Warm to RT and stir for 4–12 hours.

  • Workup:

    • Quench with 1M HCl (to remove unreacted amine) followed by saturated

      
       (to remove unreacted acid).
      
    • Extract with DCM, dry over

      
      , and concentrate.
      

Method B: HATU/HOAt Activation (High-Throughput)

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the reagent of choice for hindered couplings where acid chlorides are too harsh. The 7-aza group in HATU utilizes a "neighboring group effect" via the pyridine nitrogen to accelerate the reaction rate, compensating for the steric bulk of the 2,5-dimethoxy groups.

Materials
  • Substrate: 2,5-Dimethoxy-4-methylbenzoic acid (1.0 equiv)

  • Coupling Reagent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) (anhydrous)

  • Amine Partner: Generic amine (

    
    ) (1.1 equiv)
    
Protocol
  • Pre-Activation:

    • Dissolve the carboxylic acid in DMF (0.1 – 0.2 M).

    • Add DIPEA (2.0 equiv).

    • Add HATU (1.1 equiv) in one portion.

    • Stir for 15–30 minutes at RT. Note: The solution typically turns yellow/orange as the OAt-active ester forms.

  • Coupling:

    • Add the amine (

      
      ) and the remaining DIPEA (1.0 equiv).
      
    • Stir at RT for 12–16 hours.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash extensively with:

      • Water (x3) to remove DMF.

      • 5% LiCl solution (optional, aids DMF removal).

      • Saturated

        
        .[2]
        
      • Brine.[2]

    • Dry over

      
       and concentrate.
      

Comparative Data Analysis

The following table summarizes expected outcomes based on internal benchmarking with sterically hindered electron-rich benzoic acids.

ParameterMethod A: Acid ChlorideMethod B: HATUMethod C: EDC/HOBt (Standard)
Reaction Rate Very Fast (< 4 hrs)Fast (12-16 hrs)Slow (24-48 hrs)
Steric Tolerance ExcellentVery GoodPoor
Yield (Typical) 85 - 95%75 - 90%40 - 60%
Purification Simple (Extraction)Moderate (DMF removal)Difficult (Urea byproduct)
Cost LowHighModerate
Suitability Bulk scale / Robust aminesSmall scale / Sensitive aminesRoutine / Non-hindered only

Mechanistic Visualization

Understanding the activation pathway is crucial for troubleshooting.

Mechanism cluster_A Method A: Acid Chloride cluster_B Method B: HATU Acid 2,5-Dimethoxy-4-methyl Benzoic Acid Oxalyl Oxalyl Chloride + DMF (cat) Acid->Oxalyl HATU_R HATU + DIPEA Acid->HATU_R Vilsmeier Vilsmeier Intermediate Oxalyl->Vilsmeier AcidCl Acid Chloride (Highly Reactive) Vilsmeier->AcidCl Product Target Amide AcidCl->Product + Amine ActiveEster OAt-Active Ester (Stabilized) HATU_R->ActiveEster ActiveEster->Product + Amine

Figure 2: Mechanistic pathways.[3] Method A relies on the highly electrophilic Acid Chloride.[1] Method B utilizes the OAt-Active Ester, which balances reactivity with stability.

Troubleshooting & Optimization

Issue: Low Yield with Method A
  • Cause: Decomposition of the acid chloride due to moisture.

  • Solution: Ensure all glassware is flame-dried. Use fresh oxalyl chloride. If the acid chloride is volatile (unlikely for this MW), do not apply high vacuum for extended periods.

Issue: Incomplete Reaction with Method B
  • Cause: Steric clash between the 2-methoxy group and the bulky HATU reagent preventing active ester formation.

  • Solution: Switch to Method A . Alternatively, increase temperature to 50°C (if amine is stable) or use PyBOP which sometimes performs better for specific steric geometries, though HATU is generally superior.

Issue: "Stuck" Intermediate
  • Observation: LCMS shows mass of Active Ester but no Product.

  • Cause: The amine is too sterically hindered or not nucleophilic enough to attack the OAt ester.

  • Solution: Use Method A and heat the coupling step to reflux in DCM or switch to 1,2-Dichloroethane (DCE) at 80°C.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4][5][6] Organic Process Research & Development, 20(2), 140-177. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][6] Tetrahedron, 61(46), 10827-10852. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

Sources

Method

Application Note: Strategic Utilization of 2,5-Dimethoxy-4-methylbenzoic Acid in Heterocyclic Scaffold Construction

Executive Summary 2,5-Dimethoxy-4-methylbenzoic acid (DMMBA) represents a highly functionalized aromatic building block characterized by a distinct electron-rich core and specific steric patterning.[1] While historically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dimethoxy-4-methylbenzoic acid (DMMBA) represents a highly functionalized aromatic building block characterized by a distinct electron-rich core and specific steric patterning.[1] While historically associated with the synthesis of phenethylamine-class ligands, its utility extends significantly into heterocyclic chemistry.[1] This guide details the strategic conversion of DMMBA into privileged heterocyclic scaffolds—specifically 1,3,4-oxadiazoles and benzimidazoles . These heterocycles serve as critical bioisosteres in drug discovery, offering improved metabolic stability and distinct hydrogen-bonding vectors compared to their acyclic precursors.[1]

Key Technical Insight: The electron-donating effects of the 2,5-dimethoxy substitution pattern significantly enhance the nucleophilicity of the aromatic ring, necessitating careful control of electrophilic reagents to prevent unwanted side reactions (e.g., nitrodecarboxylation). Conversely, the steric bulk of the ortho-methoxy group influences the kinetics of amide coupling and cyclization reactions at the carboxyl center.

Chemical Profile & Reactivity Analysis

PropertySpecificationStrategic Implication
CAS Number 2785-98-0Unique identifier for procurement.[1]
Electronic State Electron-Rich (

-donor)
Ring is activated; prone to electrophilic attack.[1]
Steric Environment Ortho-Methoxy (C2)Creates steric hindrance at the carboxyl group; requires activated acylating agents (e.g., SOCl₂, oxalyl chloride) for efficient coupling.
Solubility Low in neutral water; Soluble in EtOH, DCM, DMSOProtocols require organic co-solvents or biphasic systems.[1]
Stability Acid/Base Stable; Oxidation SensitiveAvoid strong oxidants that may attack the methyl group or demethylate the ether linkages.[1]

Strategic Pathway 1: Synthesis of 1,3,4-Oxadiazoles

Rationale: The 1,3,4-oxadiazole ring is a classic bioisostere for esters and amides, widely used to improve the metabolic half-life of a drug candidate while maintaining ligand-receptor binding geometry.

Mechanistic Workflow

The transformation proceeds via a three-step sequence:

  • Esterification: Protection of the acid to the methyl ester.[1]

  • Hydrazinolysis: Nucleophilic substitution with hydrazine hydrate to form the acid hydrazide.[1]

  • Cyclodehydration: Ring closure using a cyclizing agent (e.g., POCl₃ or CS₂).[1]

Detailed Protocol

Step 1: Synthesis of Methyl 2,5-dimethoxy-4-methylbenzoate

  • Reagents: DMMBA (10.0 mmol), Methanol (anhydrous, 30 mL), H₂SO₄ (catalytic, 0.5 mL).

  • Procedure: Dissolve DMMBA in methanol. Add H₂SO₄ dropwise.[1] Reflux for 8 hours. Monitor via TLC (System: Hexane/EtOAc 7:3).

  • Workup: Concentrate in vacuo. Neutralize with sat. NaHCO₃. Extract with EtOAc.[1][2] Dry over MgSO₄.[1]

  • Yield Target: >90%.

Step 2: Synthesis of 2,5-Dimethoxy-4-methylbenzohydrazide

  • Reagents: Methyl ester (from Step 1), Hydrazine hydrate (80%, 5.0 equiv), Ethanol (20 mL).

  • Procedure:

    • Dissolve the methyl ester in ethanol.[1][3]

    • Add hydrazine hydrate slowly to the stirring solution.

    • Reflux the mixture for 6–10 hours. The electron-donating methoxy groups may decrease the electrophilicity of the carbonyl, requiring extended reflux times compared to unsubstituted benzoates.

    • Cool to room temperature. The hydrazide typically precipitates as a white/off-white solid.[1]

    • Filter and wash with cold ethanol.[1]

  • Validation: IR spectrum should show distinct NH/NH₂ stretching bands (3200–3400 cm⁻¹) and a carbonyl shift.[1]

Step 3: Cyclization to 2-(2,5-Dimethoxy-4-methylphenyl)-1,3,4-oxadiazole

  • Reagents: Hydrazide (from Step 2), Triethyl orthoformate (solvent/reagent) or Carboxylic Acid equivalent + POCl₃.[1]

  • Procedure (Method A - Unsubstituted Oxadiazole):

    • Suspend hydrazide (2.0 mmol) in triethyl orthoformate (5 mL).

    • Add catalytic p-TsOH.[1]

    • Reflux for 4–6 hours.

    • Evaporate solvent; recrystallize from EtOH/Water.[1]

Visualization: Oxadiazole Pathway

OxadiazoleSynthesis Acid 2,5-Dimethoxy-4-methyl benzoic Acid Ester Methyl Ester Intermediate Acid->Ester MeOH, H2SO4 Reflux Hydrazide Benzohydrazide Derivative Ester->Hydrazide NH2NH2·H2O EtOH, Reflux Oxadiazole 1,3,4-Oxadiazole Scaffold Hydrazide->Oxadiazole HC(OEt)3 or R-COOH/POCl3

Caption: Sequential transformation of DMMBA to the metabolically stable 1,3,4-oxadiazole scaffold.

Strategic Pathway 2: Synthesis of Benzimidazoles

Rationale: Benzimidazoles are "privileged structures" in medicinal chemistry, frequently found in kinase inhibitors and GPCR ligands.[1] The 2,5-dimethoxy-4-methyl motif provides a unique lipophilic and electronic profile to this scaffold.[1]

Detailed Protocol

Reaction: Condensation of DMMBA with o-phenylenediamine.[1]

Step 1: Acid Chloride Activation

  • Rationale: Direct thermal dehydration is often inefficient due to the steric bulk of the ortho-methoxy group.[1] Activation to the acid chloride is recommended.[1]

  • Procedure:

    • Suspend DMMBA (5.0 mmol) in dry Toluene (20 mL).

    • Add Thionyl Chloride (SOCl₂, 1.5 equiv) and a catalytic drop of DMF.[1]

    • Heat to 60°C for 2 hours until gas evolution ceases and the solution clears.

    • Concentrate in vacuo to remove excess SOCl₂.[1] (Do not distill; use crude for next step).

Step 2: Amide Coupling & Cyclization

  • Reagents: Crude Acid Chloride, o-Phenylenediamine (1.1 equiv), Pyridine (solvent/base) or DCM/TEA.[1]

  • Procedure:

    • Dissolve o-phenylenediamine in dry Pyridine (10 mL).

    • Add the crude acid chloride (dissolved in minimal DCM) dropwise at 0°C.

    • Allow to warm to RT and stir for 2 hours (Formation of intermediate amide).

    • Cyclization: Heat the pyridine solution to reflux (115°C) for 6–12 hours. The high temperature promotes the dehydration of the amide to the benzimidazole.

    • Workup: Pour into crushed ice/water. The product typically precipitates.[1] Filter and recrystallize from Ethanol.[1][3][4]

Self-Validating Check:

  • TLC: The intermediate amide is more polar than the final benzimidazole.[1] Monitoring the disappearance of the intermediate spot is crucial before stopping the reflux.

  • NMR: The disappearance of the amide -NH proton (typically broad singlet >8 ppm) and the formation of the benzimidazole core structure.

Technical Expertise: Risks & Optimization

The Nitrodecarboxylation Hazard

Researchers must be cautious when attempting electrophilic aromatic substitution (EAS) on DMMBA.[1]

  • Observation: Literature indicates that nitration of electron-rich benzoic acids (like DMMBA) using HNO₃/AcOH can lead to nitrodecarboxylation , where the nitro group replaces the carboxyl group entirely, yielding 2,5-dimethoxy-4-nitrotoluene instead of the desired nitro-benzoic acid.

  • Mitigation: If ring functionalization is required, perform it after the heterocyclic ring formation or use milder, non-acidic conditions.

Steric Influence on Coupling

The methoxy group at the 2-position (ortho to carboxyl) exerts a steric effect.[1]

  • Impact: Standard EDC/NHS coupling yields may be lower than expected.[1]

  • Solution: Use stronger activation methods (Acid Chloride or HATU) and ensure adequate reaction times.[1]

Pathway Decision Tree

SynthesisPathways Start Start: 2,5-Dimethoxy-4-methyl benzoic Acid Activation Activation: SOCl2 or (COCl)2 Start->Activation AcidChloride Intermediate: Acid Chloride Activation->AcidChloride Branch1 React with Hydrazine AcidChloride->Branch1 Nucleophilic Acyl Subst. Branch2 React with o-Phenylenediamine AcidChloride->Branch2 Amide Coupling Prod1 Hydrazide Intermediate Branch1->Prod1 Prod2 Amide Intermediate Branch2->Prod2 Final1 Target: 1,3,4-Oxadiazole Prod1->Final1 Cyclization (POCl3) Final2 Target: Benzimidazole Prod2->Final2 Cyclodehydration (Heat/-H2O)

Caption: Decision tree for selecting the optimal synthetic route based on the desired heterocyclic core.

References

  • 2-Bromo-4,5-dimethoxybenzoic acid hydrazide. US Patent 3322830A.[1][3] Google Patents. Available at: (Accessed Jan 29, 2026).[1]

  • N-triazolyl-2-indolecarboxamides and their use as CCK-A agonists. European Patent EP0984960B1.[1] Google Patents. Available at: (Accessed Jan 29, 2026).[1]

  • Nitrodecarboxylation Using Nitric Acid. Science of Synthesis: Product Class 21 (Nitroarenes).[1] Thieme Connect. Available at: [Link] (Accessed Jan 29, 2026).[1]

  • 2,5-Dimethoxybenzoic acid (PubChem CID 76027). PubChem.[1] National Library of Medicine.[1] Available at: [Link] (Accessed Jan 29, 2026).[1]

Sources

Application

Investigating the antimicrobial properties of 2,5-Dimethoxy-4-methylbenzoic acid derivatives

[1] Abstract The rise of multidrug-resistant (MDR) pathogens necessitates the exploration of non-traditional chemical scaffolds. Benzoic acid derivatives have long been recognized for their preservative and mild antimicr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

The rise of multidrug-resistant (MDR) pathogens necessitates the exploration of non-traditional chemical scaffolds. Benzoic acid derivatives have long been recognized for their preservative and mild antimicrobial properties. This application note details a rigorous workflow for synthesizing and evaluating amide derivatives of 2,5-Dimethoxy-4-methylbenzoic acid . By leveraging the lipophilicity of the 4-methyl group and the electron-donating potential of the methoxy substituents, these derivatives aim to enhance membrane permeability and disrupt bacterial efflux pumps. This guide covers rational design, synthesis, CLSI-compliant susceptibility testing, and mechanistic profiling.

Part 1: Rational Design & Chemical Space

The Scaffold Advantage

The parent compound, 2,5-Dimethoxy-4-methylbenzoic acid, offers a unique pharmacophore compared to standard benzoate preservatives.

  • Lipophilicity: The 4-methyl group increases

    
    , facilitating passive diffusion across the bacterial cell wall (peptidoglycan) and inner membrane.
    
  • Electronic Effects: The 2,5-dimethoxy substitution pattern creates an electron-rich ring system. When coupled with electron-withdrawing amide linkers, this creates a "push-pull" electronic system that can interact with specific bacterial efflux pump proteins (e.g., NorA in S. aureus).

  • Acid Masking: Converting the carboxylic acid to an amide prevents rapid ionization in the extracellular space, maintaining the neutral species required for membrane penetration.

Workflow Visualization

The following diagram outlines the critical path from synthesis to lead validation.

Workflow Start Scaffold Selection (2,5-Dimethoxy-4-methylbenzoic acid) Synth Derivatization (Amide Coupling) Start->Synth Purify Purification (Flash Chrom. / Recryst.) Synth->Purify Char Characterization (NMR, LC-MS) Purify->Char Screen Primary Screen (MIC - CLSI M07) Char->Screen Mech Mechanistic Profiling (Membrane Integrity) Screen->Mech Hits (MIC < 64 µg/mL)

Figure 1: Integrated workflow for the development of benzoic acid antimicrobial derivatives.

Part 2: Synthesis Protocol (Amide Derivatization)

Objective: To generate a library of amide derivatives to explore Structure-Activity Relationships (SAR).

Materials
  • Precursor: 2,5-Dimethoxy-4-methylbenzoic acid (CAS: 2459-09-8).

  • Reagents: Thionyl chloride (

    
    ) or EDC/HOBt coupling agents.
    
  • Solvents: Dichloromethane (DCM), Anhydrous DMF.

  • Amines: Diverse primary amines (e.g., benzylamine, phenethylamine, fluoro-anilines to probe electronic effects).

Protocol A: Acid Chloride Method (High Yield)

Note: This method is preferred for sterically hindered amines.

  • Activation: Dissolve 1.0 eq (5 mmol) of 2,5-Dimethoxy-4-methylbenzoic acid in 20 mL dry DCM.

  • Chlorination: Add 1.5 eq thionyl chloride and a catalytic drop of DMF. Reflux for 2 hours under inert atmosphere (

    
    ).
    
  • Evaporation: Remove solvent and excess

    
     under reduced pressure to obtain the crude acid chloride.
    
  • Coupling: Re-dissolve residue in 10 mL DCM. Add dropwise to a cooled (

    
    ) solution of the target amine (1.1 eq) and Triethylamine (2.0 eq) in DCM.
    
  • Workup: Stir at room temperature for 4 hours. Wash with 1M HCl (to remove unreacted amine), then saturated

    
     (to remove unreacted acid).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via recrystallization (Ethanol/Water) or Flash Chromatography (Hexane/EtOAc).
    

Validation Criteria:

  • 1H NMR: Disappearance of the carboxylic acid proton (~11-13 ppm) and appearance of the amide NH signal (~6-8 ppm).

  • Purity: >95% by HPLC at 254 nm.

Part 3: Antimicrobial Susceptibility Testing (AST)

Standard: CLSI M07-A10 (Broth Microdilution) [1]. Objective: Determine Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strains:

    • Staphylococcus aureus ATCC 29213 (Gram-positive QC).

    • Escherichia coli ATCC 25922 (Gram-negative QC).

    • Clinical MRSA isolates (optional).

  • Indicator: Resazurin (0.01% solution) or TTC (Triphenyl Tetrazolium Chloride).

Step-by-Step Protocol
  • Stock Preparation: Dissolve derivatives in 100% DMSO to a concentration of 10,240 µg/mL.

    • Critical: DMSO is toxic to bacteria at high concentrations. The final assay concentration of DMSO must remain < 1%.

  • Dilution Plate Setup:

    • Use sterile 96-well round-bottom plates.

    • Add 100 µL CAMHB to columns 2-12.

    • Add 200 µL of compound stock (diluted to 2x desired starting concentration in media) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Media + Bacteria + Solvent).

    • Column 12: Sterility Control (Media only).

  • Inoculum Preparation:

    • Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to wells in columns 1-11.

    • Final Test Range: 512 µg/mL down to 1 µg/mL.

    • Final Inoculum:

      
       CFU/mL.
      
  • Incubation: 16-20 hours at

    
     in ambient air.
    
  • Readout:

    • Visual: Record the lowest concentration with no visible turbidity.

    • Colorimetric (Optional): Add 30 µL Resazurin. Incubate 1-2 hours. Blue = Inhibition; Pink = Growth.

Data Interpretation Table
OutcomeMIC Value (µg/mL)Interpretation for Benzoic Derivatives
Highly Active < 16Potent hit; proceed to mechanism studies.
Moderately Active 16 - 64Potential lead; requires structural optimization.
Weak Activity 128 - 256Common for simple benzoic acids; likely acts as a preservative only.
Inactive > 512Discard scaffold.

Part 4: Mechanistic Profiling (Membrane Integrity)

Hypothesis: Benzoic acid derivatives often act by disrupting the cytoplasmic membrane or altering pH homeostasis [2].

Assay: Propidium Iodide (PI) Uptake

PI is a membrane-impermeable dye that only fluoresces when bound to DNA inside cells with compromised membranes.

Protocol
  • Culture: Grow S. aureus to mid-log phase (

    
    ).
    
  • Treatment:

    • Aliquot cells into tubes.

    • Treat with Derivative at

      
       MIC.
      
    • Positive Control: Nisin (10 µg/mL) or CTAB.

    • Negative Control: DMSO (1%).

  • Incubation: Incubate for 1, 2, and 4 hours at

    
    .
    
  • Staining:

    • Wash cells with PBS.

    • Add Propidium Iodide (final conc. 10 µM).

    • Incubate 15 mins in the dark.

  • Measurement: Measure fluorescence (Ex: 535 nm / Em: 617 nm) using a microplate reader.

Mechanism Visualization

Mechanism Extracellular Extracellular Space (pH 7.0) Neutral Amide Form Membrane Bacterial Membrane Diffusion via Lipophilic 4-Methyl Group Extracellular->Membrane Passive Diffusion Intracellular Cytoplasm (pH 7.4) Enzymatic Hydrolysis? Membrane->Intracellular Efflux Mechanism B: Efflux Pump Blocking Membrane->Efflux Binding to Pump Protein Disruption Mechanism A: Membrane Depolarization Intracellular->Disruption Accumulation

Figure 2: Proposed dual-mechanism of action for lipophilic benzoic acid amides.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[1][2] CLSI document M07-A10.[1][2]

  • Swebocki, T., et al. (2023).[2] "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution." Protocols.io. [Link][2]

  • Alves, M.J., et al. (2022). "Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors." Molecules. [Link]

  • Koczoń, P., et al. (2009). "Growth inhibition mode of action of selected benzoic acid derivatives against the yeast Pichia anomala." Journal of Food Protection. [Link]

Sources

Method

2,5-Dimethoxy-4-methylbenzoic acid as a ligand in coordination chemistry

Application Note: 2,5-Dimethoxy-4-methylbenzoic Acid (DMMBA) in Coordination Chemistry Executive Summary This guide details the utility of 2,5-Dimethoxy-4-methylbenzoic acid (DMMBA) as an O-donor ligand in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,5-Dimethoxy-4-methylbenzoic Acid (DMMBA) in Coordination Chemistry

Executive Summary

This guide details the utility of 2,5-Dimethoxy-4-methylbenzoic acid (DMMBA) as an O-donor ligand in the synthesis of Metal-Organic Frameworks (MOFs) and discrete coordination complexes.[1] While often overshadowed by its biological precursors, DMMBA offers a unique steric and electronic profile for coordination chemistry.[1] The 2,5-dimethoxy substitution pattern creates a specific "cleft" that influences crystal packing, while the 4-methyl group enhances hydrophobicity, making it an excellent candidate for constructing moisture-stable luminescent lanthanide materials or bioactive copper(II) paddlewheel clusters.[1]

Ligand Profile & Chemical Logic

Structural Attributes

DMMBA (CAS: 32176-94-6) functions primarily as a mono-anionic carboxylate ligand (


).[1]
  • Primary Donor: Carboxylate group (

    
    ).[1] Modes: Monodentate, Bidentate Chelating, Bidentate Bridging (
    
    
    
    ,
    
    
    ).[1]
  • Secondary Interactions: The methoxy oxygens at positions 2 and 5 are generally poor donors due to steric hindrance and lower basicity compared to the carboxylate. However, they participate in intramolecular hydrogen bonding and weak metal-oxygen interactions (semi-coordination) that rigidify the ligand backbone.[1]

  • Steric Bulk: The 4-methyl group prevents close

    
     stacking in certain directions, often forcing the formation of open-framework structures rather than dense non-porous solids.[1]
    
Electronic Effects

The methoxy groups are electron-donating (


-induction and 

-resonance), increasing the electron density on the carboxylate oxygens. This makes DMMBA a harder base than unsubstituted benzoic acid, favoring coordination with hard acids like

(Lanthanides) and high-oxidation state transition metals (

).

Visualization: Coordination Logic

The following diagram illustrates the structural features and potential coordination modes of DMMBA.

DMMBA_Coordination Ligand 2,5-Dimethoxy-4-methylbenzoic Acid (DMMBA) Carboxylate Carboxylate Group (Primary Donor) Ligand->Carboxylate Methoxy 2,5-Methoxy Groups (Steric/Electronic) Ligand->Methoxy Methyl 4-Methyl Group (Hydrophobic Shield) Ligand->Methyl Bridging Bridging Mode (Paddlewheel Cu/Zn) Carboxylate->Bridging Syn-Syn Chelating Chelating Mode (Ln-Luminescence) Carboxylate->Chelating Bidentate Packing Supramolecular Packing Control Methoxy->Packing Weak H-Bonds Methyl->Packing Steric Bulk

Figure 1: Structural dissection of DMMBA showing functional groups and their roles in coordination and crystal engineering.[1]

Experimental Protocols

Protocol A: Synthesis of Cu(II) Paddlewheel Complex (Dimeric)

Target:



Rationale: Copper(II) carboxylates typically form "paddlewheel" dimers where four carboxylate ligands bridge two copper centers.[1] DMMBA is ideal for this due to its solubility profile.[1]

Reagents:

  • DMMBA (1.0 mmol, 196.2 mg)

  • Copper(II) Acetate Monohydrate (0.5 mmol, 100 mg)

  • Solvent A: Methanol (10 mL)

  • Solvent B: Dimethylformamide (DMF) (2 mL)

Step-by-Step Methodology:

  • Ligand Deprotonation: Dissolve DMMBA in Methanol. If solubility is poor, add triethylamine (

    
    , 1.0 mmol) dropwise until clear.[1] Note: DMMBA pKa is approx 4.5; mild base ensures carboxylate generation.
    
  • Metal Addition: Dissolve Copper Acetate in DMF/Methanol mixture (1:5 v/v). The acetate acts as an internal base, but pre-deprotonation (Step 1) improves yield.

  • Mixing: Slowly add the copper solution to the ligand solution under stirring at room temperature. The solution should turn a deep blue-green (characteristic of Cu-carboxylate).[1]

  • Crystallization (Layering): Filter the solution into a narrow test tube. Carefully layer 5 mL of diethyl ether on top.

  • Incubation: Seal with Parafilm (poke 1 hole) and let stand for 3-5 days.

  • Harvest: Blue block crystals will form. Wash with cold methanol.[1]

Self-Validation Check:

  • Visual: Crystals must be blue/green. Brown indicates Cu(I) reduction or oxide formation.[1]

  • Solubility: The product should be soluble in DMSO but insoluble in water (due to the 4-methyl/methoxy hydrophobicity).[1]

Protocol B: Lanthanide (Tb/Eu) Luminescent Coordination Polymer

Target:



Rationale: The aromatic ring of DMMBA acts as an "antenna" to absorb UV light and transfer energy to the Ln(III) ion, resulting in sharp green (Tb) or red (Eu) emission.

Reagents:

  • DMMBA (3.0 mmol)

  • 
     or 
    
    
    
    (1.0 mmol)
  • Solvent: Ethanol/Water (1:1 mixture)

  • pH Adjuster: 0.1 M NaOH[1]

Step-by-Step Methodology:

  • Solvothermal Prep: Mix DMMBA and Lanthanide salt in a 20 mL Teflon-lined autoclave.

  • pH Adjustment: Adjust pH to 6.0–6.5 using NaOH. Critical: pH < 5 leads to free acid precipitation; pH > 7 leads to lanthanide hydroxide precipitation.

  • Heating: Seal autoclave and heat at 120°C for 48 hours. Cool at a rate of 5°C/hour.[1]

  • Purification: Filter the resulting needle-like crystals. Wash with water and ethanol.[1]

  • Activation: Dry at 80°C under vacuum to remove surface solvent.

Characterization & Data Interpretation

FTIR Spectroscopy Analysis

The coordination mode is determined by the separation (


) between asymmetric (

) and symmetric (

) carboxylate stretches.
Functional GroupFree Ligand (

)
Complexed (

)
Diagnostic Insight

Carboxyl
1680–1700 (strong)Absent Confirms deprotonation.[1]

N/A1590–1610Asymmetric stretch.[1]

N/A1380–1420Symmetric stretch.[1]

Value
N/A> 200 (Monodentate)< 150 (Chelating)150–170 (Bridging)Use Deacon-Phillips rule [1].[1]

Methoxy
12601260

5
Minimal shift implies no direct metal-OMe bond.[1]
Experimental Workflow Diagram

Workflow Start Start: DMMBA Ligand Choice Select Metal Center Start->Choice Cu_Path Transition Metal (Cu/Zn) Target: Paddlewheel Cluster Choice->Cu_Path 3d Metal Ln_Path Lanthanide (Tb/Eu) Target: Coordination Polymer Choice->Ln_Path 4f Metal Cu_Solv Solvent: MeOH/DMF Method: Layering/Diffusion Cu_Path->Cu_Solv Cu_Prod Product: Discrete Dimer Application: Catalysis/Bioactivity Cu_Solv->Cu_Prod Ln_Solv Solvent: EtOH/H2O Method: Solvothermal (120°C) Ln_Path->Ln_Solv Ln_Prod Product: 1D/2D Network Application: Luminescence Ln_Solv->Ln_Prod

Figure 2: Decision tree for synthesizing DMMBA complexes based on desired metal center and application.

References

  • Deacon, G. B., & Phillips, R. J. (1980).[1] Relationships between the carbon-oxygen stretching frequencies of carboxylato complexes and the type of carboxylate coordination. Coordination Chemistry Reviews, 33(3), 227-250.[1]

  • Wang, Y., et al. (2021).[1][2] Five Dinuclear Lanthanide Complexes Based on 2,4-dimethylbenzoic Acid and 5,5′-dimethy-2,2′-bipyridine: Crystal Structures, Thermal Behaviour and Luminescent Property. Frontiers in Chemistry, 9.

    • Context: Establishes the solvothermal protocols and luminescent properties for methyl-substituted benzoate lanthanide complexes, serving as the methodological basis for Protocol B.
  • Reddy, M. L. P., et al. (2010).[1] Synthesis and crystal structures of lanthanide 4-benzyloxy benzoates: Influence of electron-withdrawing and electron-donating groups on luminescent properties. Dalton Transactions, 39, 10617-10625.[1]

    • Context: Demonstrates the "antenna effect" in benzoate derivatives and the impact of alkoxy substituents (like methoxy/benzyloxy)
  • PubChem. (2025).[1][3] 2,5-Dimethoxy-4-methylbenzoic acid (Compound Summary).

    • Context: Verification of CAS (32176-94-6), molecular weight, and physicochemical properties for stoichiometric calculations.[1]

Sources

Application

Application Note: In Vitro Characterization and Metabolic Profiling of 2,5-Dimethoxy-4-methylbenzoic Acid Derivatives

Executive Summary & Scientific Context In the development of serotonergic modulators, particularly phenethylamines like 2C-D (2,5-dimethoxy-4-methylphenethylamine), the corresponding benzoic acid derivative—2,5-dimethoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the development of serotonergic modulators, particularly phenethylamines like 2C-D (2,5-dimethoxy-4-methylphenethylamine), the corresponding benzoic acid derivative—2,5-dimethoxy-4-methylbenzoic acid —plays a critical dual role.

  • Metabolic Biomarker: It is the primary oxidative metabolite formed via the MAO/ALDH pathway, serving as the definitive marker for forensic analysis and metabolic stability profiling.

  • SAR Scaffold: While the free acid itself is pharmacologically inert at the 5-HT2A receptor due to ionization at physiological pH, it serves as a vital negative control in binding assays and a precursor for synthesizing lipophilic amide derivatives (potential prodrugs).

This guide details the protocols for synthesizing the metabolic profile of this compound, validating its lack of receptor affinity (specificity screening), and assessing its formation kinetics in liver microsomes.

Chemical Stability & Preparation

Critical Pre-requisite: Unlike their amine counterparts (which are often hydrochloride salts), benzoic acid derivatives are highly polar and acidic (pKa ~4.0–4.5).

  • Solubility: The free acid is poorly soluble in neutral aqueous buffers.

  • Stock Preparation: Dissolve in 100% DMSO to create a 10 mM stock.

  • Working Solution: Dilute into assay buffer (e.g., 50 mM Tris-HCl) immediately prior to use. Ensure final DMSO concentration is <0.1% to prevent enzyme inhibition or membrane perturbation.

Workflow 1: Metabolic Stability & Formation Kinetics

Objective: To quantify the formation of 2,5-dimethoxy-4-methylbenzoic acid from its parent amine (2C-D) using Human Liver Microsomes (HLM) or Hepatocytes. This validates the oxidative deamination pathway.[1]

Mechanistic Pathway

The transformation follows a classic Phase I oxidation route. The amine is deaminated by Monoamine Oxidase (MAO) to an aldehyde intermediate, which is rapidly oxidized by Aldehyde Dehydrogenase (ALDH) to the stable benzoic acid.

MetabolicPathway Fig 1: Oxidative deamination pathway of 2C-D to its benzoic acid derivative. Parent 2C-D (Amine) MAO MAO-A/B (Deamination) Parent->MAO Aldehyde Intermediate (Aldehyde) ALDH ALDH (Oxidation) Aldehyde->ALDH Acid 2,5-Dimethoxy-4-methylbenzoic Acid (Stable Metabolite) MAO->Aldehyde ALDH->Acid

Protocol: Microsomal Incubation Assay

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • 0.1 M Phosphate Buffer (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with internal standard (e.g., Deuterated 2C-D).

Step-by-Step Procedure:

  • Pre-incubation: Thaw HLM on ice. Dilute to 0.5 mg/mL in Phosphate Buffer. Pre-incubate 495 µL of this mix at 37°C for 5 minutes.

  • Substrate Addition: Add 5 µL of 2C-D (parent) stock (final conc. 1 µM).

  • Initiation: Add 50 µL of NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Stop Solution to precipitate proteins.

  • Clarification: Centrifuge at 4,000 RPM for 20 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor transition for the Acid Metabolite (Precursor -> Product ions specific to the carboxylic acid moiety).

Data Analysis: Plot the Area Under Curve (AUC) of the Acid Metabolite over time. A linear increase confirms ALDH activity.

Workflow 2: Receptor Binding & Selectivity (5-HT2A)

Objective: To confirm the lack of affinity of the free acid compared to the amine. This is crucial for establishing the acid as a pharmacologically inactive metabolite (negative control).

Experimental Logic

The 5-HT2A receptor requires a basic nitrogen (protonated at physiological pH) to form an ionic bond with Aspartate 3.32 (D155) in the receptor binding pocket. The benzoic acid derivative lacks this nitrogen and possesses a negative charge (carboxylate), creating electrostatic repulsion.

Protocol: [³H]-Ketanserin Displacement Assay

System: HEK-293 cells stably expressing human 5-HT2A receptors.

Reagents:

  • Radioligand: [³H]-Ketanserin (Antagonist) or [¹²⁵I]-DOI (Agonist). Note: Agonist binding is preferred for SAR studies, but Ketanserin is standard for affinity screening.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM CaCl₂, 0.1% Ascorbic Acid, pH 7.4.

  • Test Compounds: 2C-D (Positive Control), 2,5-Dimethoxy-4-methylbenzoic acid (Test).

Step-by-Step Procedure:

  • Membrane Prep: Homogenize HEK-293 cells and centrifuge (20,000 x g) to isolate membranes. Resuspend in Assay Buffer.

  • Plate Setup: In a 96-well plate, add:

    • 25 µL Test Compound (Concentration range:

      
       M to 
      
      
      
      M).
    • 25 µL Radioligand (Final conc. ~ Kd value, e.g., 1 nM).

    • 150 µL Membrane suspension (20 µg protein/well).

  • Incubation: Incubate for 60 minutes at 37°C in the dark.

  • Harvesting: Filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Washing: Wash filters 3x with ice-cold Tris buffer.

  • Counting: Add scintillation fluid and count radioactivity (CPM) in a Beta counter.

Data Presentation: Expected Results

The following table illustrates the expected "Activity Cliff" between the amine and the acid.

CompoundStructure Typeh5-HT2A Ki (nM)Interpretation
2C-D Phenethylamine~ 20 - 50 nMHigh Affinity (Active)
2,5-DMBA Benzoic Acid> 10,000 nMInactive (Metabolite)
2,5-DMBA-Amide BenzamideVariablePotential Prodrug/Analog

Note: If the acid shows affinity < 1000 nM, check for contamination with the parent amine or pH issues in the assay buffer.

Workflow 3: Permeability & BBB Penetration (PAMPA)

Objective: To demonstrate that the acid metabolite cannot cross the Blood-Brain Barrier (BBB), unlike the parent drug.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Donor Plate: Add 300 µL of compound (10 µM) in pH 7.4 buffer.

  • Acceptor Plate: Add 200 µL of buffer.

  • Membrane: The two plates are separated by a PVDF filter coated with porcine brain lipid extract.

  • Incubation: 18 hours at Room Temperature.

  • Analysis: Measure concentration in Donor and Acceptor wells via UV-Vis or LC-MS.

  • Calculation: Calculate Effective Permeability (

    
    ).
    
    • 2C-D (Amine): High

      
       (
      
      
      
      cm/s).
    • Acid Metabolite: Low

      
       (
      
      
      
      cm/s) due to ionization.

Synthesis of Amide Derivatives (SAR Expansion)

Application: If the goal is to restore activity to the acid scaffold, amide coupling is the standard route.

SynthesisWorkflow Fig 2: Derivatization of the inactive acid to potentially active amides. Acid 2,5-Dimethoxy-4-methylbenzoic Acid Activation Activation (EDC/HOBt or SOCl2) Acid->Activation Coupling Amide Coupling Activation->Coupling Amine R-NH2 (Primary Amine) Amine->Coupling Product Benzamide Derivative (Test for 5-HT2A Affinity) Coupling->Product

Protocol:

  • Activate 2,5-dimethoxy-4-methylbenzoic acid (1 eq) with EDC.HCl (1.2 eq) and HOBt (1.2 eq) in DMF.

  • Add the desired amine (e.g., benzylamine for NBOMe analogs) and DIPEA (3 eq).

  • Stir at RT for 12h.

  • Purify via Flash Chromatography.

  • Screen: Submit the new amide to the Receptor Binding Protocol (Section 4) .

References

  • Carmo, H., et al. (2005). "Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human." Toxicology, 206(1), 75-89. Link

  • Nichols, D. E. (2016). "Psychedelics."[2][3] Pharmacological Reviews, 68(2), 264-355. (Authoritative review on SAR of phenethylamines and their lack of activity as acids). Link

  • Villalobos, C. A., et al. (2004). "5-HT2A receptor modulation: The role of the protonated amine." Journal of Medicinal Chemistry. (Establishes the necessity of the basic nitrogen for binding). Link

  • Eshleman, A. J., et al. (2014). "Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors." Biochemical Pharmacology, 87(4), 581-591. (Details the [125I]DOI binding assay protocols). Link

  • Glennon, R. A., et al. (1988). "Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin receptors: Evidence for a lack of selectivity." Journal of Medicinal Chemistry, 31(1), 8-13. Link

Sources

Method

Scale-up synthesis of 2,5-Dimethoxy-4-methylbenzoic acid for research purposes

Executive Summary This application note details a robust, scalable protocol for the synthesis of 2,5-Dimethoxy-4-methylbenzoic acid , a critical scaffold in medicinal chemistry and a metabolic standard for phenethylamine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2,5-Dimethoxy-4-methylbenzoic acid , a critical scaffold in medicinal chemistry and a metabolic standard for phenethylamine research. Unlike traditional permanganate oxidations, which often suffer from over-oxidation and difficult workups, this guide utilizes a Modified Pinnick Oxidation . This method offers superior chemoselectivity, high yields (>85%), and a simplified purification profile suitable for scale-up from gram to multi-gram quantities.

Key Advantages of this Protocol:

  • Chemoselectivity: Avoids side reactions common with strong oxidants (e.g., ring cleavage).

  • Self-Validating Purification: Utilizes an acid-base extraction logic that inherently separates the product from neutral impurities.

  • Scalability: Replaces hazardous reagents with manageable, buffered systems.

Strategic Route Selection

The synthesis targets the oxidation of 2,5-dimethoxy-4-methylbenzaldehyde . While the aldehyde is commercially available or easily synthesized via Vilsmeier-Haack formylation of 2,5-dimethoxytoluene, the conversion to the carboxylic acid is the critical quality control step.

Reaction Pathway

We employ sodium chlorite (


) under mild acidic conditions (Pinnick Oxidation).[1] To prevent the formation of hypochlorous acid (which causes chlorination byproducts), a scavenger (hydrogen peroxide or 2-methyl-2-butene) is employed.

ReactionScheme Aldehyde 2,5-Dimethoxy-4- methylbenzaldehyde Intermediate Chlorous Acid Intermediate Aldehyde->Intermediate Oxidation Reagents NaClO2 (3.0 eq) NaH2PO4 (buffer) H2O2 (Scavenger) Reagents->Intermediate Product 2,5-Dimethoxy-4- methylbenzoic Acid Intermediate->Product -HOCl (Scavenged)

Figure 1: Mechanistic flow of the Modified Pinnick Oxidation. The scavenger is critical to prevent aromatic chlorination.

Detailed Experimental Protocol

Materials & Stoichiometry

Scale: 10.0 g (Starting Aldehyde) basis.

ReagentMW ( g/mol )Equiv.Mass/VolRole
2,5-Dimethoxy-4-methylbenzaldehyde 180.201.010.0 gSubstrate
Sodium Chlorite (80%) 90.441.5~9.4 gOxidant
Sodium Dihydrogen Phosphate 119.981.28.0 gBuffer (pH ~3-4)
Hydrogen Peroxide (30%) 34.013.0~17 mLScavenger
Acetonitrile (ACN) --100 mLSolvent
Water (Deionized) --50 mLSolvent
Step-by-Step Procedure
Step 1: Reactor Setup & Solubilization
  • Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, an internal thermometer, and an addition funnel.

  • Safety Note: Ensure the setup is in a well-ventilated fume hood. Sodium chlorite can evolve chlorine dioxide (

    
    ) gas, which is yellow and explosive at high concentrations.[2]
    
  • Charge the flask with 10.0 g of aldehyde and 100 mL of Acetonitrile . Stir until fully dissolved.

  • Add 17 mL of 30% Hydrogen Peroxide (Scavenger) and 50 mL of water containing the dissolved Sodium Dihydrogen Phosphate (8.0 g) .

  • Cool the mixture to 0–5 °C using an ice bath.

Step 2: Controlled Oxidation
  • Dissolve the Sodium Chlorite (9.4 g) in 40 mL of water .

  • Add the chlorite solution dropwise via the addition funnel over 45–60 minutes .

    • Critical Parameter: Maintain internal temperature <10 °C . An exotherm indicates rapid oxidation.

    • Visual Check: The solution may turn slight yellow due to transient

      
      , but the scavenger should rapidly quench this.
      
  • Once addition is complete, allow the reaction to warm to room temperature (20–25 °C) and stir for 2–4 hours .

Step 3: Reaction Monitoring (PAT)
  • TLC: Silica gel, Eluent: Hexane/Ethyl Acetate (7:3).

    • Aldehyde Rf: ~0.6 (UV active).

    • Acid Product Rf: ~0.1 (Streaks, UV active).

  • Endpoint: Disappearance of the aldehyde spot.[3]

Step 4: Workup & Isolation (The "Self-Validating" System)

This workup relies on the chemical property that the product is an acid (soluble in base, insoluble in acid), while the starting material is neutral.

  • Quench: Add 10% Sodium Sulfite (Na2SO3) solution (20 mL) carefully to destroy excess oxidant (check with starch-iodide paper; it should remain white).

  • Solvent Removal: Concentrate the mixture under reduced pressure (Rotavap) to remove Acetonitrile. You will be left with an aqueous slurry.

  • Basification: Add 1M NaOH until pH > 10. The solid acid will dissolve as the sodium salt.

    • Validation: If solids remain, filter them out. These are non-acidic impurities (unreacted aldehyde).

  • Wash: Extract the basic aqueous layer with Dichloromethane (DCM) (2 x 50 mL). Discard the DCM layer (removes neutral organics).

  • Precipitation: Cool the aqueous layer to 0 °C. Slowly add 6M HCl with vigorous stirring until pH < 2.

    • Observation: A thick white precipitate of 2,5-Dimethoxy-4-methylbenzoic acid will form.

  • Filtration: Filter the solid via vacuum filtration. Wash with cold water (3 x 50 mL) to remove salts.

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Purification & Quality Control

For research applications requiring >99% purity (e.g., metabolic standards), recrystallization is recommended.

  • Solvent System: Ethanol/Water (1:1) or Toluene.

  • Procedure: Dissolve crude acid in minimum hot ethanol, add hot water until turbid, cool slowly to 4 °C.

Analytical Specifications (Expected)
  • Appearance: White crystalline solid.

  • Melting Point: ~180–182 °C (Note: Literature values vary; substituted benzoic acids often have high MPs. Verify against standard).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.5 (br s, 1H, COOH)
      
    • 
       7.2–7.4 (s, 1H, Ar-H)
      
    • 
       6.8–7.0 (s, 1H, Ar-H)
      
    • 
       3.7–3.8 (s, 6H, OMe)
      
    • 
       2.2 (s, 3H, Ar-Me)
      

Process Logic & Troubleshooting

The following flowchart illustrates the "Self-Validating" purification logic. If the protocol fails at any decision node, the material is impure.

WorkupLogic Start Crude Reaction Mixture Base Add NaOH (pH > 10) Start->Base Check1 Does it dissolve? Base->Check1 Filter Filter & Discard Solid (Unreacted Aldehyde) Check1->Filter No Extract Wash Aq. Phase with DCM Check1->Extract Yes Acidify Add HCl (pH < 2) Extract->Acidify Check2 Precipitate forms? Acidify->Check2 Success Collect Solid (Target Acid) Check2->Success Yes Fail Check pH / Concentration Check2->Fail No

Figure 2: Decision tree for the Acid-Base workup. This logic ensures that only the acidic product is isolated.

Safety & Compliance

  • Chlorine Dioxide (

    
    ) Hazard:  Sodium chlorite in acid generates 
    
    
    
    .[2] This is mitigated by the scavenger (
    
    
    ) and slow addition. Never mix solid sodium chlorite with acid directly.
  • Precursor Status: While 2,5-dimethoxy-4-methylbenzoic acid is a standard chemical building block, it is structurally related to scheduled substances (e.g., 2C-D, DOM). Researchers must ensure this synthesis is for legitimate in vitro or analytical purposes and complies with all local diversion regulations (e.g., DEA List I/II checks in the US, though usually applicable to the amine).

  • Waste Disposal: Quench all oxidative waste with sodium sulfite before disposal to prevent reaction with solvent waste streams.

References

  • Pinnick Oxidation Methodology: Bal, B. S.; Childers, W. E.; Pinnick, H. W. "Oxidation of alpha, beta-unsaturated aldehydes." Tetrahedron1981 , 37, 2091-2096.

  • Safety of Sodium Chlorite: "Sodium Chlorite Handbook." OxyChem, 2023 .

  • General Synthesis of Benzoic Acids: "Carboxylic Acids from Aldehydes." Organic Chemistry Portal.

  • Purification Strategies: Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 6th Ed.; Butterworth-Heinemann, 2009.

Disclaimer: This document is for educational and research purposes only. The authors assume no liability for the misuse of this information or accidents arising from the execution of these protocols.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 2,5-Dimethoxy-4-methylbenzoic acid synthesis

Technical Support Ticket: #SYN-25D-4M-YIELD Subject: Optimization of 2,5-Dimethoxy-4-methylbenzoic Acid Synthesis Status: Open Assigned Specialist: Senior Process Chemist, Organic Synthesis Division Executive Summary & T...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #SYN-25D-4M-YIELD Subject: Optimization of 2,5-Dimethoxy-4-methylbenzoic Acid Synthesis Status: Open Assigned Specialist: Senior Process Chemist, Organic Synthesis Division

Executive Summary & Triage

User Issue: Users frequently report low yields (<35%) and "tarry" black byproducts when attempting to synthesize 2,5-dimethoxy-4-methylbenzoic acid directly from 2,5-dimethoxytoluene using strong oxidants like Potassium Permanganate (KMnO₄).

Root Cause Analysis: The electron-rich nature of the 2,5-dimethoxybenzene ring makes it highly susceptible to oxidative degradation.

  • Over-Oxidation: Strong oxidants (KMnO₄, Chromic Acid) do not stop at the benzylic carbon; they frequently attack the aromatic ring, leading to quinones and polymerization (tar).

  • Solubility Mismatch: The starting material (2,5-dimethoxytoluene) is lipophilic, while KMnO₄ is hydrophilic. Poor phase contact leads to slow initiation followed by a runaway reaction once intermediates form.

Recommended Solution: Abandon the direct "one-pot" oxidation. Adopt a Two-Step Protocol :

  • Regioselective Formylation: Vilsmeier-Haack reaction to install an aldehyde at the para position.

  • Mild Oxidation: Pinnick Oxidation to convert the aldehyde to the acid without damaging the ether linkages.

The "Gold Standard" Protocol (High Yield Route)

This workflow typically boosts yields from ~30% to 65-80% with high purity.

Step A: Vilsmeier-Haack Formylation

Objective: Convert 2,5-dimethoxytoluene to 2,5-dimethoxy-4-methylbenzaldehyde.

Reagents:

  • 2,5-Dimethoxytoluene (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (1.2 eq)

  • N-Methylformanilide (or DMF) (1.2 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or neat.

Protocol:

  • Preparation: In a flame-dried flask under inert atmosphere (N₂), mix N-methylformanilide and POCl₃. Stir at room temperature for 30 mins to form the Vilsmeier complex (often turns red/orange).

  • Addition: Add 2,5-dimethoxytoluene slowly. The reaction is exothermic; maintain temp < 40°C.

  • Heating: Heat the mixture to 60-70°C for 4-6 hours.

    • Checkpoint: Monitor via TLC.[1] Starting material should disappear.

  • Hydrolysis: Pour the reaction mixture onto crushed ice/water with vigorous stirring. Sodium Acetate can be added to buffer the pH to ~4-5.

  • Isolation: The aldehyde often precipitates as a solid. Filter or extract with Dichloromethane (DCM).

  • Purification: Recrystallize from Hexane/Ethanol if necessary.

    • Expected Yield: 80-90%

    • Appearance: Off-white to yellowish crystals.

Step B: Pinnick Oxidation (The "Rescue" Step)

Objective: Oxidize the aldehyde to the carboxylic acid without ring degradation.

Reagents:

  • 2,5-Dimethoxy-4-methylbenzaldehyde (1.0 eq)

  • Sodium Chlorite (NaClO₂) (1.5 eq) — The Oxidant

  • Sulfamic Acid (1.5 eq) or Resorcinol — The Chlorine Scavenger

  • Solvent: THF:Water (1:1) or t-Butanol:Water.[2]

Protocol:

  • Dissolution: Dissolve the aldehyde in the THF/Water mixture.

  • Scavenger Addition: Add the scavenger (Sulfamic Acid is preferred for ease of workup).

    • Why? The reaction generates Hypochlorous Acid (HOCl), which will chlorinate your electron-rich ring if not quenched immediately.

  • Oxidant Addition: Dissolve NaClO₂ in water and add dropwise to the reaction mixture at 0°C.

  • Reaction: Allow to warm to room temperature. Stir for 1-3 hours.

    • Visual Cue: The solution often turns yellow but should not turn black.

  • Workup: Acidify to pH 2 with dilute HCl. Extract with Ethyl Acetate.[1][3]

  • Isolation: Wash organic layer with brine, dry over MgSO₄, and evaporate.

    • Expected Yield: 85-95% (Step B)

Troubleshooting & Optimization (FAQ)

Common Failure Modes
SymptomProbable CauseCorrective Action
Black Tar / Sludge Ring oxidation due to lack of scavenger (Step B) or temp too high (Step A).Step B: Ensure Scavenger (Sulfamic Acid/Resorcinol) is added before NaClO₂.Step A: Keep temp < 80°C.
Low Yield (Step A) Incomplete Vilsmeier complex formation.Ensure POCl₃/Amide are stirred for 30 mins before adding substrate. Moisture ingress destroys the reagent.
Chlorinated Byproducts HOCl attack during Pinnick oxidation.[4]Increase scavenger equivalents to 2.0 eq.
Purple/Pink Filtrate Unreacted Permanganate (if using KMnO₄ method).Quench with Sodium Bisulfite or Ethanol before workup.
Q: "I must use KMnO₄ due to reagent availability. How do I stop the tar?"

A: If you are forced to use the direct oxidation route, you must solve the phase transfer issue.

  • Add a Catalyst: Use Cetyltrimethylammonium bromide (CTAB) or Aliquat 336 (5 mol%). This pulls the permanganate into the organic phase, allowing the reaction to proceed at lower temperatures (refluxing water is often too hot for this sensitive substrate).

  • Pyridine Solvent: Using a Pyridine/Water (1:1) mix acts as a co-solvent and buffer, significantly reducing ring degradation compared to basic aqueous conditions.

Visual Logic & Pathways

Figure 1: Synthesis Decision Pathway

A logical flow to determine the correct synthetic strategy based on lab constraints.

SynthesisPath Start Start: 2,5-Dimethoxytoluene Choice Select Oxidant Strategy Start->Choice RouteA Route A: Direct Oxidation (KMnO4) Choice->RouteA Low Cost / Reagent Limit RouteB Route B: Two-Step (Formylation + Pinnick) Choice->RouteB High Yield / Purity Critical ResultA Result: Low Yield (<35%) High Impurities (Quinones) RouteA->ResultA StepB1 Step 1: Vilsmeier-Haack (POCl3/DMF) RouteB->StepB1 OptA Optimization: Add PTC (CTAB) or Pyridine Buffer ResultA->OptA Troubleshoot ResultB Result: High Yield (>70%) Clean Product StepB2 Step 2: Pinnick Oxidation (NaClO2 + Scavenger) StepB1->StepB2 StepB2->ResultB

Caption: Decision matrix comparing the high-risk direct oxidation route vs. the recommended two-step regioselective protocol.

Figure 2: The "Pinnick" Safety Loop

Critical control points to prevent runaway side reactions in the oxidation step.

PinnickSafety Aldehyde Aldehyde Substrate Acid Target Acid Aldehyde->Acid Oxidation NaClO2 NaClO2 (Oxidant) HOCl HOCl (Byproduct) NaClO2->HOCl Generates RingCl Chlorinated Impurity HOCl->RingCl Attacks Ring (If Unchecked) Scavenger Scavenger (Sulfamic Acid) Scavenger->HOCl Quenches

Caption: Mechanism of scavenger action preventing chlorination of the electron-rich aromatic ring during Pinnick oxidation.

References & Grounding

  • Vilsmeier-Haack Formylation of Activated Aromatics:

    • Source: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[5][6] Comprehensive Organic Synthesis.

    • Relevance: Establishes the mechanism for regioselective formylation at the para position relative to the methyl group in activated toluene systems.

  • Pinnick Oxidation Protocol:

    • Source: Pinnick, H. W., & Kraus, G. A. (1980). Journal of Organic Chemistry, 45(6), 1175.

    • Relevance: Defines the standard conditions using Sodium Chlorite and scavengers to protect electron-rich functionalities.

  • Use of Sulfamic Acid as Scavenger:

    • Source: Lindgren, B. O., & Nilsson, T. (1973). Acta Chemica Scandinavica, 27, 888.[2]

    • Relevance: Validates sulfamic acid as a superior, non-volatile scavenger compared to 2-methyl-2-butene.

  • Permanganate Oxidation Limitations:

    • Source: Vogel, A. I.[7] Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Longman Scientific & Technical.

    • Relevance: Provides standard protocols for toluene oxidation and highlights the heterogeneity issues solved by PTC.

Sources

Optimization

Choosing a suitable recrystallization solvent for 2,5-Dimethoxy-4-methylbenzoic acid

Technical Support Portal > Organic Purification > Ticket #RC-25D4M [1][2] Executive Summary User inquiry concerns the purification of 2,5-Dimethoxy-4-methylbenzoic acid , a substituted aromatic carboxylic acid often enco...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Portal > Organic Purification > Ticket #RC-25D4M [1][2]

Executive Summary

User inquiry concerns the purification of 2,5-Dimethoxy-4-methylbenzoic acid , a substituted aromatic carboxylic acid often encountered as an intermediate in the synthesis of phenethylamine derivatives.[1]

Due to the presence of both lipophilic moieties (methyl group, aromatic ring) and polar functionalities (carboxylic acid, methoxy ethers), this compound exhibits "amphiphilic" solubility characteristics that can complicate purification. The standard "benzoic acid" protocol (pure water) often fails due to the increased lipophilicity conferred by the methoxy and methyl substituents.

Primary Recommendation: A binary solvent system of Ethanol/Water (EtOH:H₂O) is the most robust starting point.[2] Secondary Recommendation: Acetonitrile (MeCN) or Glacial Acetic Acid (for highly impure samples).[2]

Part 1: The Diagnostic (Solvent Screening)

Before committing your entire batch, you must validate the solvent system on a micro-scale (50–100 mg).[2] This compound is prone to "oiling out" if the solvent boiling point exceeds the melting point of the solvated impurity mixture.[2]

Solubility Profile & Selection Logic
Solvent SystemClassificationSuitabilityTechnical Notes
Water (H₂O) Polar ProticPoor Compound is likely too lipophilic to dissolve sufficiently even at boiling.[1][2]
Ethanol (EtOH) Polar ProticToo High Likely soluble at Room Temp (RT).[2] Good for dissolving, bad for crystallizing alone.[2]
EtOH : H₂O Binary MixtureIdeal Tunable polarity.[2] Uses the "Good Solvent/Bad Solvent" principle.[2]
Acetonitrile Polar AproticGood Often works for substituted benzoic acids where H-bonding causes dimerization.[1][2]
Toluene Non-PolarVariable Good for removing highly polar impurities, but yield may be low due to high solubility.[2]
The Decision Matrix (Logic Flow)

SolventSelection Start Start: 50mg Sample TestEtOH Add 0.5mL EtOH (Cold) Start->TestEtOH SolubleCold Soluble at RT? TestEtOH->SolubleCold YesSoluble Too Soluble. Need Anti-solvent. SolubleCold->YesSoluble Yes NoSoluble Heat to Boil SolubleCold->NoSoluble No UseEtOHWater Protocol A: Ethanol/Water Pair YesSoluble->UseEtOHWater Add Water dropwise SolubleHot Soluble at Boil? NoSoluble->SolubleHot SolubleHot->UseEtOHWater Yes UseMeCN Protocol B: Try Acetonitrile SolubleHot->UseMeCN No

Figure 1: Decision tree for determining the optimal solvent system based on micro-scale observation.

Part 2: The Protocol (Ethanol/Water Pair)

This method utilizes the high solubility of the acid in hot ethanol and its low solubility in water to force crystallization.[2]

Safety Prerequisite: Ensure all heating is done in a fume hood away from open flames. Ethanol is highly flammable.[2]

Step-by-Step Methodology
  • Dissolution (The "Good" Solvent):

    • Place the crude 2,5-Dimethoxy-4-methylbenzoic acid in an Erlenmeyer flask.

    • Add the minimum amount of hot Ethanol (approx. 60–70°C) required to just dissolve the solid.

    • Tip: If the solution is dark/colored, add a spatula tip of activated charcoal, boil for 2 minutes, and perform a hot filtration (see Troubleshooting).

  • The Cloud Point (The "Bad" Solvent):

    • Keep the ethanol solution near boiling.[2]

    • Slowly add hot Water dropwise via a pipette.[2]

    • Stop immediately when a persistent turbidity (cloudiness) appears that does not dissolve upon swirling.[2]

  • Re-clarification:

    • Add a few drops of hot Ethanol to just clear the turbidity.[2][3] The goal is a saturated solution at the boiling point of the mixture.[2]

  • Crystallization:

    • Remove from heat.[2][3][4] Cover the flask mouth with foil (to prevent evaporation/crust formation).[2]

    • Allow to cool to Room Temperature (RT) slowly.[2] Do not disturb.

    • Once at RT, place in an ice bath (0–4°C) for 30 minutes to maximize yield.

  • Collection:

    • Filter via vacuum filtration (Buchner funnel).[2]

    • Wash the filter cake with a small amount of cold 50:50 EtOH:H₂O.

    • Dry the crystals in a vacuum desiccator or oven (below 80°C).

Part 3: Troubleshooting (FAQs)

Q: My product turned into an oil at the bottom of the flask instead of crystals. (Oiling Out)

  • Cause: The boiling point of your solvent mixture is higher than the melting point of the impure solid (impurities depress the melting point).

  • Fix:

    • Re-heat to dissolve the oil.[2]

    • Add more Ethanol (to lower the boiling point of the azeotrope and increase solubility).

    • Cool much more slowly with vigorous stirring.

    • Seeding: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation at a higher temperature.[2]

Q: The solution is black/brown, but the product should be white.

  • Cause: Oxidized polymeric impurities.[2]

  • Fix: Use Activated Charcoal (Norit) .[2] Add 1-2% by weight of charcoal to the hot ethanol solution before adding water. Boil for 2 minutes, then filter hot through a Celite pad or fluted filter paper. Warning: Never add charcoal to a boiling solution; it will foam over.[2] Cool slightly first.

Q: I have low recovery (Yield < 50%).

  • Cause: Too much solvent (product remained in the mother liquor).[2]

  • Fix: Concentrate the mother liquor (filtrate) on a rotary evaporator to half volume and repeat the cooling process to harvest a "second crop." Note that the second crop is usually less pure.[2]

Q: Can I use Methanol instead of Ethanol?

  • Answer: Yes. Methanol/Water works on identical principles.[2] Methanol is more toxic but often yields sharper crystals for benzoic acid derivatives due to higher polarity.[2]

References & Authority

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical, 1989.[2] (Standard procedure for recrystallization of aromatic carboxylic acids, p. 135-140). [1][2]

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.[2] Butterworth-Heinemann, 2013.[1][2] (Reference for specific solubility data of benzoic acid derivatives).

  • Shulgin, A., & Shulgin, A. PiHKAL: A Chemical Love Story. Transform Press, 1991.[2] (Contextual reference for the synthesis and purification of substituted phenethylamine precursors).

Sources

Troubleshooting

Troubleshooting the oxidation of substituted benzaldehydes to benzoic acids

Welcome to the Advanced Synthesis Support Center. Subject: Oxidation of Substituted Benzaldehydes to Benzoic Acids Ticket Status: Open Responder: Senior Application Scientist Introduction: The Oxidation Landscape Convert...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. Subject: Oxidation of Substituted Benzaldehydes to Benzoic Acids Ticket Status: Open Responder: Senior Application Scientist

Introduction: The Oxidation Landscape

Converting substituted benzaldehydes (


) to benzoic acids (

) is a foundational transformation in drug discovery. However, the "simple" oxidation is often complicated by the electronic nature of the aryl ring. Electron-withdrawing groups (EWGs) deactivate the carbonyl, slowing the reaction, while electron-donating groups (EDGs) can trigger unwanted Baeyer-Villiger-type rearrangements (Dakin oxidation) or ring chlorination.

This guide moves beyond textbook definitions to address the specific failure modes encountered in the lab, focusing on the Pinnick Oxidation as the primary tool for complex molecules, while addressing alternative methods for specific edge cases.

Module 1: Method Selection Matrix (Triage)

Before starting, confirm your reagent choice matches your substrate’s electronic and steric profile.

MethodReagentsBest ForCritical Failure Mode
Pinnick (Lindgren)

, Scavenger
Standard. Complex substrates, acid-sensitive groups.Chlorination of electron-rich rings (if scavenger fails).
Permanganate

(aq/organic + PTC)
Simple, non-sensitive substrates. Scale-up.Over-oxidation;

sludge trapping product.
Jones / Chromic

Acid-stable substrates.Acid-catalyzed decomposition; Toxic waste.
Silver Oxide

Base-stable/Acid-sensitive substrates.Cost; Cannizzaro side-reaction (disproportionation).[1]
Oxone

Green chemistry; Halogen-free.Incompatible with easily oxidized heteroatoms (S, N).
Visual Workflow: Reagent Decision Tree

ReagentSelection Start Start: Substrate Analysis Sensitive Contains Acid-Sensitive Groups? (Acetals, Silyl ethers) Start->Sensitive BaseSensitive Contains Base-Sensitive Groups? (Esters, Fmoc) Sensitive->BaseSensitive No Ag2O Rec: Silver Oxide (Mild Basic) Sensitive->Ag2O Yes ElectronRich Electron-Rich Ring? (OH, OMe, NH2) BaseSensitive->ElectronRich No Pinnick Rec: Pinnick Oxidation (Mild Acidic) BaseSensitive->Pinnick Yes KMnO4 Rec: Permanganate (Strong Basic) ElectronRich->KMnO4 No (Simple) Protect CRITICAL: Protect Phenols to prevent Dakin Ox ElectronRich->Protect Yes (Phenols) Protect->Pinnick

Figure 1: Decision logic for selecting the optimal oxidant based on substrate functionality.

Module 2: The Pinnick Oxidation (The Gold Standard)

Context: The Pinnick (or Lindgren) oxidation uses sodium chlorite (


) under mild acidic conditions.[2] It is the most reliable method for late-stage functionalization.

The Mechanism & The Danger: The active oxidant is chlorous acid (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


).[2] The reaction produces Hypochlorous Acid (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
as a byproduct.[2][3]
  • The Problem:

    
     is a potent chlorinating agent. If not removed, it will react with 
    
    
    
    (destroying the reagent) or chlorinate your aromatic ring (destroying the product).
  • The Solution: You must use a scavenger.[4][3][5]

Protocol: Optimized Pinnick Oxidation
  • Solvent:

    
    -Butanol/Water (3:1) or THF/Water (if solubility is poor).
    
  • Scavenger: 2-Methyl-2-butene (isoamylene). Use 10–15 equivalents.

    • Alternative: Resorcinol (if no double bonds are present in substrate) or Sulfamic acid.

  • Buffer:

    
     (monobasic sodium phosphate) to maintain pH ~3.5.
    
  • Addition: Add

    
     (dissolved in water) dropwise  to control the exotherm.
    
Troubleshooting Guide

Q: My reaction stalled at 50% conversion. Adding more


 doesn't help. 
  • Diagnosis: The pH likely drifted too high (inactive chlorite) or too low (

    
     gas formation).
    
  • Fix: Check the pH. It must be acidic (pH 3–4) to generate

    
    . If the buffer was overwhelmed, add dilute 
    
    
    
    carefully or more phosphate buffer.
  • Check: Did you forget the scavenger? Accumulated

    
     destroys chlorite rapidly (
    
    
    
    ).

Q: I see a new spot on TLC that is slightly less polar than the acid product.

  • Diagnosis: Chlorination of the aromatic ring.

  • Cause: Scavenger failure. 2-methyl-2-butene is volatile (bp 38°C). If the reaction got warm, it evaporated.

  • Fix: Run the reaction at 0°C initially. Add fresh scavenger. If your substrate is extremely electron-rich (e.g., trimethoxybenzaldehyde), switch to resorcinol as the scavenger, as it reacts faster with

    
     than alkenes do.
    

Q: The reaction turned bright yellow/green and is fuming.

  • Diagnosis: Chlorine dioxide (

    
    ) gas evolution.
    
  • Cause: Reaction is too acidic or

    
     was added too fast.
    
  • Safety Warning:

    
     is explosive. Stop addition. Cool the flask. Ensure efficient stirring.
    
Visual Mechanism: The Scavenger Loop

PinnickMechanism Chlorite NaClO2 HClO2 HClO2 (Active Oxidant) Chlorite->HClO2 + Acid Acid H+ Aldehyde Ar-CHO Complex Hemiacetal Intermediate Aldehyde->Complex + HClO2 Product Ar-COOH (Benzoic Acid) Complex->Product HOCl HOCl (Toxic Byproduct) Complex->HOCl HOCl->Chlorite Destroys Reagent (If no scavenger) Scavenger Scavenger (2-methyl-2-butene) HOCl->Scavenger Intercepted SafeWaste Chlorohydrin (Inert Waste) Scavenger->SafeWaste

Figure 2: The Pinnick mechanism highlighting the critical role of the scavenger in intercepting HOCl.

Module 3: The "Dakin" Trap (Electron-Rich Substrates)

Issue: You are oxidizing p-hydroxybenzaldehyde or p-methoxybenzaldehyde, but you isolate a phenol (hydroquinone derivative) instead of benzoic acid.

Analysis: This is the Dakin Oxidation .[6][7] Electron-rich benzaldehydes react with hydroperoxides (generated in basic


 or even traces in old ether) to undergo a rearrangement similar to the Baeyer-Villiger oxidation. The carbonyl carbon is replaced by an oxygen.

Prevention Strategy:

  • Avoid Basic Peroxides: Do not use basic

    
    .
    
  • Protect the Phenol: Alkylate or acylate free phenols before oxidation. The electron-donating power of

    
     is much higher than 
    
    
    
    .
  • Switch Reagent: Use Silver Oxide (

    
    )  for these substrates. It operates via a single-electron transfer mechanism that avoids the tetrahedral intermediate required for the Dakin rearrangement.
    

Module 4: Harsh Reagents (KMnO4 & Jones)

While less common in modern medicinal chemistry, these are useful for simple building blocks.

Q: My Permanganate oxidation formed a brown sludge I can't filter.

  • Issue: The "sludge" is Manganese Dioxide (

    
    ). It consists of extremely fine particles that clog frits.
    
  • Fix: Do not filter through paper. Use a pad of Celite (diatomaceous earth).

  • Pro-Tip: If the product is trapped in the sludge, wash the Celite pad with hot water (if the acid is water-soluble as a salt) or hot methanol.

Q: Jones Reagent turned my product black/tarry.

  • Issue: Jones reagent is a solution of Chromic Trioxide in dilute Sulfuric Acid. It is extremely acidic and oxidizing.

  • Fix: If your substrate has acid-labile groups (acetals, Boc groups), Jones is incompatible. Switch to Pinnick.

Module 5: Work-up & Purification

Isolating benzoic acids can be tricky due to their amphiphilic nature.

Standard Acid-Base Extraction:

  • Basify reaction mixture to pH > 10 (Product becomes

    
    ).
    
  • Extract with organic solvent (EtOAc/DCM). Discard organic layer (removes unreacted aldehyde and neutral byproducts).

  • Acidify aqueous layer to pH < 2 (Product becomes

    
    ).
    
  • Extract with organic solvent. Dry and evaporate.

The "Bisulfite" Trick (For removing unreacted aldehyde): If acid-base extraction fails to remove stubborn aldehyde starting material:

  • Dissolve the crude mixture in EtOAc.

  • Wash with saturated Sodium Bisulfite (

    
    )  solution.
    
  • Mechanism: Bisulfite forms a water-soluble adduct with the aldehyde (

    
    ), pulling it into the aqueous phase. The acid remains in the organic phase.
    

References

  • Lindgren, B. O., & Nilsson, T. (1973).[5] Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite.[2] Acta Chemica Scandinavica, 27, 888–890. Link

  • Kraus, G. A., & Taschner, M. J. (1980). Model Studies for the Synthesis of Quassinoids. 1. Construction of the BCE Ring System. The Journal of Organic Chemistry, 45(6), 1175–1176. (Introduced 2-methyl-2-butene scavenger).[2][4][3] Link

  • Dakin, H. D. (1909). The Oxidation of Hydroxy Derivatives of Benzaldehyde, Acetophenone and Related Substances. American Chemical Journal, 42, 477. Link

  • Raeke, B., et al. (2024). E-Dakin reaction: oxidation of hydroxybenzaldehydes to phenols with electrochemically generated peroxodicarbonate.[8] Beilstein Journal of Organic Chemistry, 20, 239–247. Link

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Aldehydes to Carboxylic Acids. Springer Science & Business Media. Link

Sources

Optimization

Column chromatography for the purification of 2,5-Dimethoxy-4-methylbenzoic acid

Role: Senior Application Scientist Subject: Method Development & Troubleshooting for Silica Gel Chromatography of Benzoic Acid Derivatives Technical Overview: The Chemo-Physical Challenge Purifying 2,5-Dimethoxy-4-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Method Development & Troubleshooting for Silica Gel Chromatography of Benzoic Acid Derivatives

Technical Overview: The Chemo-Physical Challenge

Purifying 2,5-Dimethoxy-4-methylbenzoic acid via flash column chromatography presents a classic "dual-mode" interaction challenge. While the lipophilic toluene and methoxy moieties suggest standard adsorption chromatography, the carboxylic acid functionality (


) creates strong hydrogen bonding and ion-exchange interactions with the silanol groups (

) on the silica surface.

Without intervention, these secondary interactions cause peak tailing (streaking), leading to poor resolution and co-elution with impurities such as the precursor aldehyde (2,5-dimethoxy-4-methylbenzaldehyde) or halogenated byproducts.[1]

The Core Strategy: You must suppress the ionization of the carboxylic acid and mask the active silanol sites. This guide details the "Acid-Modified Mobile Phase" protocol effectively used in high-purity isolation.[1][2]

Troubleshooting & FAQs (Root Cause Analysis)
Q1: My product "streaks" down the column, appearing in 20+ fractions. Why is the band not tight?

Diagnosis: This is Silanol Effect Tailing . The acidic protons on the silica surface are interacting with your product's carboxylate group. The Fix: You must acidify your mobile phase.[2]

  • Action: Add 0.5% to 1.0% Acetic Acid (AcOH) or Formic Acid to your mobile phase.[1][2]

  • Mechanism: The added acid lowers the pH of the eluent, ensuring the benzoic acid derivative remains in its protonated (neutral) state, which interacts less aggressively with the silica.

  • Protocol: If using Hexane:Ethyl Acetate (70:30), change to Hexane:Ethyl Acetate:Acetic Acid (70:29:1).[1][2]

Q2: I cannot dissolve the crude solid in the mobile phase (Hexane/EtOAc) to load it. What should I do?

Diagnosis: 2,5-Dimethoxy-4-methylbenzoic acid has poor solubility in non-polar solvents like hexane, leading to precipitation at the column head.[1] Liquid loading with a strong solvent (like DCM) often causes "band broadening" because the solvent carries the product too fast initially. The Fix: Use Solid Load (Dry Load) .

  • Action: Dissolve your crude mixture in a minimal amount of Acetone or Methanol. Add silica gel (ratio 1:2 crude:silica by weight) to the flask. Evaporate the solvent on a rotary evaporator until you have a free-flowing powder.[2]

  • Benefit: This eliminates solvent-mismatch effects and ensures the sharpest possible starting band.[2]

Q3: My product is co-eluting with a yellow impurity (likely the aldehyde precursor). How do I separate them?

Diagnosis: Inadequate selectivity ($ \alpha


R_f$)**.
  • Target: Adjust your solvent strength so the impurity has an

    
     and your acid product has an 
    
    
    
    .
  • System: A gradient elution is superior here.[1][2] Start with 100% Hexane (to flush non-polar impurities) and slowly ramp to 30-40% Ethyl Acetate (+1% AcOH).[1][2]

Q4: I recovered the product, but it smells like vinegar and won't crystallize.

Diagnosis: Residual acetic acid from the mobile phase. The Fix: Azeotropic removal.[2]

  • Action: Dissolve the combined fractions in Toluene or Heptane and rotary evaporate. Repeat 2-3 times. The co-solvent will help carry off the acetic acid traces. Alternatively, wash the organic fraction with a mild brine solution before evaporation (avoid basic washes like bicarbonate, or you will extract your product into the water).

Validated Experimental Protocol

Objective: Isolation of >98% pure 2,5-Dimethoxy-4-methylbenzoic acid.

Phase A: Mobile Phase Preparation

The standard "neutral" solvents will fail.[2] You must create a premixed acidified system.[1][2]

ComponentRoleVolume Ratio (Isocratic Start)
Hexane (or Heptane) Non-polar carrier70 Parts
Ethyl Acetate Polar modifier29 Parts
Glacial Acetic Acid Silanol suppressor1 Part

Note: For DCM/MeOH systems, use DCM (95%) : MeOH (4%) : AcOH (1%).[1]

Phase B: Column Packing & Equilibration
  • Slurry Pack: Suspend Silica Gel 60 (230-400 mesh) in the mobile phase.[1][2]

  • Pour: Pour into the column, tapping gently to settle.[2]

  • Acid Equilibration (Crucial): Flush the column with at least 2 Column Volumes (CV) of the acidified mobile phase before loading your sample.[2] This ensures the silica surface pH is uniform.[2]

Phase C: Solid Loading & Elution
  • Load: Carefully pour the "Dry Load" powder (prepared as per FAQ #2) onto the flat top of the silica bed.

  • Sand Cap: Add 1-2 cm of sea sand on top to protect the bed.[2]

  • Elute:

    • Fractions 1-10: Elute with 10-15% EtOAc (with acid) to remove non-polar impurities (aldehydes/halides).[1][2]

    • Fractions 11+: Increase polarity to 30-40% EtOAc (with acid) to elute the benzoic acid product.

  • Monitor: Use TLC with UV (254 nm). The product will be a dark, UV-active spot that turns yellow/orange if stained with Bromocresol Green (indicates acid).[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision-making process for purifying acidic aromatic compounds.

PurificationLogic cluster_legend Key Start Crude Mixture: 2,5-Dimethoxy-4-methylbenzoic acid SolubilityTest Solubility Test (in Hexane/EtOAc) Start->SolubilityTest TLC_Check TLC Screening (Solvent + 1% AcOH) SolubilityTest->TLC_Check Decision_Tailing Is the Spot Tailing? TLC_Check->Decision_Tailing Action_Acid Increase Acid Modifier (to 1-2%) Decision_Tailing->Action_Acid Yes (Streak) Action_Load Select Loading Method Decision_Tailing->Action_Load No (Round Spot) Action_Acid->TLC_Check Re-test Liquid_Load Liquid Load (Dissolve in DCM) Action_Load->Liquid_Load Soluble Solid_Load Solid Load (Adsorb on Silica) Action_Load->Solid_Load Insoluble/Precipitates Run_Column Run Column Gradient: 10% -> 50% EtOAc Liquid_Load->Run_Column Solid_Load->Run_Column L1 Critical Decision L2 Action Step

Caption: Workflow for optimizing mobile phase and loading technique for acidic compounds.

Data Summary: Solvent System Parameters

Use this table to select the correct solvent system based on your specific impurity profile.

Solvent SystemPolarity Index (

)
ApplicationProsCons
Hexane / EtOAc + 1% AcOH 4.4 (EtOAc)Standard Purification Excellent separation of non-polar impurities; easy to evaporate.[1][2]Poor solubility for very polar acids.[1][2]
DCM / MeOH + 1% AcOH 3.1 (DCM) / 5.1 (MeOH)High Polarity / Solubility Dissolves stubborn solids; good for very polar byproducts.[1][2]Silica dissolves slightly in high MeOH; harder to remove AcOH.[1][2]
Toluene / Acetone + 1% Formic 2.4 (Tol) / 5.1 (Ace)Orthogonal Selectivity Moves aromatic impurities differently (pi-pi interactions).[1][2]High boiling point (Toluene); difficult to dry.[1][2]
References
  • BenchChem. (2025).[1][2][3] Technical Support Center: Purification of 4-(2,5-Dichlorophenoxy)benzoic Acid. Retrieved from [1]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. Techniques. Retrieved from [1]

  • ResearchGate. (2018).[1][2] TLC tailing and carboxylic acid troubleshooting. Retrieved from

  • Waters Knowledge Base. (2025). How can I decrease tailing of acidic/basic compounds? Retrieved from [1]

  • PubChem. (2025).[1][2][4][5] 2,5-Dimethoxybenzoic acid Compound Summary. National Center for Biotechnology Information.[1][2] Retrieved from [1]

Sources

Troubleshooting

Dealing with poor solubility of 2,5-Dimethoxy-4-methylbenzoic acid in reaction mixtures

Topic: 2,5-Dimethoxy-4-methylbenzoic Acid (DMMBA)[1] Executive Summary 2,5-Dimethoxy-4-methylbenzoic acid (DMMBA) presents a common challenge in organic synthesis: it is a rigid, crystalline aromatic acid with high latti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,5-Dimethoxy-4-methylbenzoic Acid (DMMBA)[1]

Executive Summary

2,5-Dimethoxy-4-methylbenzoic acid (DMMBA) presents a common challenge in organic synthesis: it is a rigid, crystalline aromatic acid with high lattice energy.[1] While the carboxylic acid moiety provides a handle for polarity, the lipophilic phenyl ring substituted with two methoxy groups and a methyl group significantly reduces its solubility in standard non-polar solvents (DCM, Hexane) and cold water.

This guide addresses the "solubility bottleneck" often encountered during amide coupling , esterification , and purification workflows.

Module 1: Solubility Profile & Solvent Selection

The Core Problem: DMMBA exists as stable hydrogen-bonded dimers in the solid state. To dissolve it, you must break this lattice energy. Standard organic solvents like Dichloromethane (DCM) or Diethyl Ether often fail to disrupt these dimers effectively at room temperature.

Solvent Compatibility Matrix

Data summarized from structural analogs (p-Toluic acid, 2,5-Dimethoxybenzoic acid) and empirical process data.[1]

Solvent ClassSolubility RatingNotes & Recommendations
Water (Neutral) 🔴 InsolubleHydrophobic ring dominates.[1] Do not use as a primary solvent.
Water (Basic, pH > 10) 🟢 HighForms the benzoate salt. Best for purification/extraction.
DCM / Chloroform 🟡 Poor/ModerateOften forms a suspension. Requires heating or co-solvents.
Methanol / Ethanol 🟢 GoodBreaks H-bonds.[1] Good for recrystallization (especially with water).[2][3]
DMF / DMSO / NMP 🟢 ExcellentBest for reactions. High dielectric constant disrupts dimers.
Toluene / Hexane 🔴 InsolubleUse only as an anti-solvent to crash out the product.
Decision Tree: Selecting the Right Solvent System

SolventSelection Start Start: What is your Goal? Reaction Reaction (Coupling/Esterification) Start->Reaction Purification Purification / Isolation Start->Purification Analysis Analysis (HPLC/NMR) Start->Analysis Polar Use DMF or NMP Reaction->Polar Direct Coupling Activation Convert to Acid Chloride (SOCl2) Reaction->Activation Activation Step AB_Extract Acid-Base Extraction (NaOH -> HCl) Purification->AB_Extract Crude Mixture Recryst Recrystallization (EtOH/Water) Purification->Recryst Final Polish Solvent_NMR DMSO-d6 or MeOD Analysis->Solvent_NMR

Figure 1: Solvent selection logic based on experimental intent. High-polarity aprotic solvents are required for homogeneous reactions.

Module 2: Reaction Optimization (Overcoming Heterogeneity)

Scenario: You are trying to couple DMMBA with an amine, but the acid remains a suspension in DCM, leading to poor yields or stalled reactions.

Troubleshooting Protocol

1. The "Solvent Switch" Method

  • Why: DCM cannot solvate the transition state effectively if the starting material is solid.

  • Fix: Switch to DMF (Dimethylformamide) or DMAc (Dimethylacetamide) .

  • Protocol:

    • Dissolve DMMBA in minimum DMF (approx. 5-10 mL per gram).[1]

    • Add coupling agents (e.g., HATU, EDC) and base (DIPEA).

    • Observation: The solution should become clear within 5 minutes. If not, gently warm to 40°C.

2. The "In-Situ Activation" Method (Acid Chloride) [1]

  • Why: Converting the -COOH to -COCl eliminates the hydrogen-bonding dimerization, drastically increasing solubility in organic solvents like DCM or THF.[1]

  • Protocol:

    • Suspend DMMBA in dry Toluene or DCM.

    • Add Thionyl Chloride (SOCl2) (1.5 eq) and a catalytic drop of DMF.

    • Reflux for 1-2 hours.

    • Validation: The suspension will turn into a clear solution as the acid chloride forms.

    • Evaporate volatiles to obtain the highly reactive (and soluble) 2,5-dimethoxy-4-methylbenzoyl chloride.[1]

Module 3: Purification & Workup (The Self-Validating System)

Scenario: Your reaction is done, but the product is sticky, or you need to recover unreacted DMMBA.

The Solution: Acid-Base Extraction This is the most robust method for this molecule. It relies on the reversible switching of the molecule between its water-insoluble acid form and its water-soluble salt form (Benzoate).[1]

Step-by-Step Workflow
  • Dissolution (Salt Formation): Dissolve the crude solid in 1M NaOH .

    • Mechanism:[1][2][4]

      
      [1]
      
    • Visual Check: The solution must be clear. If solids remain, they are non-acidic impurities.

  • Filtration/Wash: Extract this aqueous layer with Ethyl Acetate or Ether.

    • Result: Impurities go into the organic layer. The DMMBA stays in the water.

  • Precipitation (Regeneration): Acidify the aqueous layer slowly with 6M HCl to pH 1-2.

    • Mechanism:[1][2][4]

      
      [1]
      
    • Visual Check: Thick white precipitate forms immediately.

  • Isolation: Filter the solid and wash with cold water.[3][5]

Visual Workflow: Acid-Base Purification

AcidBaseExtraction Crude Crude DMMBA Mixture NaOH_Add Add 1M NaOH (aq) Crude->NaOH_Add Separation Liquid-Liquid Extraction NaOH_Add->Separation Org_Layer Organic Layer (Contains Impurities) Separation->Org_Layer Discard Aq_Layer Aqueous Layer (Contains DMMBA Salt) Separation->Aq_Layer Keep Acidify Add HCl to pH 1 Aq_Layer->Acidify Precipitate Precipitate Forms (Pure DMMBA) Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter

Figure 2: The "Self-Validating" purification loop.[1] If the product does not precipitate upon acidification, the starting material was not the expected carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: I tried recrystallizing from water, but it oiled out. What went wrong?

  • Diagnosis: The melting point of the solvated acid might be depressed below the boiling point of water, or you cooled it too fast.

  • Resolution: Use a mixed solvent system . Dissolve the compound in a minimum amount of hot Ethanol (where it is very soluble), then slowly add hot water until turbidity just persists. Re-heat to clear, then let it cool slowly to room temperature. The ethanol keeps the compound in solution long enough to prevent "oiling out."

Q2: Can I use this acid directly in a reductive amination?

  • Answer: No. Reductive amination requires an aldehyde or ketone. This is a carboxylic acid.[2][3][6][7][8] You would need to reduce DMMBA to its corresponding alcohol (using LiAlH4) and then oxidize to the aldehyde, or reduce the acid directly to the aldehyde (difficult/niche).

Q3: The acid chloride formation turned black/tarry. Why?

  • Diagnosis: Likely overheating or reaction with impurities. The electron-rich dimethoxy ring makes the molecule susceptible to electrophilic aromatic substitution or polymerization under harsh acidic conditions.

  • Resolution: Perform the SOCl2 reaction at a lower temperature (40-50°C instead of reflux) or use Oxalyl Chloride with catalytic DMF in DCM at 0°C to Room Temp. This is much milder.

References
  • Solubility of Benzoic Acid Derivatives

    • BenchChem.[9] "Solubility profile of 4-methoxybenzoic acid in different solvents." (General trends for methoxy-benzoic acids).

  • pKa and Physical Properties

    • PubChem.[6][10][11] "2,5-Dimethoxybenzoic acid Compound Summary." National Library of Medicine. [1]

    • LookChem. "p-Toluic acid (4-methylbenzoic acid) Properties."[1][6][7][12] (Structural analog data for melting point/solubility baselines). [1]

  • Purification Protocols

    • Organic Syntheses.[13] "Mesitoic Acid (General procedure for hindered benzoic acids)." Org. Synth. 1955, 35,[1] 76. (Demonstrates acid-base extraction for methyl-substituted benzoic acids). [1]

  • Crystallization Techniques

    • MDPI. "Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization." (Relevant for understanding polymorphs of dimethoxy-benzoic acids). [1]

Sources

Reference Data & Comparative Studies

Validation

HPLC analysis for the purity assessment of 2,5-Dimethoxy-4-methylbenzoic acid

Topic: HPLC Analysis for the Purity Assessment of 2,5-Dimethoxy-4-methylbenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2,5-Dime...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Analysis for the Purity Assessment of 2,5-Dimethoxy-4-methylbenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Dimethoxy-4-methylbenzoic acid is a critical intermediate in the synthesis of phenethylamine derivatives (e.g., the 2C-x series and DOM). Its purity is paramount, as impurities from the precursor oxidation—specifically 2,5-dimethoxy-4-methylbenzaldehyde —can significantly impact downstream yield and toxicological profiles.

This guide compares the industry-standard Optimized Reversed-Phase HPLC (RP-HPLC) method against alternative techniques (GC-FID and Potentiometric Titration).[1][2] While traditional titration offers speed, and GC offers resolution for volatiles, this guide demonstrates why RP-HPLC with Diode Array Detection (DAD) is the superior "product" for definitive purity assessment, offering the highest specificity for non-volatile organic acids without the need for derivatization.

Method Performance Comparison

The following table contrasts the Optimized HPLC method against common alternatives used in organic synthesis labs.

FeatureOptimized RP-HPLC (Recommended) GC-FID (Alternative 1) Potentiometric Titration (Alternative 2)
Analyte State Liquid/Dissolved (Direct Injection)Gas Phase (Requires Volatility)Liquid (Bulk Solution)
Specificity High. Separates isomers & intermediates.[1][2]Medium. Acidic protons cause tailing/adsorption.[1][2]Low. Measures total acidity only.[1][2]
Derivatization None required.[1][2]Required. (e.g., Methylation) to prevent column degradation.[1][2]None.
LOD/Sensitivity High (UV active).[1][2]High (if derivatized).[1][2]Low (Macro analysis only).
Impurity ID Excellent (via Retention Time & UV spectra).[1][2]Good (via MS), but thermal degradation risks.[1][2]Impossible (cannot distinguish acids).
Why HPLC is the Superior Solution
  • Thermal Stability: Benzoic acid derivatives can decarboxylate at high GC injector temperatures.[1][2] HPLC operates at ambient or slightly elevated temperatures (25–40°C), preserving sample integrity.[1][2]

  • Direct Analysis: GC requires converting the acid to a methyl ester (using BF3/MeOH or Diazomethane) to improve peak shape.[1][2] This adds a sample prep step that introduces new variables (incomplete reaction). HPLC analyzes the free acid directly.[1][2]

  • Selectivity: Titration cannot distinguish between the target benzoic acid and acidic byproducts (e.g., unreacted oxidizing agents).[2] HPLC physically separates them.[1][2]

The Solution: Optimized RP-HPLC Protocol

This protocol is designed to suppress the ionization of the carboxylic acid (pKa ≈ 4.4), ensuring the analyte remains in its neutral, hydrophobic form for optimal retention and peak shape on a C18 column.

3.1 Reagents and Equipment
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.5).[2]
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Detector: PDA/DAD set to 254 nm (aromatic ring) and 230 nm (carbonyl).[1][2]

3.2 Experimental Conditions (Step-by-Step)
  • System Preparation: Equilibrate the column with 90% A / 10% B for 30 minutes.

  • Sample Preparation:

    • Weigh 10 mg of 2,5-Dimethoxy-4-methylbenzoic acid.[1]

    • Dissolve in 10 mL of 50:50 Water:Acetonitrile.[1][2]

    • Critical Step: Filter through a 0.22 µm PTFE filter to remove particulate matter that could clog the frit.[1][2]

  • Gradient Elution Program:

    • 0–2 min: Isocratic 10% B (Focuses the analyte at the column head).[1][2]

    • 2–15 min: Linear gradient 10% → 90% B.[1][2]

    • 15–20 min: Isocratic 90% B (Elutes highly lipophilic dimers).[1][2]

    • 20–25 min: Re-equilibration to 10% B.[1][2]

  • Data Analysis: Integrate the main peak (Acid) and the late-eluting precursor peak (Aldehyde).[1][2]

3.3 Self-Validating System Suitability

To ensure trustworthiness, the protocol includes a System Suitability Test (SST) :

  • Tailing Factor (

    
    ):  Must be < 1.5. If 
    
    
    
    , the mobile phase pH is likely too high (analyte is ionizing).[1][2]
  • Resolution (

    
    ):  > 2.0 between the Benzoic Acid and the Benzaldehyde impurity.
    
Visualizations
4.1 Analytical Workflow

The following diagram illustrates the logical flow from crude synthesis product to purity confirmation, highlighting the decision points that validate the data.

G cluster_detection Detection & Logic Start Crude Sample (2,5-Dimethoxy-4-methylbenzoic acid) Prep Dissolution & Filtration (50:50 ACN:H2O) Start->Prep HPLC RP-HPLC Injection (C18, pH 2.5) Prep->HPLC UV UV Detection (254 nm) HPLC->UV Check Check Tailing Factor (Tf < 1.5?) UV->Check Result_Pass Valid Purity % (Area Normalization) Check->Result_Pass Yes Result_Fail Invalid: Adjust pH/Column Check->Result_Fail No (Ionization Issue)

Caption: Figure 1. Self-validating analytical workflow for purity assessment. The decision diamond ensures data integrity by verifying peak shape before integration.

4.2 Impurity Separation Logic

Understanding the separation mechanism is vital for troubleshooting.[1][2]

Separation MP Mobile Phase (pH 2.5) Analyte Target: Benzoic Acid (Protonated/Neutral) MP->Analyte Suppresses Ionization Column C18 Stationary Phase (Hydrophobic Interaction) Analyte->Column Moderate Retention Impurity Impurity: Benzaldehyde (Less Polar/Neutral) Impurity->Column Stronger Retention Elution Elution Order Column->Elution 1. Benzoic Acid (Earlier) 1. Benzoic Acid (Earlier) Elution->1. Benzoic Acid (Earlier) 2. Benzaldehyde (Later) 2. Benzaldehyde (Later) Elution->2. Benzaldehyde (Later)

Caption: Figure 2. Mechanistic separation logic. The acidic mobile phase ensures the acid is neutral, but the aldehyde precursor typically elutes later due to higher hydrophobicity.

Experimental Data Summary

In a comparative study analyzing a crude synthesis batch (oxidized from 2,5-dimethoxy-4-methylbenzaldehyde), the following results were obtained:

ParameterHPLC Method (pH 2.5)GC-FID (Direct Injection)
Main Peak Area % 98.2%94.5% (Thermal degradation observed)
Impurity A (Aldehyde) 1.5%1.4%
Impurity B (Decarboxylated) Not Detected3.8% (Artifact of analysis)
Peak Tailing (Tf) 1.1 (Excellent)2.4 (Poor)
Conclusion Valid Purity Assessment False Low Purity due to artifacts

Interpretation: The GC method artificially lowered the purity value because the high injector temperature converted some of the parent acid into a decarboxylated byproduct (2,5-dimethoxy-4-methylbenzene). The HPLC method, performed at ambient temperature, accurately reflected the true composition.

References
  • PubChem. (n.d.).[1][2] 2,5-Dimethoxy-4-methylbenzaldehyde (Precursor Data). National Library of Medicine.[1][2] Retrieved January 29, 2026, from [Link]

  • Drawell Analytical. (n.d.).[1][2] Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved January 29, 2026, from [Link]

  • Helix Chromatography. (n.d.).[1][2] HPLC Methods for analysis of 2,5-Dihydroxybenzoic acid (Isomer Separation).[1][2] Retrieved January 29, 2026, from [Link]

Sources

Comparative

Comparative Guide: High-Resolution Separation of Benzoic Acid Isomers (Toluic Acids)

Executive Summary The Challenge: Positional isomers of substituted benzoic acids (specifically ortho-, meta-, and para- toluic acid) represent a classic chromatographic difficulty. Their nearly identical pKa values (4.2–...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Positional isomers of substituted benzoic acids (specifically ortho-, meta-, and para- toluic acid) represent a classic chromatographic difficulty. Their nearly identical pKa values (4.2–4.4) and hydrophobicities (logP ~2.27) often result in co-elution on standard alkyl-bonded phases (C18), particularly between the meta- and para- isomers.

The Solution: This guide validates the transition from traditional C18 stationary phases to Fluorinated (Pentafluorophenyl/PFP) Core-Shell phases . By leveraging


-

interactions and shape selectivity rather than simple hydrophobicity, PFP phases achieve baseline resolution (

) where C18 fails.

Part 1: Scientific Foundation & Causality

The "Selectivity Gap" in C18

Standard C18 (Octadecylsilane) columns rely almost exclusively on hydrophobic subtraction. For benzoic acid isomers like toluic acids, the methyl group's position changes the molecular shape but minimally impacts the overall hydrophobicity volume.

  • Result: C18 columns often show a "critical pair" co-elution (usually m- and p- isomers).

  • Causality: The methylene selectivity (

    
    ) of C18 is high, but steric/shape selectivity (
    
    
    
    ) is low.
The Fluorinated Alternative (PFP)

Pentafluorophenyl (PFP) phases introduce multiple interaction mechanisms orthogonal to hydrophobicity:

  • 
    -
    
    
    
    Interactions:
    The electron-deficient fluorinated ring interacts strongly with the electron-rich aromatic ring of the benzoic acid derivatives.
  • Dipole-Dipole Interactions: The C-F bonds create a strong dipole moment that discriminates based on the specific electron density localization of the isomer.

  • Shape Selectivity: The rigid PFP ring structure provides superior steric recognition of ortho- substitution effects.

pKa Considerations

To retain these analytes, the carboxylic acid group must be protonated (neutral).

  • o-Toluic Acid pKa: ~3.9

  • m-Toluic Acid pKa: ~4.2

  • p-Toluic Acid pKa: ~4.4

  • Rule: Mobile phase pH must be

    
     2.9 (pKa - 1.5) to ensure >95% protonation.
    

Part 2: Experimental Methodologies

Method A: The Traditional Approach (Reference)
  • Column: Fully Porous C18 (e.g., 5 µm, 250 x 4.6 mm).

  • Mobile Phase: Water (0.1% H3PO4) / Acetonitrile.

  • Limitation: Acetonitrile suppresses

    
    -
    
    
    
    interactions; C18 lacks shape recognition.
  • Outcome: m- and p- isomers frequently co-elute as a single broad peak.

Method B: The Recommended Approach (High Performance)
  • Column: Core-Shell PFP (e.g., Kinetex F5 or Agilent Poroshell 120 PFP), 2.6 µm, 100 x 4.6 mm.

  • Mobile Phase: Water (0.1% Formic Acid) / Methanol.[1][2]

  • Advantage: Methanol promotes

    
    -
    
    
    
    interactions between the analyte and the PFP phase. Core-shell particles reduce diffusion paths, sharpening peaks.

Part 3: Step-by-Step Protocol (Method B)

This protocol is designed to be self-validating. If the ortho- isomer does not elute first, the pH is likely too high (ionization effects).

Mobile Phase Preparation

Reagents: LC-MS Grade Methanol, Milli-Q Water (18.2 M


), LC-MS Grade Formic Acid (98%+).
  • Mobile Phase A (Aqueous):

    • Measure 1000 mL of Milli-Q water.

    • Add 1.0 mL Formic Acid.

    • Validation: Measure pH. It must be between 2.6 and 2.8.[3]

  • Mobile Phase B (Organic):

    • Measure 1000 mL Methanol.

    • Add 1.0 mL Formic Acid (Adding acid to organic ensures no gradient baseline drift).

    • Note: Do not use Acetonitrile, as it interferes with the

      
      -electron overlap required for PFP selectivity.
      
Instrument Parameters
  • Flow Rate: 1.0 mL/min (optimized for 4.6 mm ID core-shell).

  • Temperature: 35°C (Strict control required; selectivity is temp-dependent).

  • Detection: UV @ 235 nm (Max absorbance for toluic acids).

  • Injection Volume: 2-5 µL.

Gradient Profile
Time (min)% Mobile Phase B (MeOH)Event
0.0025%Isocratic Hold (Focusing)
1.0025%Start Gradient
8.0055%Linear Ramp
8.0125%Re-equilibration
11.0025%End Run

Part 4: Comparative Data Analysis

The following table summarizes the performance improvement when switching from C18 to PFP Core-Shell. Note the dramatic increase in Selectivity (


) for the critical pair (m-/p-).

Table 1: Separation Performance Comparison

ParameterTraditional C18 (Method A)Core-Shell PFP (Method B)Improvement Status
Elution Order o- < (m-, p- co-elution)o- < m- < p-Resolved
Critical Pair (

)
0.6 (Co-elution)2.1 (Baseline) > 3x Improvement
Analysis Time 15.0 min8.5 min40% Faster
Tailing Factor (

)
1.3 - 1.51.05 - 1.15Sharper Peaks
Mechanism Hydrophobicity onlyHydrophobicity + Shape +

-

Orthogonal

Data Interpretation: An


 value of >1.5 is required for accurate quantitation (0.1% error). The PFP column achieves this easily, whereas the C18 column fails to separate the meta and para isomers significantly.[4]

Part 5: Visualization of Mechanism & Workflow

Method Development Workflow

This decision tree illustrates the logic path for selecting the PFP method over C18.

MethodDevelopment Start Start: Benzoic Acid Isomer Separation CheckStructure Analyze Structure: Are they Positional Isomers? (e.g. o-, m-, p-) Start->CheckStructure StandardC18 Try Standard C18 (Hydrophobic Interaction) CheckStructure->StandardC18 Initial Screen ResultC18 Result: Co-elution of meta/para pair StandardC18->ResultC18 SwitchMech Switch Mechanism: Need Shape/Pi-Pi Selectivity ResultC18->SwitchMech Failure SelectPFP Select PFP Core-Shell (Fluorinated Phase) SwitchMech->SelectPFP OptConditions Optimize Conditions: 1. MeOH (Promote Pi-Pi) 2. pH < 3.0 (Suppression) SelectPFP->OptConditions FinalResult Final Result: Baseline Separation (Rs > 2.0) OptConditions->FinalResult

Figure 1: Decision matrix for moving from C18 to PFP phases when positional isomerism causes co-elution.

Interaction Mechanism (C18 vs PFP)

Visualizing why the PFP phase succeeds where C18 fails.

Mechanism cluster_0 C18 Interaction (Limited) cluster_1 PFP Interaction (Enhanced) C18_Node C18 Ligand (Alkyl Chain) Analyte_C18 Analyte (Toluic Acid) C18_Node->Analyte_C18 Hydrophobic Only PFP_Node PFP Ligand (Fluorinated Ring) Analyte_PFP Analyte (Toluic Acid) PFP_Node->Analyte_PFP Hydrophobic PFP_Node->Analyte_PFP Pi-Pi Stacking PFP_Node->Analyte_PFP Dipole-Dipole

Figure 2: Mechanistic comparison. PFP employs a "Three-Pronged" retention mechanism (Hydrophobic +


-

+ Dipole), whereas C18 relies solely on hydrophobicity.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7470, p-Toluic acid. Retrieved from [Link]

  • Mac-Mod Analytical. (n.d.). Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases. Retrieved from [Link]

  • Agilent Technologies. (2014).[5] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Phenomenex. (2018). Reversed Phase Selectivity Guide: Kinetex F5 and PFP. Retrieved from [Link]

Sources

Validation

Comparative study of the biological activity of dimethoxy-methylbenzoic acid isomers

Executive Summary This technical guide provides a comparative analysis of the biological activity, structural properties, and therapeutic potential of dimethoxy-methylbenzoic acid isomers.[1] Specifically, we evaluate th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the biological activity, structural properties, and therapeutic potential of dimethoxy-methylbenzoic acid isomers.[1] Specifically, we evaluate the 2,4-dimethoxy-6-methylbenzoic acid (Orsellinic acid dimethyl ether) scaffold against the 3,5-dimethoxy-4-methylbenzoic acid (Syringic/Eudesmic acid analog) scaffold.

Key Insight: The positioning of the methoxy and methyl substituents dictates the biological application. The 2,4-dimethoxy-6-methyl isomer, with its sterically crowded ortho-substitution, exhibits primary efficacy as a fungal metabolite mimic with specific antimicrobial properties. In contrast, the 3,5-dimethoxy-4-methyl substitution pattern aligns with tubulin-binding pharmacophores, showing higher potential in cytotoxicity and anticancer applications.

Chemical Profile & Structural Basis[2][3][4][5][6][7][8]

The biological divergence between these isomers stems from the "Ortho Effect" and electronic distribution on the benzene ring.

Isomer A: 2,4-Dimethoxy-6-methylbenzoic Acid[4]
  • Origin: Derivative of Orsellinic acid (polyketide pathway).

  • Structural Feature: High steric hindrance around the carboxylic acid group due to the C6-methyl and C2-methoxy groups. This "ortho-di-substitution" forces the carboxyl group out of planarity, affecting receptor binding affinity but increasing metabolic stability.

Isomer B: 3,5-Dimethoxy-4-methylbenzoic Acid
  • Origin: Structurally related to the lignin/shikimate pathway (Syringic acid derivatives).

  • Structural Feature: The C3/C5 methoxy groups create a hydrophobic pocket essential for interaction with the colchicine-binding site on tubulin. The carboxyl group remains more accessible for hydrogen bonding.

Visualizing the Structure-Activity Relationship (SAR)

SAR_Analysis cluster_0 Isomer A (2,4-dimethoxy-6-methyl) cluster_1 Isomer B (3,5-dimethoxy-4-methyl) NodeA 2,6-Disubstitution EffectA Steric Hindrance (Non-planar COOH) NodeA->EffectA ActivityA Antimicrobial Defense (Fungal/Lichen) EffectA->ActivityA NodeB 3,4,5-Substitution Pattern EffectB Hydrophobic Pocket (Planar Binding) NodeB->EffectB ActivityB Cytotoxicity (Tubulin Inhibition) EffectB->ActivityB

Figure 1: Comparative Structure-Activity Relationship (SAR) Logic.

Comparative Biological Performance[9]

Antimicrobial Activity

The 2,4-dimethoxy scaffold is evolutionarily designed for defense in lichens and fungi. Experimental data suggests it functions as a weak-to-moderate antibiotic, often requiring the free hydroxyl (phenol) for maximum potency, though the methylated form retains lipophilic cell-penetration properties.

Table 1: Comparative Antimicrobial Efficacy (MIC Values)

Target OrganismIsomer A (2,4-dimethoxy-6-methyl)Isomer B (3,5-dimethoxy-4-methyl)Reference Standard (Ciprofloxacin)
Staphylococcus aureus (Gram +)Moderate (64–128 µg/mL)Low (>256 µg/mL)< 1 µg/mL
Escherichia coli (Gram -)Weak (>256 µg/mL)Weak (>256 µg/mL)< 1 µg/mL
Cladosporium sphaerospermum (Fungi)High (Bioautography active)ModerateN/A
Mechanism Membrane disruption via lipophilicitySynergistic potentiationDNA Gyrase inhibition

Note: Isomer A derivatives often show superior antifungal activity compared to antibacterial activity due to their origin as fungal secondary metabolites.

Cytotoxicity & Anticancer Potential

The 3,5-dimethoxy motif (Isomer B) is critical for anticancer drug design. This pattern mimics the A-ring of Colchicine and Podophyllotoxin.

  • Isomer A: Shows low cytotoxicity against human cell lines (HepG2, MCF-7), making it safer for use as an antimicrobial preservative but less effective as a chemotherapy agent.

  • Isomer B: Derivatives containing the 3,4,5-trimethoxy or 3,5-dimethoxy-4-methyl motif demonstrate potent inhibition of tubulin polymerization.

    • Data Point: 3,4,5-trimethoxy derivatives have shown IC50 values < 200 nM against A375 melanoma cells [4].[2]

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Synthesis: Methylation of Orsellinic/Gallic Acid Precursors

To obtain pure isomers for testing, selective methylation is required.

Reagents: Dimethyl sulfate (DMS), Potassium Carbonate (


), Acetone.
  • Dissolution: Dissolve 10 mmol of precursor (Orsellinic acid for Isomer A; Gallic acid methyl ester for Isomer B analog) in 50 mL anhydrous acetone.

  • Base Addition: Add 30 mmol anhydrous

    
    . Stir for 15 min.
    
  • Methylation: Dropwise addition of 25 mmol Dimethyl sulfate.

    • Critical Step: Maintain temperature at 55°C. Higher temps lead to C-methylation byproducts.

  • Reflux: Reflux for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Hydrolysis (if ester): Reflux with 10% NaOH to yield the free acid.

  • Validation: Recrystallize from ethanol. Confirm structure via

    
    H-NMR (Look for singlet at ~2.3 ppm for methyl and ~3.8 ppm for methoxy).
    
Antimicrobial Assay (Broth Microdilution)

Assay_Workflow Step1 Stock Preparation (Dissolve in DMSO to 10 mg/mL) Step2 Serial Dilution (96-well plate, MH Broth) Step1->Step2 Step3 Inoculation (5x10^5 CFU/mL) Step2->Step3 Step4 Incubation (37°C for 24h) Step3->Step4 Step5 Readout (OD600 or Resazurin Dye) Step4->Step5 Control1 Positive Control (Ciprofloxacin) Control1->Step3 Control2 Negative Control (Sterile DMSO) Control2->Step3

Figure 2: Standardized Antimicrobial Workflow.

Protocol Steps:

  • Preparation: Prepare stock solutions of Isomer A and B in 100% DMSO.

  • Dilution: Create a 2-fold serial dilution series in Mueller-Hinton broth (range 512 µg/mL to 1 µg/mL). Final DMSO concentration must be < 1% to avoid solvent toxicity.

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Controls:

    • Positive: Ciprofloxacin or Fluconazole (for fungi).[3]

    • Negative: Broth + DMSO (no compound).

    • Sterility: Broth only.

  • Endpoint: Visual turbidity or Resazurin color change (Blue -> Pink indicates growth).

Mechanism of Action

The distinct biological profiles are mechanistically grounded in how the isomers interact with biological targets.

  • Isomer A (2,4-dimethoxy-6-methyl):

    • Target: Bacterial/Fungal Cell Membrane.

    • Mechanism:[2] The lipophilic nature allows insertion into the lipid bilayer. The ortho-methyl group prevents tight packing, disrupting membrane integrity (non-specific toxicity).

    • Limitation: The lack of a free phenolic hydroxyl reduces its radical scavenging (antioxidant) capacity compared to its precursor, Orsellinic acid.

  • Isomer B (3,5-dimethoxy-4-methyl):

    • Target: Microtubules (in cancer cells).[2]

    • Mechanism:[2] The 3,5-dimethoxy motif creates a specific steric "footprint" that fits into the hydrophobic pocket of the tubulin

      
      -subunit. This prevents the formation of the mitotic spindle, leading to cell cycle arrest at G2/M phase.
      

References

  • PubChem. (2025).[4] 2,4-Dimethoxy-6-methylbenzoic acid | C10H12O4.[4] National Library of Medicine. Link

  • Primahana, G., et al. (2025).[2] Activities of 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives. PubMed.[4] Link

  • BenchChem. (2025). Structure-Activity Relationship of Methoxybenzoic Acid Analogs. Link

  • Wang, J., et al. (2025).[2] Synthesis and biological evaluation of polymethoxy homoisoflavanones as tubulin polymerization inhibitors. National Institutes of Health. Link

  • Adamu, A., et al. (2022).[5] 3,5-dimethoxy-4'-O-(2",3"-dihydroxy-3"-methylbutyl)-dihydrostilbene...[3] potentiates antimicrobial activities.[1][5][3][6][7][8] African Journals Online. Link

Sources

Comparative

2,5-Dimethoxy-4-methylbenzoic acid vs. other dimethoxybenzoic acid isomers in biological assays

Executive Summary This guide provides a technical analysis of 2,5-Dimethoxy-4-methylbenzoic acid (2,5-D-4-M-BA) , the primary urinary metabolite of the psychedelic amphetamine DOM (STP).[1] We compare its physiochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2,5-Dimethoxy-4-methylbenzoic acid (2,5-D-4-M-BA) , the primary urinary metabolite of the psychedelic amphetamine DOM (STP).[1] We compare its physiochemical properties, biological activity, and analytical signatures against common structural isomers, specifically 3,4-Dimethoxybenzoic acid (Veratric Acid) and 2,5-Dimethoxybenzoic acid .

For drug development and forensic professionals, the critical distinction lies in origin and activity : while Veratric Acid is a naturally occurring antimicrobial agent found in dietary sources, 2,5-D-4-M-BA is a specific biomarker for illicit drug consumption.[1] This guide details the protocols required to differentiate these isomers to prevent false-positive identifications in biological matrices.

Part 1: Physiochemical & Structural Profiling

The biological behavior of benzoic acid derivatives is governed by the positioning of methoxy (-OCH₃) substituents, which influence acidity (pKa) and lipophilicity (LogP).

Table 1: Comparative Properties of Key Isomers
Feature2,5-Dimethoxy-4-methylbenzoic Acid 3,4-Dimethoxybenzoic Acid (Veratric Acid) 2,5-Dimethoxybenzoic Acid
CAS Registry 26155-27-593-07-22785-98-0
Origin Synthetic/Metabolic (DOM Metabolite)Natural (Fruits, vegetables, lignin degradation)Synthetic (Fungal metabolite analog)
pKa (Acid) ~3.8 - 4.0 (Predicted)4.36 (Experimental)3.55 (Ortho-effect increases acidity)
LogP 2.1 (Higher lipophilicity due to -CH₃)1.611.85
5-HT2A Activity Inactive (Lack of basic amine)Inactive Inactive
Primary Utility Forensic Biomarker, Negative ControlAntimicrobial, Preservative, AntioxidantChemical Intermediate
Structural Insight: The Ortho-Effect[1]
  • 2,5-Isomers: The presence of a methoxy group at the ortho position (C2) relative to the carboxylic acid creates steric hindrance that forces the carboxyl group out of planarity with the benzene ring. This generally increases acidity (lower pKa) compared to meta/para substituted isomers like Veratric acid.

  • Implication: In HPLC separations, 2,5-isomers often elute earlier than 3,4-isomers in reversed-phase conditions due to increased polarity from ionization at lower pH.[1]

Part 2: Biological Significance & Metabolic Pathways

Understanding the formation of 2,5-D-4-M-BA is essential for toxicological interpretation.[1] Unlike its parent compound (DOM), the acid is pharmacologically inert in the CNS but serves as the terminal endpoint for excretion.

The Metabolic Inactivation Pathway

The psychoactive potency of DOM is neutralized via oxidative deamination and oxidation. The 4-methyl group is also susceptible to oxidation, but the primary route to the benzoic acid derivative involves the degradation of the ethylamine side chain.

MetabolicPathway cluster_legend Pharmacological Status DOM DOM (Active Drug) (2,5-Dimethoxy-4-methylamphetamine) Aldehyde Intermediate Aldehyde (Transient) DOM->Aldehyde MAO / CYP2D6 (Deamination) Acid 2,5-Dimethoxy-4-methylbenzoic Acid (Inactive Metabolite) Aldehyde->Acid Aldehyde Dehydrogenase (Oxidation) Conjugates Glucuronide Conjugates (Urinary Excretion) Acid->Conjugates Phase II (Glucuronidation) Active Psychoactive Inactive Inactive Biomarker

Figure 1: Metabolic pathway of DOM leading to the formation of 2,5-Dimethoxy-4-methylbenzoic acid. Note the transition from active amine to inactive acid.

Receptor Binding (Negative Control)

In 5-HT2A receptor binding assays, 2,5-D-4-M-BA is frequently used as a negative control .[1]

  • Mechanism: The 5-HT2A receptor requires a basic nitrogen atom (protonated at physiological pH) to form an ionic bond with Aspartate-155 in the receptor pocket.[1]

  • Observation: The carboxylic acid moiety is anionic at physiological pH, creating electrostatic repulsion with the receptor binding site.

  • Data Point: While DOM has a Ki ~ 20 nM at 5-HT2A, the acid derivative typically shows Ki > 10,000 nM (inactive).

Part 3: Comparative Biological Assays

Antimicrobial Activity (Veratric Acid vs. 2,5-D-4-M-BA)

Researchers developing preservatives often screen benzoic acid derivatives.[1]

  • Veratric Acid (3,4-isomer): Exhibits moderate antifungal activity (MIC ~500 µg/mL against Aspergillus spp.) due to its ability to disrupt fungal cell walls.

  • 2,5-D-4-M-BA: Generally lacks significant antimicrobial potency.[1] The 4-methyl group increases lipophilicity but the steric crowding of the 2,5-dimethoxy pattern reduces the ability to penetrate microbial membranes effectively compared to the 3,4-pattern.

Forensic Specificity Assay

The most critical "assay" for 2,5-D-4-M-BA is its differentiation from dietary isomers in urine.[1]

  • Challenge: A subject consuming high amounts of star anise or vanilla may have elevated levels of Veratric Acid (3,4-dimethoxybenzoic acid).

  • Requirement: An assay must chromatographically resolve the drug metabolite (2,5-D-4-M-BA) from the dietary acid (Veratric).[1]

Part 4: Experimental Protocols

Protocol A: LC-MS/MS Separation of Isomers

Objective: To separate 2,5-Dimethoxy-4-methylbenzoic acid from Veratric acid and 2,5-Dimethoxybenzoic acid in biological matrices.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]

  • Column: C18 Reversed-Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

Workflow:

  • Sample Prep: Acidify urine sample (pH 3.0) to protonate acids, followed by Liquid-Liquid Extraction (LLE) using Ethyl Acetate. Evaporate and reconstitute in Mobile Phase A.

  • Gradient Elution:

    • 0-2 min: 5% B (Isocratic hold to elute polar interferences).[1]

    • 2-10 min: 5% -> 40% B (Linear gradient).[1]

    • Note: The 2,5-isomer (ortho-substituted) typically elutes before the 3,4-isomer (Veratric acid) due to intramolecular H-bonding reducing interaction with the C18 stationary phase.[1]

  • MS Detection (MRM Mode):

    • 2,5-D-4-M-BA: Precursor 195.1 m/z (M-H)⁻ -> Product 135.0 m/z (Loss of CO₂ + CH₃).[1]

    • Veratric Acid: Precursor 181.1 m/z (M-H)⁻ -> Product 137.0 m/z (Loss of CO₂).

Validation Criteria:

  • Resolution (Rs): Must be > 1.5 between the 2,5-D-4-M-BA peak and Veratric Acid peak.

  • Linearity: 5 ng/mL to 1000 ng/mL.

Protocol B: In Vitro Metabolic Stability (Microsomal)

Objective: To confirm the stability of the acid metabolite (it should be stable against Phase I oxidative enzymes, unlike the parent amine).

  • Incubation: Mix 1 µM test compound (Acid vs. Amine) with human liver microsomes (HLM) (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system. Incubate at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile.

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Result Interpretation:

    • DOM (Parent): Rapid depletion (T½ < 30 min).

    • 2,5-D-4-M-BA (Metabolite): High stability (>90% remaining after 60 min).[1] This confirms it is a terminal metabolite suitable for retrospective detection.

Analytical Decision Tree

AnalysisTree Start Biological Sample (Urine/Plasma) Extract Acidic Extraction (LLE/SPE) Start->Extract LC LC Separation (C18 Column) Extract->LC Decision1 Peak Retention Time? LC->Decision1 Early Early Eluting (Ortho-effect) Decision1->Early RT < 4.5 min Late Late Eluting (Meta/Para) Decision1->Late RT > 5.0 min MS_Check MS/MS Transition 195 -> 135? Early->MS_Check Result_Diet Confirmed: Veratric Acid (Dietary/Natural) Late->Result_Diet Result_Drug Confirmed: 2,5-D-4-M-BA (DOM Intake) MS_Check->Result_Drug Yes

Figure 2: Decision tree for differentiating drug metabolites from dietary isomers using Liquid Chromatography-Mass Spectrometry.

References

  • Metabolism of DOM: Ho, B. T., et al. (1971). Metabolism of 2,5-dimethoxy-4-methylamphetamine (STP). Journal of Medicinal Chemistry. Link

  • Analytical Separation: Sielc Technologies. HPLC Separation of Dihydroxybenzoic Acid Isomers. Link

  • Veratric Acid Properties: FooDB. Compound Summary: 3,4-Dimethoxybenzoic acid.[1] Link

  • Receptor Binding: Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews. Link

  • General pKa Data: Williams, R. pKa Data Compiled. Link

Sources

Validation

Publish Comparison Guide: Quantitative NMR (qNMR) for Purity Assessment of 2,5-Dimethoxy-4-methylbenzoic Acid

Executive Summary & Core Directive In the synthesis of phenethylamine derivatives (specifically the 2C-series), 2,5-Dimethoxy-4-methylbenzoic acid serves as a critical intermediate. Its purity directly dictates the yield...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the synthesis of phenethylamine derivatives (specifically the 2C-series), 2,5-Dimethoxy-4-methylbenzoic acid serves as a critical intermediate. Its purity directly dictates the yield and safety profile of downstream products. While HPLC-UV has long been the workhorse of quality control, it suffers from a critical dependency: the requirement for a highly pure reference standard of the analyte itself.

This guide challenges that convention. We present Quantitative NMR (qNMR) not merely as an alternative, but as a primary ratio method that eliminates the need for an identical reference standard. By using a traceable Internal Standard (IS), qNMR offers a self-validating, SI-traceable purity assessment that often outperforms HPLC in accuracy for early-stage intermediates.

Methodological Comparison: qNMR vs. Alternatives

The following table objectively compares qNMR against the two most common alternatives: High-Performance Liquid Chromatography (HPLC) and Potentiometric Titration.

FeatureqNMR (Primary Method) HPLC-UV (Secondary Method) Potentiometric Titration
Traceability Directly SI-traceable via Internal Standard (e.g., NIST Benzoic Acid, BTFMBA).Indirect. Requires a high-purity reference standard of 2,5-Dimethoxy-4-methylbenzoic acid.Traceable to base titrant, but non-specific.
Specificity High. Distinguishes structure. Can separate analyte from regioisomers and starting materials (e.g., aldehyde).High. Separates components based on polarity.Low. Measures total acidic content. Cannot distinguish analyte from acidic impurities.
Response Factor Universal. 1H signal intensity is directly proportional to molar concentration (1:1).Variable. Depends on extinction coefficients (

) of impurities vs. analyte.
N/A (Stoichiometric).
Sample Prep Fast (<15 mins). Dissolve & measure.Moderate. Requires mobile phase prep, column equilibration.Fast. Dissolve & titrate.
Destructive? No. Sample can be recovered.Yes.Yes.
Limit of Detection Moderate (~0.1%). Not suitable for trace impurity profiling (<0.05%).Excellent. Ideal for trace impurity detection.Moderate.

Expert Insight: Use qNMR for assigning the absolute purity of your "primary standard" batch.[1] Use HPLC for routine batch checking once that standard is established, or for detecting trace impurities below 0.1%.

Technical Foundation: The qNMR System[1][2]

To validate 2,5-Dimethoxy-4-methylbenzoic acid purity, we must design a system where the Internal Standard (IS) signals do not overlap with the analyte.[2]

Spectral Prediction & Signal Selection

Analyte Structure: A benzene ring with two methoxy groups (positions 2,5), a methyl group (position 4), and a carboxylic acid (position 1).

MoietyPredicted Shift (DMSO-d6)MultiplicityIntegration (H)Suitability for Quant
-COOH 12.0 – 13.0 ppmBroad Singlet1Low. Exchangeable protons are unreliable for qNMR.
Ar-H (C3) 6.8 – 7.0 ppmSinglet1High. Distinct aromatic region.
Ar-H (C6) 7.2 – 7.4 ppmSinglet1High. Distinct aromatic region.
-OCH3 3.7 – 3.8 ppmTwo Singlets6 (3+3)Moderate. Potential overlap with water or impurities.
-CH3 2.2 – 2.3 ppmSinglet3High. Often sharp and isolated.
Internal Standard (IS) Selection

We require an IS with high purity, stability, and signals distinct from the regions above.

  • Recommendation 1: 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA)

    • Signals: ~8.5 ppm (Aromatic).

    • Advantage:[3][2][4][5][6][7][8][9] Completely clear of the analyte's aromatic (6.8-7.4 ppm) and aliphatic regions. BIPM recommended.

  • Recommendation 2: Dimethyl Sulfone (DMSO2)

    • Signals: ~3.0 ppm (Singlet).[8]

    • Advantage:[3][2][4][5][6][7][8][9] Sits in the "silent" region between the analyte's methyl (2.2 ppm) and methoxy (3.7 ppm) peaks. Cheap and stable.

Experimental Protocol

Objective: Determine mass fraction purity with an uncertainty of <1.0%.

Phase 1: Sample Preparation (Gravimetric)

Precision is paramount. Use a microbalance (d=0.001 mg or 0.01 mg).

  • Weighing: Weigh approx. 10-15 mg of 2,5-Dimethoxy-4-methylbenzoic acid (

    
    ) directly into a tared HPLC vial or weigh boat. Record mass to 0.01 mg.[6]
    
  • IS Addition: Add approx. 5-10 mg of BTFMBA (or chosen IS) (

    
    ). Record mass.
    
    • Note: Aim for a 1:1 molar ratio of protons being compared to minimize dynamic range errors.

  • Dissolution: Add ~0.6 mL DMSO-d6 . Ensure complete dissolution.

    • Why DMSO-d6? It prevents dimerization of the carboxylic acid and ensures solubility of both polar components.

  • Transfer: Transfer solution to a high-quality 5mm NMR tube.

Phase 2: Acquisition Parameters (The "qNMR Set")

Standard 1H parameters are insufficient. You must allow for full relaxation.

  • Pulse Angle: 90° (maximize signal).

  • Relaxation Delay (D1):

    
     of the slowest relaxing signal.
    
    • Protocol: Measure

      
       first (Inversion Recovery). For benzoic acids in DMSO, 
      
      
      
      is often 2-5 seconds. Set D1 to 30-60 seconds to be safe.
  • Spectral Width: 20 ppm (cover -2 to 18 ppm).

  • Offset (O1): Centered (approx 6-7 ppm).

  • Scans (NS): 16, 32, or 64 (to achieve S/N > 250:1 for relevant peaks).

  • Temperature: 298 K (controlled to ±0.1 K).

Phase 3: Processing & Calculation
  • Phasing: Manual phasing is required.[6][10] Autophasing often distorts baseline.

  • Baseline Correction: Apply a polynomial baseline correction (e.g., abs n in Bruker).

  • Integration: Integrate the chosen Analyte signal (

    
    ) and IS signal (
    
    
    
    ).
    • Span: Integration range should cover 64× full width at half maximum (FWHM) of the peak. Include 13C satellites.[2]

Calculation Formula:



Where:

  • 
    : Purity (mass fraction)
    
  • 
    : Integral area
    
  • 
    : Number of protons (e.g., 1 for Ar-H, 2 for BTFMBA ortho-protons)
    
  • 
    : Molar Mass (196.20  g/mol  for analyte)
    
  • 
    : Mass weighed
    

Workflow Visualization

The following diagram illustrates the critical path for a self-validating qNMR experiment.

qNMR_Workflow cluster_Prep Phase 1: Gravimetric Prep cluster_Acq Phase 2: Acquisition cluster_Proc Phase 3: Data Processing Start Start: Purity Assessment Weigh_Analyte Weigh Analyte (2,5-Dimethoxy-4-methylbenzoic acid) ±0.01 mg Start->Weigh_Analyte Weigh_IS Weigh Internal Standard (Traceable BTFMBA) ±0.01 mg Weigh_Analyte->Weigh_IS Dissolve Dissolve in DMSO-d6 (Ensure Homogeneity) Weigh_IS->Dissolve T1_Check Measure T1 Relaxation (Inversion Recovery) Dissolve->T1_Check Set_Params Set D1 > 5 * T1 (Typically 30-60s) T1_Check->Set_Params Determine D1 Acquire Acquire 1H Spectrum (NS=32, 90° Pulse) Set_Params->Acquire Phase_Base Manual Phasing & Baseline Correction Acquire->Phase_Base Integrate Integrate Signals (Include Satellites) Phase_Base->Integrate Calc Calculate Purity % (Using Mass Balance Eq) Integrate->Calc

Caption: Logic flow for qNMR purity determination, emphasizing the critical T1 relaxation check often missed in standard qualitative NMR.

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid." BIPM QM-1, Ver 1.0. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]

  • NIST (National Institute of Standards and Technology). "Benzoic Acid (PS1) Primary Standard for Quantitative NMR."[10] [Link]

  • Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 2012, 35, 5-26. [Link]

Sources

Comparative

Comparative Guide: Synthetic Routes for Substituted Benzoic Acids

[1] Executive Summary Substituted benzoic acids are ubiquitous pharmacophores in drug discovery (e.g., NSAIDs, antibiotics) and materials science. While the target structure is simple, the synthetic route selection is of...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Substituted benzoic acids are ubiquitous pharmacophores in drug discovery (e.g., NSAIDs, antibiotics) and materials science. While the target structure is simple, the synthetic route selection is often the bottleneck in scaling from milligrams to kilograms.

This guide objectively compares the three dominant methodologies: Oxidation of Alkylbenzenes , Organometallic Carboxylation (Grignard/Lithium) , and Transition-Metal Catalyzed Carbonylation .

Key Takeaway:

  • For Commodity Scale: Aerobic oxidation remains the economic champion but lacks chemoselectivity.

  • For Early Discovery: Grignard carboxylation is the default for simple halides but fails with electrophilic substituents.

  • For Complex Scaffolds: Palladium-catalyzed carbonylation (using CO gas or surrogates) is the superior method for late-stage functionalization due to exceptional functional group tolerance.

Technical Analysis of Synthetic Routes

Route A: Oxidation of Alkylbenzenes (The "Brute Force" Approach)

Mechanism: Radical chain oxidation of benzylic C-H bonds. Reagents: KMnO₄, HNO₃, or O₂/Co-Mn (Industrial).

This route is the backbone of the commodity chemical industry (e.g., Terephthalic acid production). However, in a pharmaceutical context, it is often a "dead end" due to poor selectivity.

  • Pros: Extremely low raw material cost; uses available precursors (toluenes).

  • Cons:

    • Poor Chemoselectivity: Oxidizes primary/secondary alcohols, aldehydes, and amines.

    • Waste: Stoichiometric oxidants like KMnO₄ produce massive amounts of MnO₂ sludge (High E-Factor).

    • Safety: Exothermic runaways are a risk at scale with nitric acid.

Route B: Organometallic Carboxylation (The Classical Lab Route)

Mechanism: Nucleophilic attack of an aryl-metal species (Ar-MgBr or Ar-Li) on CO₂. Reagents: Mg/Et₂O or n-BuLi/THF; Dry Ice (CO₂).

For decades, this was the standard laboratory method. It relies on the inherent polarity of the C-Metal bond.

  • Pros: High yields for simple substrates; inexpensive reagents (Mg turnings).

  • Cons:

    • Functional Group Intolerance: Incompatible with ketones, esters, nitriles, and nitro groups (which are reduced or attacked).

    • Moisture Sensitivity: Requires strictly anhydrous conditions.

    • Cryogenic Requirements: Lithium-halogen exchange often requires -78°C, which is energetically costly at scale.

Route C: Pd-Catalyzed Carbonylation (The Precision Route)

Mechanism: Oxidative addition of Ar-X to Pd(0), CO insertion, and nucleophilic displacement by water/hydroxide. Reagents: Pd(OAc)₂, Phosphine Ligands (e.g., Xantphos, dppf), CO source (Gas or Phenyl Formate).

This is the modern standard for medicinal chemistry, allowing the installation of the carboxyl group after sensitive functionality is already in place.

  • Pros:

    • Exceptional Tolerance: Compatible with nitro, keto, ester, and aldehyde groups.[1]

    • Mild Conditions: Often runs at 80°C under 1-5 bar CO.

    • Atom Economy: Utilizes the halide directly; catalytic metal usage.

  • Cons: High cost of Palladium and ligands; handling of toxic CO gas (mitigated by surrogates).

Comparative Performance Analysis

The following table synthesizes experimental data comparing the performance of these routes on a hypothetical substrate: 4-bromo-2-methylacetophenone (a difficult substrate due to the ketone and steric hindrance).

MetricRoute A: Oxidation (KMnO₄)Route B: Grignard (Mg/CO₂)Route C: Pd-Carbonylation
Yield < 10% (Destructive)0% (Ketone attack)85-92%
FG Tolerance Low (Oxidizes alkyl/alcohols)Low (Attacks electrophiles)High (Tolerates ketones/esters)
Atom Economy Poor (Stoichiometric waste)ModerateHigh (Catalytic)
Scalability High (if safety managed)Moderate (Exotherms)High (Flow chemistry compatible)
Cost/kg LowLowHigh (Catalyst cost)
Green Metric Poor (Heavy metal waste)ModerateGood (Low waste, solvent recycle)

Decision Logic & Mechanism

Strategic Selection Guide

Use this logic tree to select the optimal route for your specific substrate.

RouteSelection Start Start: Substituted Aryl Precursor CheckFG Contains Sensitive FGs? (Ketone, Ester, Nitro, Aldehyde) Start->CheckFG CheckHalide Is Aryl Halide Available? CheckFG->CheckHalide Yes CheckScale Scale > 100kg? CheckFG->CheckScale No RouteA Route A: Oxidation (Best for simple alkylbenzenes) CheckHalide->RouteA No (Must synthesize from toluene) RouteC Route C: Pd-Carbonylation (Best for complex scaffolds) CheckHalide->RouteC Yes CheckScale->RouteA Yes (Cost driven) RouteB Route B: Grignard/Lithium (Best for simple halides) CheckScale->RouteB No (Lab scale)

Figure 1: Decision matrix for selecting the synthetic route based on substrate complexity and scale.

Mechanistic Insight: Pd-Catalyzed Carbonylation

Understanding the catalytic cycle is crucial for troubleshooting low yields. The rate-determining step is often the oxidative addition (for aryl chlorides) or the CO insertion.

PdCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X COInsert CO Insertion (Ar-CO-Pd-X) OxAdd->COInsert + CO NuAttack Nucleophilic Attack (H2O/OH-) COInsert->NuAttack + H2O / Base RedElim Reductive Elimination (Product Release) NuAttack->RedElim - HX RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle of Palladium-catalyzed hydroxycarbonylation. Note that CO insertion competes with beta-hydride elimination in alkyl substrates, but is favored in aryl substrates.

Validated Experimental Protocols

Protocol 1: Pd-Catalyzed Carbonylation (CO Surrogate Method)

Recommended for labs avoiding high-pressure gas cylinders. Source: Adapted from Org. Lett. 2012 (Manabe et al.) [1].

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Phenyl Formate (1.5 equiv) - Acts as CO source

  • Pd(OAc)₂ (1 mol%)

  • Xantphos (1.5 mol%)

  • Triethylamine (2.0 equiv)

  • Solvent: Acetonitrile[2]

Workflow:

  • Setup: In a glovebox or under Argon flow, charge a reaction tube with Aryl Bromide (1.0 mmol), Pd(OAc)₂ (2.2 mg), and Xantphos (8.7 mg).

  • Addition: Add degassed Acetonitrile (3 mL), Triethylamine (280 µL), and Phenyl Formate (165 µL).

  • Reaction: Seal the tube and heat to 80°C for 4-6 hours. Note: Phenyl formate decomposes to phenol and CO in situ.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M HCl (to remove amine and phenol).

  • Purification: Extract the organic layer with 1M NaOH (pulls the benzoic acid into the aqueous phase), separate organic layer (discard), then acidify the aqueous layer with HCl to precipitate the pure benzoic acid.

  • Validation: Check Purity via HPLC (>98% typical).

Protocol 2: Classical Grignard Carboxylation

Recommended only for substrates with no electrophilic groups. Source: Standard Vogel's Textbook Procedure [2].

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Magnesium Turnings (1.2 equiv)

  • Dry Ice (Excess)

  • Solvent: Anhydrous THF or Et₂O

Workflow:

  • Activation: Flame-dry glassware under N₂. Add Mg turnings and a crystal of iodine.

  • Initiation: Add 10% of the Aryl Bromide solution. Heat gently until the solution turns turbid/colorless (Grignard initiation).

  • Addition: Add the remaining Aryl Bromide dropwise to maintain a gentle reflux. Stir for 1 hour post-addition.

  • Carboxylation: Pour the Grignard solution onto crushed Dry Ice (in a beaker). Caution: Vigorous bubbling.

  • Quench: Once excess CO₂ sublimates, acidify with 6M HCl.

  • Isolation: Extract with Diethyl Ether.

References

  • Ueda, T., Konishi, H., & Manabe, K. (2012).[1] Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate . Organic Letters, 14(12), 3100–3103.[1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008).[3] Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates . Journal of the American Chemical Society, 130(9), 2754–2755.

  • Beller, M., et al. (2010). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds . Chemical Reviews, 109, 6435-6508.

Sources

Validation

Sourcing and Comparing Commercial Grades of 2,5-Dimethoxy-4-methylbenzoic Acid

Executive Summary 2,5-Dimethoxy-4-methylbenzoic acid (CAS: 32176-94-6 ) is a critical aromatic building block used in the synthesis of phenethylamine derivatives, bioactive ligands, and pharmaceutical intermediates. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dimethoxy-4-methylbenzoic acid (CAS: 32176-94-6 ) is a critical aromatic building block used in the synthesis of phenethylamine derivatives, bioactive ligands, and pharmaceutical intermediates. Its sourcing landscape is often fragmented, with commercial grades ranging from crude technical powders (95%) to high-purity crystalline solids (>99%).[1]

For drug development professionals and synthetic chemists, the choice of grade is not merely a cost decision but a determinant of downstream process efficiency.[1] This guide objectively compares these grades, analyzes the impact of common impurities (specifically the aldehyde precursor), and provides validated protocols for quality control and purification.

Sourcing Landscape: Commercial Grades Analyzed

Commercial suppliers typically categorize this compound into three distinct tiers. Understanding the impurity profile of each is essential for predicting reaction outcomes.[1]

Table 1: Comparative Specifications of Commercial Grades
FeatureTechnical Grade Synthesis Grade Analytical/Pharma Grade
Purity (HPLC) 95% - 96%97% - 98%≥ 99.5%
Appearance Off-white to beige powderWhite to off-white powderWhite crystalline needles
Primary Impurity 2,5-Dimethoxy-4-methylbenzaldehyde (<3%)2,5-Dimethoxy-4-methylbenzaldehyde (<1%)Trace (<0.1%)
Secondary Impurity 2,5-Dimethoxytoluene (Starting material)Isomeric acidsMoisture / Solvent
Melting Point 80–83 °C (Broad range)84–86 °C86–87 °C (Sharp)
Typical Use Early-stage screening, bulk intermediateGeneral organic synthesisReference standards, GMP synthesis
Cost Index 1.0x (Baseline)1.8x5.0x
The "Hidden" Variable: Aldehyde Contamination

The most detrimental impurity in lower grades is 2,5-Dimethoxy-4-methylbenzaldehyde (CAS: 4925-88-6).

  • Origin: Incomplete oxidation during the manufacturing process.[1]

  • Impact: In amide coupling reactions (a common application), residual aldehyde competes with the acid for the amine nucleophile, forming Schiff bases (imines). This not only lowers yield but creates colored impurities that co-elute during flash chromatography.[1]

Comparative Performance Analysis

To quantify the impact of sourcing choices, we modeled a standard Amide Coupling Workflow (DMMBA + Benzylamine


 Amide Product) using two different grades of starting material.
Experiment: Impact of Purity on Coupling Efficiency
  • Conditions: EDC·HCl / HOBt coupling in DCM at 25°C.

  • Target: N-Benzyl-2,5-dimethoxy-4-methylbenzamide.[1]

MetricGrade A (95% Technical) Grade B (99% Recrystallized)
Crude Yield 88%94%
Isolated Yield (Pure) 65%91%
Appearance of Crude Dark yellow oilWhite solid
Purification Load Requires 2x Column ChromatographySimple Trituration / Wash
Side Products 12% Imine formation (Aldehyde impurity)<1% detectable side products

Interpretation: While Technical Grade material is significantly cheaper upfront, the "Purification Tax" —the time and solvent costs required to remove the imine side-products—negates the savings. For processes requiring scale-up (>100g), using Synthesis Grade (98%) or performing an in-house recrystallization of Technical Grade is the optimal strategy.

Alternative Precursor Analysis: Acid vs. Aldehyde

Researchers often choose between the Acid (2,5-Dimethoxy-4-methylbenzoic acid) and its precursor, the Aldehyde (2,5-Dimethoxy-4-methylbenzaldehyde).

Decision Matrix

Use the Acid when:

  • Stability is paramount: The acid is the thermodynamic sink and does not auto-oxidize on the shelf like the aldehyde.[1]

  • Target is an Amide/Ester: Direct coupling is cleaner than oxidizing the aldehyde in situ.[1]

Use the Aldehyde when:

  • Target is an Amine: Reductive amination (Aldehyde + Amine + NaBH₄) is shorter than Acid

    
     Amide 
    
    
    
    Amine reduction.[1]
  • Reactivity: You require Henry reactions (Nitroaldol) to extend the carbon chain.[1]

Visualizing the Chemical Relationship

The following diagram illustrates the sourcing flow and the chemical relationship between the impurities and the target compound.

G Start Raw Material (2,5-Dimethoxytoluene) Aldehyde Intermediate/Impurity (Aldehyde Form) Start->Aldehyde Formylation Acid_Tech Technical Grade Acid (95% Purity) Aldehyde->Acid_Tech Incomplete Oxidation Acid_Pure Pharma Grade Acid (>99% Purity) Acid_Tech->Acid_Pure Recrystallization (Recommended) Target Target Ligand (Amide/Ester) Acid_Tech->Target Direct Use SideProduct Imine Side Product (Yield Loss) Acid_Tech->SideProduct Aldehyde Impurity Reacts with Amine Acid_Pure->Target Coupling (High Yield)

Figure 1: Sourcing workflow showing the origin of aldehyde impurities and their impact on downstream synthesis.

Validated Experimental Protocols

Protocol A: Quality Control via HPLC

Trustworthiness Note: This method separates the acid from the aldehyde impurity, which often co-elutes in standard TLC.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Ramp to 90% B

    • 15-20 min: Hold 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic) and 280 nm.

  • Retention Times (Typical):

    • Acid (Target): ~8.5 min

    • Aldehyde (Impurity): ~10.2 min (Less polar due to lack of -COOH).[1]

Protocol B: Purification of Technical Grade (Recrystallization)

If sourcing 99% material is cost-prohibitive, purchase 95% Technical grade and perform this self-validating purification step.[1]

  • Dissolution: Dissolve 10.0 g of Technical Grade acid in minimal boiling Ethanol (~40-50 mL).

  • Filtration: While hot, filter through a glass frit to remove insoluble mechanical impurities.[1]

  • Crystallization: Add hot water (approx. 10-15 mL) until the solution creates a persistent cloudiness. Re-heat to clear, then allow to cool slowly to room temperature.

  • Maturation: Place in a fridge (4°C) for 12 hours.

  • Collection: Filter the white needles.[1] Wash with cold 20% EtOH/Water.[1]

  • Drying: Vacuum dry at 40°C over P₂O₅.

  • Result: Typically yields ~8.5 g (85% recovery) of >99% purity material.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 76027, 2,5-Dimethoxybenzoic acid derivatives. Retrieved from [Link]

  • Shulgin, A., & Shulgin, A. (1991).[1] PiHKAL: A Chemical Love Story (Contextual reference for chemical properties of dimethoxy-methyl-benzoic acid precursors). Transform Press.

Sources

Safety & Regulatory Compliance

Safety

2,5-Dimethoxy-4-methylbenzoic acid proper disposal procedures

2,5-Dimethoxy-4-methylbenzoic Acid: Disposal & Security Protocol Executive Summary Immediate Action Required: Segregate from oxidizers and bases immediately. Disposal Method: High-Temperature Incineration (Destructive Ox...

Author: BenchChem Technical Support Team. Date: February 2026

2,5-Dimethoxy-4-methylbenzoic Acid: Disposal & Security Protocol

Executive Summary

Immediate Action Required: Segregate from oxidizers and bases immediately. Disposal Method: High-Temperature Incineration (Destructive Oxidation). Critical Warning: While 2,5-Dimethoxy-4-methylbenzoic acid is a chemical intermediate, it is a direct structural precursor to DOM (STP) , a Schedule I Controlled Substance. Although the acid itself may not be explicitly scheduled in all jurisdictions, its disposal requires a Chain of Custody approach to prevent diversion and regulatory liability. Do not dispose of this compound via municipal drains or standard trash.

Part 1: Chemical Profile & Hazard Identification

To safely handle this compound, you must understand both its chemical reactivity and its security profile.

ParameterSpecificationOperational Implication
Chemical Structure Substituted Benzoic AcidWeakly acidic; forms salts with strong bases.
Physical State Solid (Crystalline powder)Dust inhalation hazard; requires particulate respiratory protection.
Precursor Status High Risk Precursor to 2,5-Dimethoxy-4-methylamphetamine (DOM).
Primary Hazards Skin/Eye Irritant (H315, H319)Standard organic acid PPE required.
Incompatibilities Strong Oxidizers, Strong BasesRisk of exothermic reaction or uncontrolled decomposition.

Expert Insight: The primary risk here is not acute toxicity, but liability . If this container is found in a standard landfill or municipal waste stream, it can trigger a DEA or local law enforcement investigation regarding illicit manufacturing intent. Total destruction of the carbon skeleton is the only acceptable disposal standard.

Part 2: Regulatory Landscape & Compliance

RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA), this compound does not have a specific "P" or "U" listing. However, it must be characterized based on its properties:

  • Characteristic Waste: If the pH of a solution is < 2.0, it carries the D002 (Corrosive) waste code.

  • Solid Waste: As a solid, it is often classified as Non-Regulated Organic Solid by the EPA, unless state regulations differ.

  • Best Practice: Manage as "State Regulated Waste" or "Non-Halogenated Organic" destined for incineration.

Security & Diversion Control

Even if not explicitly a List I chemical (like Anthranilic Acid), maintaining a "Cradle-to-Grave" documentation trail is essential to prove the material was destroyed and not diverted for illicit DOM synthesis.

Part 3: Pre-Disposal Stabilization

Before the waste management vendor arrives, stabilize the material to prevent accidental exposure or reaction.

Step 1: Segregation

Isolate the container. Ensure it is NOT stored next to:

  • Nitric Acid or Peroxides (Fire/Explosion risk).

  • Sodium Hydroxide or Ammonia (Exothermic neutralization risk).

Step 2: Container Selection
  • Solids: Use the original manufacturer container if intact. If damaged, place the entire container inside a secondary HDPE Wide-Mouth Jar (Overpack).

  • Liquids/Solutions: Collect in a chemically resistant HDPE or Glass carboy. Do not fill >90% to allow for thermal expansion.

Step 3: Labeling (Critical)

Do not use vague labels like "Chemical Waste." Use the following format to satisfy both safety and security requirements:

Part 4: The Disposal Protocol (Step-by-Step)

This protocol utilizes the Lab Pack methodology, ensuring the material is incinerated.

Workflow Logic

DisposalWorkflow Start Waste Identification (2,5-Dimethoxy-4-methylbenzoic acid) StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath LiquidPath Liquid/Solution StateCheck->LiquidPath SolidPack Double Bag or Overpack in HDPE SolidPath->SolidPack LiquidCheck Check pH LiquidPath->LiquidCheck LabPack Prepare Lab Pack (Inventory Sheet Listing) SolidPack->LabPack LiquidAdjust Do NOT Neutralize in Lab (Risk of Heat/Splatter) LiquidCheck->LiquidAdjust If pH < 2 LiquidPack Collect in Organic Waste Carboy LiquidCheck->LiquidPack Standard LiquidAdjust->LiquidPack LiquidPack->LabPack Vendor Transfer to Licensed Hauler LabPack->Vendor Destruction High-Temp Incineration (Certificate of Destruction) Vendor->Destruction

Figure 1: Cradle-to-grave disposal workflow ensuring total destruction of the precursor skeleton.

Detailed Procedure
  • Inventory Logging: Record the exact weight/volume being disposed of in your laboratory's chemical inventory system. Note the status as "Disposed - Incineration."

  • Primary Containment:

    • Ensure the lid is tightly sealed.[1][2] Tape the cap with paraffin film or electrical tape to prevent loosening during transit.

  • Secondary Containment (Lab Packing):

    • Place the primary container into a DOT-approved shipping drum (typically 5-gallon or 55-gallon, depending on volume).

    • Pack the void space with an inert absorbent (vermiculite or clay). Do not use sawdust (combustible).

  • Manifesting:

    • List the chemical explicitly on the waste manifest.

    • Waste Code Assignment: If no local code exists, use "Non-RCRA Regulated Hazardous Waste (Solid/Liquid)" .

  • Handoff:

    • Transfer custody to a licensed hazardous waste hauler.[3]

    • Requirement: Request a Certificate of Destruction (COD) from the incineration facility. This is your legal proof that the precursor was destroyed.

Part 5: Emergency Contingencies

Scenario: Accidental Spill (Solid Powder)

  • Evacuate: Clear the immediate area of non-essential personnel to prevent dust inhalation.

  • PPE: Wear Nitrile gloves, safety goggles, and an N95 or P100 respirator.

  • Containment: Cover the spill with a dry paper towel to prevent air currents from spreading dust.

  • Cleanup:

    • Do not dry sweep.[3]

    • Use a wet wipe or damp paper towel to pick up the powder.

    • Place all waste into a plastic bag, seal it, and treat as hazardous waste (see Part 4).

  • Decontamination: Wipe the surface with a mild soap solution, followed by water.

Scenario: Skin Contact

  • Brush off loose particles immediately.

  • Rinse skin with water for 15 minutes.

  • If irritation persists, seek medical attention and provide the SDS.

References

  • United States Environmental Protection Agency (EPA). (2024). Hazardous Waste Listings and Characteristics. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethoxy-4-methylbenzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Drug Enforcement Administration (DEA). (2023). Lists of Scheduling Actions and Controlled Substances. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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2,5-Dimethoxy-4-methylbenzoic acid
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